3-Methylcyclohexylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922926 | |
| Record name | 3-Methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-35-7, 1193-17-5 | |
| Record name | 3-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, 3-methyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohexylamine, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohexylamine, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 3-Methylcyclohexylamine: A Technical Guide to Core Methodologies and Mechanisms
Abstract
3-Methylcyclohexylamine is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its stereoisomers, in particular, are valuable chiral building blocks. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore the catalytic hydrogenation of m-toluidine and the reductive amination of 3-methylcyclohexanone, delving into the underlying reaction mechanisms, experimental protocols, and the factors influencing yield and stereoselectivity. Furthermore, this guide will touch upon modern biocatalytic approaches that offer enhanced stereocontrol.
Introduction: The Significance of this compound
This compound (C₇H₁₅N) is a cyclic aliphatic amine that exists as two diastereomers: cis and trans.[1] Each of these diastereomers can also exist as a pair of enantiomers due to the presence of two chiral centers at carbons 1 and 3.[1] The specific stereoisomer of the amine is often critical for its biological activity and application, for instance, in the synthesis of pharmacologically active compounds.[1] The development of synthetic methods for this compound has evolved from traditional catalytic hydrogenations to more sophisticated stereocontrolled enzymatic reactions, reflecting the broader advancements in organic chemistry.[1]
Catalytic Hydrogenation of m-Toluidine
One of the most direct and industrially scalable methods for producing this compound is the catalytic hydrogenation of 3-methylaniline (m-toluidine).[1] This process involves the reduction of the aromatic ring under elevated temperature and pressure, utilizing a metal catalyst.[1]
Mechanistic Insights
The hydrogenation of anilines to cyclohexylamines is a complex process involving the stepwise addition of hydrogen to the aromatic ring. The reaction typically proceeds through a series of partially hydrogenated intermediates. The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction rate, yield, and the stereoisomeric ratio of the final product. Ruthenium-based catalysts are often favored for the hydrogenation of aromatic amines.[2]
The mechanism can be visualized as follows:
References
Stereoselective Synthesis of cis- and trans-3-Methylcyclohexylamine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Stereoisomeric Purity in 3-Methylcyclohexylamine
This compound is a valuable building block in medicinal chemistry, with its rigid cyclohexyl scaffold providing a three-dimensional framework for the precise orientation of pharmacophoric groups. The seemingly subtle difference between the cis and trans diastereomers can have a profound impact on a molecule's biological activity, binding affinity, and pharmacokinetic properties. As drug development pipelines increasingly demand stereochemically pure active pharmaceutical ingredients (APIs), the ability to selectively synthesize either the cis or trans isomer of this compound is of paramount importance. This guide provides an in-depth exploration of robust and stereocontrolled synthetic routes to both diastereomers, empowering researchers and process chemists to make informed decisions in their synthetic endeavors.
Strategic Approaches to Stereocontrol
The key to the stereoselective synthesis of this compound lies in the strategic control of the relative stereochemistry of the methyl and amino groups on the cyclohexane ring. Two primary strategies will be discussed in this guide:
-
Diastereoselective Reduction of a Ketone Precursor followed by Functional Group Interconversion: This is a highly versatile and reliable laboratory-scale approach that begins with the common intermediate, 3-methylcyclohexanone. The stereochemistry of the final product is dictated by the stereoselective reduction of the ketone to the corresponding alcohol, followed by a stereospecific conversion of the hydroxyl group to an amine.
-
Catalytic Hydrogenation of 3-Methylaniline: This method is often employed for larger-scale industrial production. The stereochemical outcome is influenced by the choice of catalyst, solvent, and reaction conditions, which can be tuned to favor either the cis or trans isomer.
Part 1: Synthesis of cis-3-Methylcyclohexylamine via Diastereoselective Reduction
The synthesis of the cis isomer is predicated on the formation of cis-3-methylcyclohexanol, where the hydroxyl group is cis to the methyl group. This is achieved through the use of a sterically demanding reducing agent that preferentially attacks the carbonyl group from the less hindered face.
Causality Behind Experimental Choices
The choice of a bulky hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), is crucial for achieving high cis selectivity. The large steric profile of L-Selectride® favors equatorial attack on the cyclohexanone ring, leading to the formation of the axial alcohol. In the case of 3-methylcyclohexanone, the methyl group preferentially occupies the equatorial position in the chair conformation. Axial attack of the hydride from the opposite face of the methyl group results in the formation of the cis-alcohol.
Experimental Workflow
Caption: Workflow for the synthesis of cis-3-Methylcyclohexylamine.
Detailed Experimental Protocols
Step 1: Diastereoselective Reduction of 3-Methylcyclohexanone to cis-3-Methylcyclohexanol [1]
-
Materials: 3-Methylcyclohexanone, L-Selectride® (1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Methanol, Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylcyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF to make a ~0.2 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cis-3-methylcyclohexanol.
-
Step 2: Mitsunobu Reaction of cis-3-Methylcyclohexanol to cis-3-Methylcyclohexyl Phthalimide [2][3]
-
Materials: cis-3-Methylcyclohexanol, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.
-
Procedure:
-
To a solution of cis-3-methylcyclohexanol (1.0 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq) and phthalimide (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield cis-3-methylcyclohexyl phthalimide.
-
Step 3: Deprotection to cis-3-Methylcyclohexylamine (Ing-Manske Procedure) [4][5][6]
-
Materials: cis-3-Methylcyclohexyl phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) and reflux the mixture for 4-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter off the precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-3-methylcyclohexylamine.
-
Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
Part 2: Synthesis of trans-3-Methylcyclohexylamine via Diastereoselective Reduction
The synthesis of the trans isomer follows a similar logic but aims for the formation of trans-3-methylcyclohexanol as the key intermediate. This is achieved by using a less sterically hindered reducing agent, which favors axial attack on the more stable chair conformation of the ketone.
Causality Behind Experimental Choices
Sodium borohydride (NaBH₄) is a smaller and less sterically demanding hydride donor compared to L-Selectride®. In the reduction of 3-methylcyclohexanone, where the methyl group occupies the equatorial position, NaBH₄ can approach from the axial face, leading to the formation of the equatorial alcohol, which is the trans isomer.[7] This pathway is often favored as it leads to the thermodynamically more stable product.
Experimental Workflow
Caption: Workflow for the synthesis of trans-3-Methylcyclohexylamine.
Detailed Experimental Protocols
Step 1: Diastereoselective Reduction of 3-Methylcyclohexanone to trans-3-Methylcyclohexanol [7]
-
Materials: 3-Methylcyclohexanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 3 M Sodium hydroxide solution.
-
Procedure:
-
Dissolve 3-methylcyclohexanone (1.0 eq) in methanol in a test tube or round-bottom flask and cool in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) in portions to control the initial vigorous reaction.
-
After the initial reaction subsides, remove the ice bath and stir the mixture at room temperature for 20-30 minutes, monitoring by TLC.
-
Pour the reaction mixture into a separatory funnel and add dichloromethane and water.
-
Add 3 M sodium hydroxide solution to decompose the borate salts.
-
Separate the organic layer and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the crude trans-3-methylcyclohexanol.
-
Purify by distillation or column chromatography.
-
Step 2 & 3: Conversion to trans-3-Methylcyclohexylamine
The subsequent conversion of trans-3-methylcyclohexanol to trans-3-methylcyclohexylamine follows the same two-step procedure as for the cis isomer:
-
Mitsunobu reaction with phthalimide, PPh₃, and DIAD to form trans-3-methylcyclohexyl phthalimide.
-
Ing-Manske deprotection with hydrazine hydrate to yield the final trans-3-methylcyclohexylamine.
Alternative Nitrogen Nucleophile for Mitsunobu Reaction: Diphenylphosphoryl azide (DPPA) can be used as an alternative to phthalimide in the Mitsunobu reaction to form an azide intermediate.[4] This azide can then be reduced to the primary amine, for example, by catalytic hydrogenation (e.g., H₂, Pd/C) or using Staudinger conditions (1. PPh₃, 2. H₂O).
Part 3: Catalytic Hydrogenation of 3-Methylaniline (m-Toluidine)
For larger-scale synthesis, the catalytic hydrogenation of 3-methylaniline (m-toluidine) is a common industrial method. The diastereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.
Controlling Stereoselectivity
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are known to generally favor the formation of the cis isomer.[8] This is often attributed to the hydrogenation mechanism on the rhodium surface.
-
Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃), especially in the presence of an alkali hydroxide promoter, tend to favor the formation of the thermodynamically more stable trans isomer.[9]
General Experimental Protocol (Illustrative)
-
Materials: 3-Methylaniline, catalyst (e.g., 5% Rh/C or 5% Ru/C), solvent (e.g., isopropanol), hydrogen gas.
-
Procedure:
-
A high-pressure autoclave is charged with 3-methylaniline, a suitable solvent, and the hydrogenation catalyst.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
The mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring for several hours.
-
After cooling and venting, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting mixture of cis- and trans-3-methylcyclohexylamine is purified by distillation.
-
Note: The exact conditions (temperature, pressure, catalyst loading, and solvent) need to be optimized to maximize the yield and selectivity for the desired isomer.
Data Presentation: Comparison of Synthetic Routes
| Method | Target Isomer | Key Reagents | Typical Diastereomeric Ratio (cis:trans) | Advantages | Disadvantages |
| Diastereoselective Reduction | cis | 3-Methylcyclohexanone, L-Selectride® | >95:5 | High diastereoselectivity, reliable laboratory method | Stoichiometric use of expensive reagent |
| Diastereoselective Reduction | trans | 3-Methylcyclohexanone, NaBH₄ | ~20:80 | Inexpensive reducing agent, thermodynamically favored product | Moderate diastereoselectivity |
| Catalytic Hydrogenation | cis | 3-Methylaniline, Rhodium catalyst | Favorable for cis (ratio varies) | Suitable for large scale, atom economical | Requires high pressure equipment, catalyst optimization needed |
| Catalytic Hydrogenation | trans | 3-Methylaniline, Ruthenium catalyst | Favorable for trans (ratio varies) | Suitable for large scale, atom economical | Requires high pressure equipment, catalyst optimization needed |
Conclusion
The stereoselective synthesis of cis- and trans-3-methylcyclohexylamine can be achieved through well-established synthetic methodologies. For laboratory-scale synthesis requiring high diastereomeric purity, the reduction of 3-methylcyclohexanone with stereodirecting hydride reagents, followed by functional group interconversion, offers a robust and predictable approach. For larger-scale industrial applications, the catalytic hydrogenation of 3-methylaniline provides a more atom-economical route, where the choice of catalyst is paramount in directing the stereochemical outcome. The selection of the optimal synthetic strategy will depend on the desired scale, cost considerations, and the required level of stereochemical purity for the target application.
References
- 1. researchgate.net [researchgate.net]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI Deutschland GmbH [tcichemicals.com]
- 9. New monoclinic ruthenium dioxide with highly selective hydrogenation activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Properties of 3-Methylcyclohexylamine Isomers
Abstract
3-Methylcyclohexylamine is a critical cycloaliphatic amine intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to the distinct properties of its cis and trans stereoisomers. The spatial arrangement of the methyl and amine groups relative to the cyclohexane ring dictates not only the molecule's conformational energetics but also its macroscopic physicochemical properties, such as boiling point, density, and chromatographic behavior. Understanding and exploiting these differences are paramount for process optimization, isomeric separation, and ensuring the stereochemical purity of final products. This guide provides an in-depth analysis of the core physicochemical properties of cis- and trans-3-methylcyclohexylamine, outlines robust analytical methodologies for their separation and characterization, and offers field-proven insights into the causality behind experimental choices.
Introduction: The Significance of Stereoisomerism
This compound (C₇H₁₅N) exists as two primary geometric isomers: cis-3-methylcyclohexylamine and trans-3-methylcyclohexylamine.[1] In drug development and materials science, the specific stereoisomer used can lead to vastly different biological activities or material properties. Consequently, the ability to separate and characterize these isomers is not merely an academic exercise but a critical step in quality control and process development. The mixture of isomers is a colorless, flammable liquid with a strong ammonia-like odor, and it is corrosive to the skin and eyes.[2] It is primarily used as an intermediate in organic synthesis for pharmaceuticals and as a component in the production of high-performance coatings and resins.[2]
The core challenge lies in the subtle differences between the isomers, which demand high-resolution analytical techniques to resolve. This guide will illuminate these differences and provide the technical foundation for their effective management in a research and development setting.
Molecular Structure and Conformation
The stereoisomerism of this compound arises from the relative orientation of the methyl (-CH₃) and amino (-NH₂) groups on the cyclohexane ring.
-
trans-Isomer: In its most stable chair conformation, the trans isomer can have both the methyl and amino groups in equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in greater thermodynamic stability.
-
cis-Isomer: In its most stable chair conformation, the cis isomer will have one substituent in an equatorial position and the other in an axial position. This leads to increased steric strain compared to the di-equatorial trans isomer.
This fundamental difference in conformational stability is the root cause of the variations in their physical properties and is the key to their analytical separation.
Caption: Conformational stability relationship between cis and trans isomers.
Comparative Physicochemical Properties
While many commercial sources provide data for the isomeric mixture, careful review of specialized handbooks and supplier data for the separated isomers reveals the subtle but significant differences. The trans isomer, being more stable and having a more elongated shape, generally exhibits a slightly higher boiling point than the cis isomer.
Table 1: Physicochemical Data of this compound Isomers
| Property | cis-Isomer | trans-Isomer | Isomeric Mixture | Reference(s) |
| CAS Number | 1193-16-4 | 1193-17-5 | 6850-35-7 | [1][3][4] |
| Molecular Formula | C₇H₁₅N | C₇H₁₅N | C₇H₁₅N | [1][3] |
| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol | [1][3] |
| Boiling Point | ~142.0 °C (est.) | ~166.6 °C | 151 - 162 °C | [2][3][5][6] |
| Density | ~0.855 g/cm³ (est.) | Not specified | ~0.85 g/cm³ at 20°C | [3][5] |
| Refractive Index | ~1.454 | Not specified | ~1.45 | [3][5] |
| Flash Point | Not specified | Not specified | 22 °C | [5] |
| pKa (Predicted) | Not specified | Not specified | 10.61 ± 0.70 | [7] |
| Melting Point | -8.5 °C (est.) | Not specified | -35 °C | [2][3] |
Note: Data for individual isomers is often estimated or less commonly reported than for the mixture. The boiling point difference is a key parameter for separation via distillation or gas chromatography.
Analytical Separation and Characterization
The separation and positive identification of the cis and trans isomers require high-resolution analytical techniques. Gas chromatography is the premier method for separation, while NMR spectroscopy is definitive for structural confirmation.
Gas Chromatography (GC)
Expertise & Causality: The separation of these isomers by GC is governed by their interaction with the stationary phase of the capillary column.[8] While the isomers have very close boiling points, their different dipole moments and shapes allow for separation on an appropriate column. A non-polar column separates primarily by boiling point, which may provide inadequate resolution. A polar stationary phase (e.g., those containing polyethylene glycol, like a WAX-type column) offers additional separation mechanisms through dipole-dipole interactions. The amine group's lone pair of electrons and the overall molecular dipole, which differs between the cis and trans isomers, will interact differently with the polar phase, enhancing separation.
Trustworthiness: A well-developed GC method will demonstrate baseline resolution of the two isomer peaks, with reproducible retention times and peak areas. System suitability tests, including replicate injections of a standard mixture, must be performed to validate the method's precision and accuracy.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy provides unambiguous structural confirmation. The key diagnostic proton is the one on the carbon bearing the amino group (the C1 proton).
-
In the more stable trans isomer (di-equatorial), the C1 proton is in an axial position. It will exhibit large axial-axial couplings (typically 8-12 Hz) to the adjacent axial protons on C2 and C6, appearing as a broad multiplet.
-
In the cis isomer (one axial, one equatorial group), the C1 proton is more likely to be in an equatorial position. It will show smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz), resulting in a narrower, less resolved multiplet compared to its trans counterpart.
The chemical shift of protons is heavily influenced by their electronic environment.[9][10] Differences in the spatial arrangement of the electronegative nitrogen atom and the methyl group in the cis and trans isomers will cause subtle but measurable differences in the chemical shifts of nearly all protons on the cyclohexane ring.[11]
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for the analysis of this compound isomers.
Protocol 5.1: Isomer Separation by Gas Chromatography (GC-FID)
This protocol outlines a representative method for separating cis- and trans-3-methylcyclohexylamine. Optimization may be required for specific instruments.
-
System Preparation:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, CP-Wax 52 CB, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: A polar phase is chosen to exploit differences in isomer polarity for enhanced resolution.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
-
Method Parameters:
-
Injector Temperature: 250 °C. Causality: Ensures rapid and complete vaporization of the sample without thermal degradation.
-
Detector Temperature: 270 °C. Causality: Prevents condensation of the analytes in the detector and ensures a stable signal.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 160 °C at a rate of 10 °C/min.
-
Hold at 160 °C for 5 minutes.
-
Causality: The temperature program provides separation for potential volatile impurities at the start and ensures the isomers elute with good peak shape in a reasonable time.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1. Causality: Prevents column overloading and ensures sharp, symmetrical peaks.
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound isomer mixture in dichloromethane or methanol.
-
-
Analysis & Validation:
-
Inject the sample and record the chromatogram. The cis isomer is expected to elute slightly before the more stable trans isomer.
-
Validation: Perform five replicate injections. The relative standard deviation (RSD) for the retention times should be < 0.5% and for the peak areas should be < 2.0%.
-
Caption: Analytical workflow for the separation and analysis of isomers.
Conclusion
The physicochemical properties of cis- and trans-3-methylcyclohexylamine, while similar, possess critical differences rooted in their conformational stereochemistry. The greater thermodynamic stability of the trans isomer typically results in a higher boiling point, which, along with subtle polarity differences, forms the basis for their effective separation by gas chromatography. Definitive structural assignment is readily achieved through ¹H NMR spectroscopy by analyzing the coupling patterns of the C1 proton. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for the accurate analysis and quality control of these vital chemical intermediates.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. vdoc.pub [vdoc.pub]
- 5. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 6850-35-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylcyclohexylamine Stereoisomers
Abstract
This comprehensive technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans stereoisomers of 3-methylcyclohexylamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of conformational analysis and their direct application in interpreting the NMR spectra of substituted cyclohexanes. By examining the distinct chemical shifts and coupling constants of each isomer, we elucidate the profound impact of stereochemistry on the magnetic environment of atomic nuclei. This guide offers a robust framework for the structural characterization of alicyclic amines, a critical class of compounds in medicinal and materials chemistry.
Introduction: The Significance of Stereoisomerism in Cyclohexylamines
Cyclohexylamine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The stereochemical arrangement of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its biological activity, physical properties, and chemical reactivity. This compound, a chiral amine, exists as two diastereomers: cis and trans. The spatial relationship between the methyl and amino groups in these isomers leads to distinct conformational preferences, which are readily discernible by Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure and stereochemistry in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and spatial orientation of atoms within a molecule. For substituted cyclohexanes, NMR is particularly powerful in elucidating the preferred chair conformation and the axial or equatorial disposition of substituents.
This guide will provide a thorough analysis of the ¹H and ¹³C NMR spectra of both cis- and trans-3-methylcyclohexylamine, offering a detailed interpretation of the spectral data grounded in the principles of conformational analysis.
Theoretical Framework: Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For monosubstituted cyclohexanes, there is a rapid equilibrium between two chair conformations, with the substituent preferentially occupying the sterically less hindered equatorial position.
In disubstituted cyclohexanes, such as this compound, the relative stereochemistry of the substituents determines the conformational equilibrium.
-
trans-3-Methylcyclohexylamine: In the trans isomer, the methyl and amino groups are on opposite sides of the ring. This allows for a conformation where both substituents can occupy equatorial positions, which is the most stable arrangement.
-
cis-3-Methylcyclohexylamine: In the cis isomer, both substituents are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is equatorial. The equilibrium will favor the conformation where the larger group (in this case, typically the amino group, although this can be influenced by protonation and solvent effects) occupies the equatorial position. The presence of a bulky axial substituent introduces destabilizing 1,3-diaxial interactions.[2]
These conformational differences have a profound effect on the NMR spectra. The chemical shift of a proton or carbon is highly sensitive to its local electronic environment, which is influenced by its axial or equatorial position. Generally, axial protons are more shielded (resonate at a lower chemical shift) compared to their equatorial counterparts.[3] Furthermore, the magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing definitive evidence for the conformation of the ring.[4]
Experimental Protocol: NMR Data Acquisition
While specific experimental parameters can vary, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified cis or trans-3-methylcyclohexylamine isomer in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 300-600 MHz).
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The following sections will present and analyze the spectral data for the individual isomers based on literature findings.
Spectral Data and Analysis of this compound Isomers
The following ¹H and ¹³C NMR data are based on the foundational work on the conformational analysis of cyclic amines by J.G. Batchelor, which established a methodology for determining conformational equilibria from ¹³C chemical shifts.
trans-3-Methylcyclohexylamine
The trans isomer predominantly exists in a diequatorial conformation to minimize steric hindrance.
Caption: Predominant diequatorial conformation of trans-3-methylcyclohexylamine.
¹³C NMR Spectral Data (trans-3-Methylcyclohexylamine)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 50.8 |
| C2 | 45.1 |
| C3 | 32.5 |
| C4 | 35.9 |
| C5 | 26.6 |
| C6 | 36.3 |
| CH₃ | 22.8 |
Note: Data adapted from J. Chem. Soc., Perkin Trans. 2, 1976, 1585-1590.
Analysis:
-
C1 (Carbon bearing the amino group): Resonates at 50.8 ppm. The equatorial amino group has a characteristic deshielding effect.
-
C3 (Carbon bearing the methyl group): Appears at 32.5 ppm.
-
Ring Carbons: The chemical shifts of the other ring carbons are consistent with a substituted cyclohexane ring in a chair conformation.
¹H NMR Spectral Data (trans-3-Methylcyclohexylamine)
A detailed analysis of the ¹H NMR spectrum would reveal a complex pattern of overlapping multiplets. However, key features would include:
-
The proton on C1 (HC-NH₂) would likely appear as a broad multiplet due to coupling with adjacent protons and quadrupolar broadening from the nitrogen atom.
-
The methyl group would be a doublet, coupled to the proton on C3.
-
The large coupling constants between the axial protons would confirm the chair conformation.
cis-3-Methylcyclohexylamine
The cis isomer exists as an equilibrium between two chair conformations, with the conformer having the amino group in the equatorial position and the methyl group in the axial position being the major contributor.
Caption: Major conformation of cis-3-methylcyclohexylamine with an equatorial amino group.
¹³C NMR Spectral Data (cis-3-Methylcyclohexylamine)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 46.1 |
| C2 | 35.8 |
| C3 | 26.6 |
| C4 | 35.8 |
| C5 | 20.3 |
| C6 | 27.2 |
| CH₃ | 17.5 |
Note: Data adapted from J. Chem. Soc., Perkin Trans. 2, 1976, 1585-1590.
Analysis:
-
C1 (Carbon bearing the amino group): Resonates at 46.1 ppm, which is upfield compared to the trans isomer. This is indicative of the different substitution pattern and its influence on the electronic environment.
-
C3 (Carbon bearing the methyl group): Appears at 26.6 ppm.
-
C5: This carbon is significantly shielded (20.3 ppm) due to the γ-gauche effect of the axial methyl group. This is a classic diagnostic feature for an axial substituent.
-
CH₃: The axial methyl group resonates at a significantly lower chemical shift (17.5 ppm) compared to the equatorial methyl group in the trans isomer (22.8 ppm), another consequence of the γ-gauche shielding effect.
¹H NMR Spectral Data (cis-3-Methylcyclohexylamine)
The ¹H NMR spectrum of the cis isomer would also be complex. Key distinguishing features would include:
-
The proton on C1 in the major conformer would be axial and would exhibit large axial-axial couplings to the axial protons on C2 and C6.
-
The proton on C3 would be equatorial and would show smaller axial-equatorial and equatorial-equatorial couplings.
-
The chemical shift of the axial methyl group would be upfield compared to the equatorial methyl group in the trans isomer.
Conclusion: A Powerful Symbiosis of Theory and Experiment
The detailed analysis of the ¹H and ¹³C NMR spectra of cis- and trans-3-methylcyclohexylamine provides a clear and compelling demonstration of the power of NMR spectroscopy in stereochemical and conformational analysis. The distinct chemical shifts and coupling patterns observed for each isomer are a direct consequence of their different three-dimensional structures.
For researchers in drug discovery and materials science, a thorough understanding of these principles is paramount. The ability to confidently assign the stereochemistry and conformation of substituted cyclohexylamines is a critical step in understanding structure-activity relationships and in the rational design of new molecules with desired properties. This guide provides a foundational understanding and a practical framework for the application of NMR spectroscopy to this important class of compounds.
References
- 1. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Mass spectrometry (MS) analysis of 3-Methylcyclohexylamine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylcyclohexylamine
Analyte Overview: this compound
This compound (C₇H₁₅N) is a cyclic amine used as a chemical intermediate in various industrial syntheses, including pharmaceuticals and corrosion inhibitors.[1][2] Its analysis is critical for process monitoring, quality control, and metabolite identification studies. Accurate and sensitive quantification requires a nuanced understanding of its physicochemical properties and how they dictate the choice of analytical instrumentation.
The molecule consists of a cyclohexane ring substituted with a methyl group and an amino group.[3] This structure presents specific analytical challenges, namely its volatility and the basicity of the primary amine group, which heavily influence chromatographic behavior and ionization efficiency in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [4] |
| Molecular Weight | 113.20 g/mol | |
| Boiling Point | 151 °C | [5] |
| Flash Point | 22 °C | [5] |
| Form | Clear Liquid | [5] |
| CAS Number | 6850-35-7 | [4] |
Strategic Approach: Selecting the Optimal Analytical Platform
The inherent properties of this compound, particularly its relatively low boiling point and thermal stability, make Gas Chromatography-Mass Spectrometry (GC-MS) the most direct and robust analytical platform.[6] The analyte is sufficiently volatile to be readily analyzed by GC without chemical modification.
Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) is less straightforward. The compound's low molecular weight and lack of a strong chromophore or ionizable functional group suitable for electrospray ionization (ESI) result in poor retention on standard reversed-phase columns and low sensitivity. To be effective, LC-MS analysis necessitates chemical derivatization to append a molecular tag that enhances ionization efficiency and improves chromatographic retention.[7][8]
This guide will focus primarily on the definitive GC-MS approach and subsequently detail the derivatization-based LC-MS/MS method for applications requiring alternative selectivity or matrix compatibility.
GC-MS Methodology and Protocol
GC-MS with Electron Ionization (EI) is the gold standard for identifying and quantifying volatile amines like this compound. EI is a "hard" ionization technique that produces a repeatable and characteristic fragmentation pattern, which serves as a chemical fingerprint for definitive identification.[9]
Experimental Protocol: Sample Preparation
The goal of sample preparation is to present the analyte in a clean, volatile solvent compatible with the GC inlet.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution. Perform serial dilutions to generate calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: For simple matrices (e.g., reaction mixtures), dilute the sample 1:100 (v/v) with ethyl acetate. For complex matrices, a liquid-liquid extraction may be necessary. Adjust the sample pH to >10 with NaOH to ensure the amine is in its free base form, then extract with a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).
-
Final Step: Transfer 1 mL of the final solution into a 2 mL autosampler vial for analysis.
Experimental Protocol: GC-MS Instrumentation and Analysis
This protocol is designed to achieve robust chromatographic separation and generate a high-quality mass spectrum.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatography: Perform separation on a capillary column. A non-polar or mid-polarity column is chosen to separate the analyte from other sample components based primarily on boiling point.
-
Ionization: As the analyte elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment.
| Parameter | Recommended Setting | Rationale / Expertise |
| GC System | Agilent 8890 or equivalent | Industry-standard for robustness and performance. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column provides excellent inertness and thermal stability for separating a wide range of semi-volatile compounds, including amines. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min | An initial hold ensures good peak shape, followed by a rapid ramp to elute the analyte quickly and clean the column. |
| MS System | Agilent 5977B or equivalent | A single quadrupole mass spectrometer is sufficient and cost-effective for this analysis. |
| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quad Temp. | 150 °C | Standard temperature to ensure consistent mass analysis. |
| Scan Range | 35 - 200 m/z | Captures the molecular ion (m/z 113) and all significant fragments without collecting unnecessary low-mass background ions. |
Electron Ionization (EI) Mass Spectrum and Fragmentation
The EI mass spectrum of this compound is highly informative. The molecular ion (M⁺) is observed at m/z 113, confirming the compound's molecular weight.[10] However, the most valuable information for structural confirmation comes from the fragmentation pattern, which is dominated by cleavages alpha to the nitrogen atom and ring fragmentation events—pathways favored due to the stabilization of the resulting carbocations and iminium ions.[11]
The base peak at m/z 70 and a major fragment at m/z 56 are the most characteristic signals in the spectrum.[10]
Interpretation of Key Fragments
The fragmentation is rationalized by the stability of the resulting ions.
| m/z | Proposed Structure / Loss | Relative Abundance | Mechanistic Insight |
| 113 | [C₇H₁₅N]⁺• (Molecular Ion) | Low | Confirms the molecular weight of the analyte.[10] Its low abundance is typical for aliphatic amines, which fragment readily.[11] |
| 98 | [M - •CH₃]⁺ | Low-Medium | Corresponds to the loss of the methyl radical from the cyclohexane ring. This is a common fragmentation for methylated cycloalkanes.[4] |
| 70 | [C₄H₈N]⁺ | 100% (Base Peak) | This highly stable iminium ion is proposed to form via cleavage of the C-C bond alpha to the nitrogen-bearing carbon, followed by ring-opening and loss of a propyl radical (•C₃H₇). Its dominance makes it the ideal quantifier ion in SIM mode.[10] |
| 56 | [C₃H₆N]⁺ | High | Likely formed from further fragmentation of the m/z 70 ion (loss of CH₂) or through an alternative ring-cleavage pathway. Its high abundance makes it a good qualifier ion.[10] |
| 43 | [C₃H₇]⁺ | Medium | Represents the propyl carbocation, the neutral radical lost during the formation of the m/z 70 fragment. Its presence provides corroborating evidence for the primary fragmentation pathway.[10] |
Advanced Application: LC-MS/MS via Chemical Derivatization
For applications requiring ultra-low detection limits (pg/mL) or analysis in complex biological matrices like plasma or urine, a derivatization-based LC-MS/MS approach is superior.[12][13] Derivatization with a reagent like Dansyl Chloride attaches a bulky, easily ionizable group to the primary amine of this compound.[13]
Causality:
-
Enhanced Ionization: The dansyl group has a high proton affinity, leading to a dramatic increase in signal intensity in positive-ion ESI.
-
Improved Chromatography: The derivatized product is larger and more hydrophobic, resulting in better retention and peak shape on C18 reversed-phase columns.
-
Increased Specificity: Tandem MS (MS/MS) analysis of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional selectivity, filtering out matrix interferences.[8]
Experimental Protocol: Dansylation
-
Evaporation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Add 50 µL of acetonitrile and 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Derivatization: Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetone). Vortex briefly.
-
Reaction: Incubate the mixture at 60 °C for 30 minutes in the dark.
-
Quenching: Add 10 µL of 5% formic acid to quench the reaction.
-
Analysis: Inject the resulting solution directly into the LC-MS/MS system.
| Parameter | Recommended Setting | Rationale / Expertise |
| LC System | Shimadzu Nexera X2 or equivalent | A UHPLC system is recommended for high throughput and resolution. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A short C18 column provides fast, efficient separation of the hydrophobic dansylated product. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 30% B to 95% B over 3 minutes | A rapid gradient is sufficient to elute the derivatized analyte and wash the column. |
| MS System | SCIEX Triple Quad™ 6500+ or equivalent | A sensitive triple quadrupole instrument is essential for achieving low detection limits with MRM. |
| Ion Source | Electrospray Ionization (ESI), Positive | ESI is the standard for polar, non-volatile compounds; the dansyl group ensures strong ionization in positive mode. |
| MRM Transition | Analyte-Specific (e.g., [M+H]⁺ → Product Ion) | The specific m/z values for the precursor (dansylated this compound) and a stable product ion must be determined via infusion and optimization. |
Data Interpretation and Quality Control
A self-validating analytical system relies on multiple points of confirmation to ensure data integrity.
-
Retention Time: The analyte peak must appear at a consistent retention time (within ±2%) compared to an authenticated reference standard analyzed under the same conditions.
-
Mass Spectrum (GC-MS): The acquired EI mass spectrum must match the reference spectrum or a validated spectral library (like NIST) with a high similarity score (>80%).[4]
-
Ion Ratios (GC-MS & LC-MS/MS): For qualifier ions, the ratio of their peak areas to the quantifier ion's peak area must be consistent (within ±20%) between samples and standards.
-
Calibration Curve: A multi-point calibration curve should be generated with a correlation coefficient (r²) of >0.995 to ensure linearity and accurate quantification.
By adhering to these principles, the methods described provide a trustworthy and authoritative framework for the analysis of this compound in both research and regulated environments.
References
- 1. This compound | 6850-35-7 | FM45680 | Biosynth [biosynth.com]
- 2. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound,c&t [webbook.nist.gov]
- 5. This compound CAS#: 6850-35-7 [m.chemicalbook.com]
- 6. This compound,c&t [webbook.nist.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. This compound(6850-35-7) MS [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.syngeneintl.com [cdn.syngeneintl.com]
An In-Depth Technical Guide to the Aqueous Basicity and pKa of 3-Methylcyclohexylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-dissociation constant (pKa) is a determinative physicochemical parameter in drug discovery and development, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent.[1] As the majority of pharmaceuticals contain ionizable groups, a quantitative understanding of their pKa is fundamental to predicting their behavior in physiological environments.[2] This guide provides an in-depth analysis of the basicity and pKa of 3-methylcyclohexylamine in aqueous solutions. We will explore the underlying structural and stereochemical factors that dictate its basicity, provide a field-proven experimental protocol for its empirical determination via potentiometric titration, and discuss the implications of its pKa value within the context of drug design and development.
The Fundamental Importance of pKa in Drug Development
The pKa of a molecule is the pH at which it exists in an equilibrium of protonated and unprotonated species. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid (R-NH3+). This value is critical because the ionization state of a drug directly impacts its key biopharmaceutical properties:
-
Solubility and Permeability : The protonated, ionized form of an amine is generally more water-soluble, while the neutral, un-ionized form is more lipophilic and thus better able to permeate biological membranes.[3]
-
Absorption and Distribution : The pH gradient across the gastrointestinal tract and various cellular compartments means that a drug's ionization state, and therefore its ability to be absorbed and distributed to target tissues, is constantly modulated.[1] Generally, acids with a pKa > 3 and bases with a pKa < 8 are poorly absorbed from the small intestine.[2]
-
Target Binding and Off-Target Effects : The charge of a molecule can be crucial for its interaction with the target receptor, often through the formation of salt bridges.[4] Concurrently, basic compounds are more prone to off-target activities, such as binding to the hERG potassium channel, which is a key cardiac safety liability.[2]
Therefore, the precise determination and understanding of a compound's pKa is not merely an academic exercise but a cornerstone of rational drug design.
Structural and Stereochemical Influences on the Basicity of this compound
This compound is an aliphatic amine whose basicity is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
2.1. Inductive Effects and Alkyl Framework
The cyclohexyl ring, being an alkyl group, is electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia (pKa of conjugate acid ≈ 9.2).[5] The additional methyl group at the 3-position also contributes a weak electron-donating effect, which is expected to slightly increase the basicity relative to unsubstituted cyclohexylamine.
2.2. The Critical Role of Stereoisomerism
This compound exists as cis and trans diastereomers. In these isomers, the spatial relationship between the amine and methyl groups differs, which can lead to distinct pKa values. This difference arises from stereoelectronic effects and their influence on the stability of the corresponding protonated forms (the cyclohexylammonium ions).
-
Axial vs. Equatorial Conformations : In the chair conformation of the cyclohexane ring, both the amine and methyl groups can occupy either an axial or equatorial position. The relative stability of these conformers, and of their protonated forms, will impact the equilibrium of the acid-base reaction.
-
Solvation : The aqueous solvent plays a crucial role. The accessibility of the ammonium group to stabilizing water molecules can be affected by the steric hindrance imposed by the nearby methyl group, potentially differing between the cis and trans isomers.
The influence of stereoisomerism on pharmacokinetics is a well-documented phenomenon, where individual isomers can exhibit significantly different biological profiles.[6] Therefore, characterizing the pKa of each isomer is essential.
Experimental Determination of pKa: A Potentiometric Titration Protocol
Potentiometric titration is a robust and widely used method for determining pKa values due to its simplicity and accuracy in the 2–11 pH range.[7][8] The procedure involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the determination of the pH at the half-equivalence point, which corresponds to the pKa.
3.1. Principle of the Method
For a basic amine (B), titration with a strong acid (like HCl) establishes the following equilibrium in solution:
B + H₃O⁺ ⇌ BH⁺ + H₂O
The pKa is the pH at which the concentrations of the base (B) and its conjugate acid (BH⁺) are equal. This point is identified as the midpoint of the steepest portion of the titration curve.
3.2. Self-Validating Experimental Protocol
This protocol is designed to be self-validating through rigorous calibration and control measures.
Materials and Reagents:
-
This compound (as a mixture or separated isomers)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[9]
-
High-purity deionized water
-
pH buffer standards (pH 4.00, 7.00, and 10.00)
Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette (Class A)
-
100 mL beaker or titration vessel
-
Nitrogen gas source
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using the standard pH 4.00, 7.00, and 10.00 buffers. This is a critical step to ensure the accuracy of all subsequent pH measurements.[10]
-
Sample Preparation: Accurately weigh approximately 40 μmoles of this compound and dissolve it in a 100 mL beaker containing 20 mL of deionized water and a magnetic stir bar.[11] Add 20 mL of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]
-
Initial pH Adjustment: The amine solution will be basic. Using the burette, add 0.1 M HCl dropwise until the pH is lowered to approximately 2.0. This ensures the amine is fully protonated at the start of the titration.[9]
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic amine.[10]
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches approximately 12.0, ensuring you have collected sufficient data points well before and after the equivalence point.
-
Replication: To ensure data robustness and calculate standard deviation, perform the titration a minimum of three times for each sample.[9]
3.3. Data Analysis and pKa Calculation
The pKa is determined from the titration curve (a plot of pH vs. volume of NaOH added).
-
Identify the Equivalence Point: This is the point of maximum slope on the titration curve, which can be found by examining the first derivative plot (ΔpH/ΔV vs. V).
-
Determine the Half-Equivalence Point: The volume at the half-equivalence point is exactly half the volume of NaOH added to reach the equivalence point.
-
Find the pKa: The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point. More advanced analysis can be done using nonlinear least squares curve fitting.[12]
Workflow for Potentiometric pKa Determination
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Quantitative Data and Equilibrium Behavior
While experimentally determined values are the gold standard, predicted values can offer a useful starting point. The predicted pKa for the conjugate acid of this compound (mixed isomers) is approximately 10.61.[13] It is crucial to recognize that experimental values for the separated cis and trans isomers may deviate from this average due to the stereochemical factors discussed earlier.
Table 1: Physicochemical Data for this compound
| Property | Value (Mixed Isomers) | Source |
| Molecular Formula | C₇H₁₅N | [14] |
| Molecular Weight | 113.20 g/mol | [14] |
| Boiling Point | 151 °C | [14] |
| Predicted pKa | 10.61 ± 0.70 | [13] |
The basicity of this compound in water is described by the following equilibrium. The pKa value governs the position of this equilibrium at a given pH.
Aqueous Equilibrium of this compound
Caption: Acid-base equilibrium of this compound in water.
Implications for Drug Development
With a pKa around 10.6, this compound will be almost completely protonated (>99.9%) at physiological pH (≈7.4). This has several direct consequences for a potential drug candidate incorporating this moiety:
-
High Aqueous Solubility : The predominantly charged state at physiological pH will confer high water solubility, which is advantageous for formulation, particularly for intravenous administration.[2]
-
Low Membrane Permeability : The high degree of ionization means the molecule will be hydrophilic and will not readily cross lipophilic cell membranes via passive diffusion.[3] This could lead to poor oral absorption and limited access to intracellular targets or the central nervous system.
-
Potential for High Clearance : The high water solubility may lead to rapid renal clearance, potentially resulting in a short biological half-life.
A medicinal chemist would need to balance the favorable solubility imparted by this basic center with strategies to improve membrane permeability, perhaps by designing a prodrug or by modulating the overall lipophilicity of the molecule.
Conclusion
The basicity of this compound, quantified by the pKa of its conjugate acid, is a critical parameter that profoundly influences its behavior in a biological system. Governed by a combination of inductive electronic effects and subtle but important stereochemical factors, its high pKa value ensures it is predominantly ionized at physiological pH. While this confers excellent aqueous solubility, it presents a significant challenge for membrane permeability. The robust method of potentiometric titration provides the necessary experimental tool for accurately determining this value, which is an indispensable step in the rational design and optimization of drug candidates containing this or similar aliphatic amine scaffolds.
References
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. drughunter.com [drughunter.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The influence of stereoisomerism on the pharmacokinetics of Tc radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chembk.com [chembk.com]
- 14. This compound (cis- and trans- mixture) [myskinrecipes.com]
A Senior Application Scientist's Guide to the Conformational Landscape of 3-Methylcyclohexylamine via Quantum Chemical Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For drug development professionals, understanding the accessible conformational space of a lead compound is not merely an academic exercise; it is a prerequisite for rational drug design and optimization.[1][2] This guide provides an in-depth, scientifically-grounded protocol for elucidating the conformational preferences of 3-Methylcyclohexylamine, a common structural motif in medicinal chemistry. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described workflow is not only repeatable but also intellectually transparent. By leveraging the power of Density Functional Theory (DFT), we will identify stable conformers, quantify their energetic relationships, and predict their equilibrium populations, thereby offering a foundational dataset for further structure-activity relationship (SAR) studies.
Theoretical Foundations: Why a Substituted Cyclohexane Demands a Quantum Mechanical Approach
At its core, this compound is a disubstituted cyclohexane. The conformational behavior of the cyclohexane ring is dominated by its preference for a low-energy "chair" conformation, which minimizes both angle strain and torsional strain.[3][4] The introduction of substituents—in this case, a methyl (-CH₃) group and an amino (-NH₂) group—breaks the symmetry of the ring and leads to a complex landscape of stereoisomers and conformers.
The primary energetic driver for conformational preference in substituted cyclohexanes is the minimization of steric strain, particularly 1,3-diaxial interactions.[5] A substituent in an axial position experiences steric repulsion with the other two axial hydrogens on the same face of the ring. To relieve this strain, the cyclohexane ring can undergo a "ring-flip," converting axial substituents to equatorial ones and vice-versa. The energetic penalty associated with a substituent being in the axial position is known as its "A-value."[6][7] For a methyl group, this value is approximately 1.7 kcal/mol, while for an amino group, it is around 1.2-1.8 kcal/mol.[8][9] These values immediately suggest a strong preference for conformers where these groups occupy equatorial positions.
While A-values provide a valuable heuristic, a precise, quantitative understanding requires a more sophisticated approach. Quantum chemical calculations, specifically Density Functional Theory (DFT), offer a robust framework for this purpose. DFT provides a favorable balance of computational cost and accuracy for studying the conformational energies of organic molecules.[10][11] We will employ the widely-used B3LYP functional in conjunction with a Pople-style basis set like 6-31G*, a combination that has proven effective for optimizing the geometries of organic compounds.[12][13][14] To further refine our energy calculations and account for non-covalent interactions, which are crucial for accurate conformational energies, dispersion corrections such as Grimme's D3 should be incorporated.[15]
The Computational Workflow: From Structural Hypothesis to Quantitative Prediction
Our investigation follows a rigorous, multi-step computational protocol designed to ensure the identification of all relevant low-energy conformers and the accurate calculation of their relative stabilities.
References
- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jkps.or.kr [jkps.or.kr]
- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Biological Activity Screening of Novel 3-Methylcyclohexylamine Derivatives: A Strategic Guide to Hit Identification and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Targeted Screening Approach
The 3-methylcyclohexylamine scaffold represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and the presence of a primary amine handle for synthetic elaboration provide a fertile ground for the discovery of novel therapeutics. Derivatives of the parent cyclohexylamine structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide moves beyond a simple catalog of assays; it presents a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the biological potential of novel this compound derivatives. As a Senior Application Scientist, my objective is to provide not just the "how" but the "why"—the causal logic that underpins a robust and self-validating screening campaign.
Part 1: The Screening Cascade - A Strategic Workflow
A successful screening campaign is not a random collection of experiments but a logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. This tiered approach, often called a "screening cascade," is designed to maximize efficiency and conserve resources by focusing only on the most promising compounds at each successive stage. The initial phase begins with foundational assays to assess general cytotoxicity and broad-spectrum antimicrobial effects, which are common activities for this class of compounds.[2][5] Hits from these primary screens are then advanced to secondary assays to elucidate their mechanism of action.
Part 2: Foundational Screening - Cytotoxicity and Therapeutic Index
The critical first step in evaluating any novel compound library is to assess its effect on cell viability.[6][7] Cytotoxicity assays provide a dual purpose: they identify compounds with potential as anticancer agents while simultaneously flagging those that are too toxic for other therapeutic applications.[8][9] The MTT assay is a robust, colorimetric method widely used for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8]
Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[10]
1. Cell Culture and Seeding:
- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency. The inclusion of a non-cancerous line is crucial for determining the selectivity of the compounds.[9]
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
2. Compound Treatment:
- Prepare a stock solution of each this compound derivative in DMSO.
- Perform serial dilutions of the stock solutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10]
- Incubate for 48-72 hours.[6]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[8]
4. Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
- Gently shake the plate for 5-10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
- Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.[9]
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, comparative table.
| Compound ID | IC₅₀ MCF-7 (µM) | IC₅₀ HCT-116 (µM) | IC₅₀ HEK293 (µM) | Selectivity Index (SI) for MCF-7 |
| MCA-001 | 8.5 ± 0.7 | 12.1 ± 1.1 | >100 | >11.8 |
| MCA-002 | 54.2 ± 4.3 | 78.9 ± 6.2 | >100 | >1.8 |
| MCA-003 | 2.1 ± 0.3 | 3.4 ± 0.5 | 4.5 ± 0.6 | 2.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 2.8 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Part 3: Primary Screening for Antimicrobial Activity
Cyclohexane derivatives have historically shown significant antimicrobial properties.[11] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a standardized and quantitative technique for assessing the antimicrobial potency of novel compounds against a panel of pathogenic bacteria.[12][13]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol establishes the lowest concentration of a derivative that inhibits the visible growth of a microorganism.[14]
1. Preparation of Materials:
- Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]
- Media: Use Mueller-Hinton Broth (MHB) for most common bacteria.[15]
- Compounds: Prepare stock solutions of the derivatives in DMSO.
2. Inoculum Preparation:
- From a fresh agar plate, pick 3-4 colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]
3. Broth Microdilution Procedure:
- Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
- Add 100 µL of the 2x concentrated compound stock to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[14][16]
- Column 11 serves as the growth control (broth and inoculum only). Column 12 serves as the sterility control (broth only).
- Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
4. Incubation and Reading:
- Incubate the plate at 37°C for 18-24 hours.[12]
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14] This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.
Data Presentation: Antimicrobial Activity Profile
| Compound ID | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| MCA-001 | >128 | >128 |
| MCA-004 | 4 | 64 |
| MCA-005 | 8 | 8 |
| Tetracycline | 1 | 2 |
| Results are the modal MIC from three independent experiments. |
Part 4: Elucidating the Mechanism of Action (MoA)
Identifying a "hit" in a primary screen is only the beginning. The next crucial phase is to understand how the compound exerts its biological effect. This involves progressing promising candidates to secondary, more targeted assays.
Enzyme Inhibition Assays
Many drugs function by inhibiting specific enzymes.[17] If a class of compounds shows a desirable phenotype (e.g., cytotoxicity), screening against key enzyme families, such as kinases or proteases, can rapidly uncover its molecular target.[18]
Conceptual Protocol: Colorimetric Kinase Inhibition Assay
-
Principle: A kinase transfers a phosphate group from ATP to a substrate peptide. The assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.
-
Methodology:
-
Add the kinase, its specific substrate peptide, and the test compound (at various concentrations) to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a detection reagent that couples the production of ADP to a colorimetric change, which can be measured with a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
-
-
Causality: This assay directly links the compound's presence to the inhibition of a specific enzyme's catalytic activity, providing strong evidence for a direct mechanism of action.[19]
Receptor Binding Assays
Compounds can also act by binding to cell surface receptors, thereby blocking or activating signaling pathways. Competitive binding assays are the gold standard for determining if a novel compound interacts with a specific receptor.[20]
Conceptual Protocol: Competitive Radioligand Binding Assay for a GPCR
-
Principle: This assay measures the ability of a non-radioactive test compound to compete with a known, radioactively labeled ligand ("radioligand") for binding to a receptor.[21][22]
-
Methodology:
-
Prepare cell membranes containing the target receptor of interest (e.g., from an overexpressing cell line).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the novel test compound.
-
After reaching equilibrium, separate the bound radioligand from the unbound radioligand, typically via rapid filtration through a filter mat.[20]
-
Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
A reduction in radioactivity indicates that the test compound has displaced the radioligand from the receptor.
-
-
Data Analysis: The data are used to calculate an IC₅₀ value, which can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity for the receptor.[23]
Part 5: Data Integration and Hit Prioritization
The final step is to synthesize the data from all assays to make informed decisions. A promising lead candidate is not necessarily the most potent compound in a single assay, but one with a balanced profile of activity, selectivity, and low toxicity.
Conclusion
This guide outlines a systematic and logical framework for the biological screening of novel this compound derivatives. By integrating a cascade of assays—from broad phenotypic screens to specific mechanistic studies—researchers can efficiently navigate the complex process of hit identification. The emphasis on self-validating protocols, appropriate controls, and quantitative data analysis ensures the generation of trustworthy and actionable results. The compounds identified through this rigorous process will have a well-characterized preliminary profile, making them strong candidates for subsequent hit-to-lead optimization and preclinical development.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of Two Schiff Bases Derived From Cyclohexylamine - Neliti [neliti.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. [Antiviral activities of cycloheximide and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. opentrons.com [opentrons.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. blog.biobide.com [blog.biobide.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 3-Methylcyclohexylamine in Organic Solvents
<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>
Executive Summary
3-Methylcyclohexylamine is a pivotal cycloaliphatic amine used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.[1] Its solubility profile across a range of organic solvents is a critical, yet often poorly documented, parameter that dictates its utility in various applications, from reaction medium selection to purification and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, predict its behavior in different solvent classes, and provide a robust, field-proven experimental protocol for generating precise quantitative solubility data.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent.[2] this compound (C₇H₁₅N, Molar Mass: 113.20 g/mol ) possesses a unique combination of a polar functional group and a nonpolar hydrocarbon backbone, which results in a nuanced solubility profile.[3][4][5]
-
Polar Amine Group (-NH₂): The primary amine group is the molecule's polar center. The lone pair of electrons on the nitrogen atom and the N-H bonds can act as hydrogen bond acceptors and donors, respectively. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).[1][6]
-
Nonpolar Cyclohexyl Ring and Methyl Group: The cyclohexane ring and the appended methyl group form a significant nonpolar, lipophilic portion of the molecule. This hydrocarbon structure interacts favorably with nonpolar solvents through London dispersion forces.
The balance between the polar amine "head" and the nonpolar cycloaliphatic "tail" is the primary determinant of its solubility, directly illustrating the "like dissolves like" principle.[2] Solvents with chemical structures and polarity indices similar to this compound are expected to be the most effective.
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Predictions
While precise quantitative data requires experimental determination, we can make expert predictions based on the molecular structure and established chemical principles.[2] Limited available data indicates that this compound is sparingly soluble in chloroform and methanol.[7][8] This suggests that while interactions are possible, they are not strong enough to lead to high miscibility, likely due to the competing influences of the polar and nonpolar moieties. Structurally similar compounds like N-methylcyclohexylamine are noted to be slightly soluble in water but easily soluble in most organic solvents like ethanol and ether.[1][9][10]
Based on this, we can construct a predictive solubility table for this compound.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The solvent's hydroxyl (-OH) group can hydrogen bond effectively with the amine group. However, the nonpolar alkyl chain of the solvent also interacts favorably with the cyclohexyl ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Moderate | These solvents have a dipole moment that can interact with the polar amine group. The absence of hydrogen bond donation from the solvent might limit solubility compared to protic solvents.[6] |
| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar hydrocarbon structure of these solvents will interact favorably with the large, nonpolar cyclohexyl ring of the solute via London dispersion forces. |
| Halogenated | Dichloromethane (DCM) | High | DCM has a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule, making it a good general-purpose solvent. |
| Aqueous | Water | Low to Sparingly Soluble | While the amine group can hydrogen bond with water, the large, hydrophobic C₇ hydrocarbon structure significantly limits miscibility.[9] |
Experimental Protocol: Isothermal Shake-Flask Method
To move beyond prediction and obtain definitive, high-quality data, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[11] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[12][13]
Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or HPLC-UV)
Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Method.
Step-by-Step Procedure
-
Preparation of Saturated Solution: To a series of vials, add a precisely known volume (e.g., 5.0 mL) of the chosen organic solvent. Add an excess amount of this compound to each vial. An excess is confirmed when undissolved amine (as a liquid phase, since it's a liquid at room temperature) is clearly visible after agitation.[6][11]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases.[14]
-
Phase Separation: After equilibration, remove the vials and allow them to stand in a temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the sample through a chemically resistant 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.[14]
-
Quantification: Prepare a series of calibration standards of this compound in the same solvent. Analyze the filtered sample and the calibration standards using a validated analytical method, such as GC-FID. The sample may require dilution with the solvent to fall within the linear range of the calibration curve.
-
Calculation: The solubility (S) is calculated from the concentration determined by the analytical instrument, accounting for any dilutions made. The result is typically expressed in units of g/100 mL or mol/L.
S = C × D
Where:
-
C is the concentration of the diluted sample from the calibration curve.
-
D is the dilution factor.
-
Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires careful control over several experimental variables.
-
Temperature: Solubility is highly dependent on temperature. For most systems, solubility increases with temperature. Therefore, maintaining precise temperature control during equilibration and sampling is paramount.[10]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.
-
Equilibration Time: Insufficient agitation time can lead to an underestimation of solubility as the system will not have reached equilibrium.[11] The required time should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
pH (for aqueous systems): As an amine, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic solutions (pH < pKa), it will form the more water-soluble ammonium salt. This guide focuses on organic solvents where pH is not typically a factor.
Conclusion
While a comprehensive public database for the solubility of this compound is lacking, a thorough understanding of its molecular structure allows for strong qualitative predictions. The molecule's amphiphilic nature—possessing both a polar amine group and a nonpolar cycloaliphatic body—suggests moderate to high solubility in a wide range of common organic solvents, from polar alcohols to nonpolar alkanes. For researchers and drug development professionals requiring precise, actionable data, the isothermal shake-flask method detailed in this guide provides a self-validating, robust, and reliable protocol. Adherence to this experimental framework will enable the generation of high-quality solubility data, which is essential for effective process development, reaction optimization, and formulation design.
References
- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound,c&t (CAS 6850-35-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Methylcyclohexanamine | CAS#:6850-35-7 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 6850-35-7 [m.chemicalbook.com]
- 8. This compound | 6850-35-7 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Thermochemical data for 3-Methylcyclohexylamine
An In-Depth Technical Guide to the Thermochemical Data of 3-Methylcyclohexylamine
Prepared by: Senior Application Scientist
Executive Summary
This compound, a substituted cycloaliphatic amine, serves as a crucial building block in the synthesis of various chemical entities, including active pharmaceutical ingredients and specialized polymers. A thorough understanding of its thermochemical properties is not merely academic; it is a prerequisite for safe and efficient process scale-up, reaction modeling, and hazard analysis. This guide provides a consolidated view of the available experimental thermochemical data for this compound, outlines the authoritative experimental and computational methodologies for data acquisition, and explains the practical application of this data for researchers, process chemists, and drug development professionals.
Introduction: The Imperative for Thermochemical Data
This compound (C₇H₁₅N, MW: 113.20 g/mol ) exists as cis and trans stereoisomers.[1][2] In industrial applications, it is often handled as a mixture of these isomers.[1][3] The energetic profile of this molecule, dictated by its thermochemical properties, governs its behavior in chemical reactions and during storage and handling. Key parameters such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) are fundamental inputs for:
-
Process Safety & Hazard Analysis: Predicting the adiabatic temperature rise and potential for thermal runaway in exothermic reactions.
-
Reaction Engineering: Calculating the heat of reaction (ΔrH°) to design appropriate thermal management and cooling systems for chemical reactors.
-
Chemical Stability: Assessing the thermodynamic stability of the molecule under various process conditions.
-
Computational Modeling: Validating and parameterizing computational models used to predict reaction outcomes and mechanisms.
This document serves as a technical resource, consolidating known data and providing expert guidance on the scientific principles and workflows used to determine these vital parameters.
Curated Thermochemical Data for this compound
Publicly available, peer-reviewed experimental thermochemical data for this compound is sparse. The primary available parameter is the standard enthalpy of combustion for the liquid mixture of isomers.[1] This highlights a significant data gap for other key properties like the standard enthalpy of formation, entropy, and heat capacity.
Table 1: Experimental Thermochemical Data for this compound (mixed isomers)
| Property | Symbol | Value | Units | Method | Source |
| Standard Enthalpy of Combustion (liquid) | ΔcH°liquid | -4718.3 | kJ/mol | Combustion Calorimetry (Ccb) | NIST Chemistry WebBook[1][4] |
Note: The value was reported in a 1901 publication by Zubova, as compiled by the NIST database.[1]
The absence of a complete dataset necessitates the use of robust experimental and computational methods to derive the missing values, which will be detailed in the subsequent sections.
Experimental Determination of Thermochemical Properties
The cornerstone of experimental thermochemistry is calorimetry, the science of measuring heat flow associated with chemical reactions or physical changes.[5] For a compound like this compound, determining the enthalpy of combustion via bomb calorimetry is the most critical experimental procedure.
Protocol: Isoperibol Bomb Calorimetry
This protocol allows for the precise determination of the heat of combustion at constant volume, from which the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°) can be derived.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion is absorbed by the bomb and the surrounding water, and the resulting temperature rise is measured precisely.
Step-by-Step Methodology:
-
System Calibration:
-
The energy equivalent (εcal) of the entire calorimeter system (bomb, water, stirrer, thermometer) must be determined.
-
This is achieved by combusting a certified standard reference material with a precisely known heat of combustion, typically benzoic acid.
-
The energy equivalent is calculated as: εcal = (mstd * |Δustd| + eign) / ΔTcorr
-
-
Sample Preparation:
-
A precise mass (msample) of liquid this compound is weighed into a crucible. Volatile samples may require encapsulation in a gelatin capsule of known combustion energy.
-
A fuse wire (e.g., platinum or nickel-chromium) of known mass and combustion energy is positioned to contact the sample.
-
A small amount of water is added to the bomb to ensure all water formed during combustion condenses to the liquid state.
-
-
Combustion:
-
The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen to ensure complete and rapid combustion.
-
The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing a current through the fuse wire.
-
-
Data Acquisition:
-
The temperature of the calorimeter water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
-
Data Analysis & Corrections:
-
The raw temperature data is used to calculate the corrected temperature rise (ΔTcorr), which accounts for heat exchange with the surroundings.
-
The total heat released (qtotal) is calculated: qtotal = εcal * ΔTcorr.
-
Corrections are applied for the heat released by the ignition wire (eign) and the formation of nitric acid from residual N₂ and the nitrogen in the sample.
-
The specific combustion energy at constant volume (Δuc) is calculated: Δuc = (qtotal - eign - eacid) / msample.
-
-
Conversion to Standard Enthalpy:
-
The constant volume energy (Δuc) is converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using the relation: ΔcH° = Δuc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion equation.
-
Experimental Workflow Diagram
References
- 1. This compound,c&t [webbook.nist.gov]
- 2. This compound,c&t [webbook.nist.gov]
- 3. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound,c&t (CAS 6850-35-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
Methodological & Application
3-Methylcyclohexylamine: A Versatile Building Block in Modern Organic Synthesis
Introduction
3-Methylcyclohexylamine, a cycloaliphatic amine, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including the presence of a chiral center and the existence of cis and trans diastereomers, offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound's properties, synthesis, and its application in the synthesis of pharmaceuticals and other advanced organic molecules. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate its effective utilization in their synthetic endeavors.
Physicochemical Properties and Stereochemistry
This compound (C₇H₁₅N) is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] It is commercially available as a mixture of cis and trans isomers.[3][4] The presence of two stereocenters at C1 (bearing the amino group) and C3 (bearing the methyl group) gives rise to four possible stereoisomers. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅N | [1][2] |
| Molecular Weight | 113.20 g/mol | [1] |
| CAS Number | 6850-35-7 (mixed isomers) | [1][3] |
| Boiling Point | 149-162 °C | [2] |
| Density | ~0.844 g/cm³ | [2] |
| Flash Point | ~22 °C | [2] |
The stereochemistry of this compound plays a pivotal role in its application, particularly in the synthesis of chiral molecules. The cis and trans isomers exhibit different spatial arrangements of the methyl and amino groups, which can profoundly influence the stereochemical outcome of a reaction. This diastereoselectivity is a key consideration in the design of synthetic routes utilizing this building block.
Synthesis of this compound
The two primary industrial routes for the synthesis of this compound are the catalytic hydrogenation of m-toluidine and the reductive amination of 3-methylcyclohexanone.
Catalytic Hydrogenation of m-Toluidine
This method involves the reduction of the aromatic ring of m-toluidine under hydrogen pressure in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product. Ruthenium-based catalysts are often employed for this transformation.[5]
Protocol 1: Catalytic Hydrogenation of m-Toluidine
Materials:
-
m-Toluidine
-
5% Ruthenium on Carbon (Ru/C)
-
Sodium Hydroxide (NaOH)
-
Isopropanol
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, charge m-toluidine, isopropanol, 5% Ru/C catalyst, and a catalytic amount of NaOH. The addition of an alkali hydroxide can enhance the selectivity towards the trans isomer.[6]
-
Seal the autoclave and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 2-8 MPa.
-
Heat the mixture to 100-140 °C with vigorous stirring.
-
Maintain the reaction for 3-5 hours, monitoring hydrogen uptake.[6]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
Remove the solvent (isopropanol) under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation to separate the cis and trans isomers.
Causality: The use of a heterogeneous catalyst like Ru/C provides a surface for the hydrogenation reaction to occur. The high pressure and temperature are necessary to overcome the aromaticity of the toluidine ring. The basic conditions created by NaOH can influence the stereochemical outcome by affecting the adsorption of the intermediate on the catalyst surface, thereby favoring the formation of the thermodynamically more stable trans isomer.
Reductive Amination of 3-Methylcyclohexanone
Reductive amination offers a versatile route to this compound, starting from the corresponding ketone. This can be achieved using various reducing agents in the presence of an ammonia source. A classic approach is the Leuckart reaction, which utilizes ammonium formate.[7][8] Alternatively, catalytic hydrogenation with ammonia and a metal catalyst like Raney Nickel can be employed.[9][10]
Protocol 2: Reductive Amination of 3-Methylcyclohexanone with Ammonia and Raney Nickel
Materials:
-
3-Methylcyclohexanone
-
Anhydrous ammonia
-
Raney Nickel (activated)
-
Methanol
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, place 3-methylcyclohexanone and methanol.
-
Add activated Raney Nickel catalyst to the mixture under an inert atmosphere.
-
Cool the reactor and introduce anhydrous ammonia.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar NH₃, 2 bar H₂).[10]
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir vigorously.[10]
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
After cooling and venting the reactor, filter the mixture to remove the catalyst.
-
Remove the solvent and excess ammonia under reduced pressure to obtain the crude product.
-
Purify the this compound by distillation.
Causality: The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of 3-methylcyclohexanone and ammonia. The Raney Nickel catalyst then facilitates the hydrogenation of this intermediate to the final amine. The excess ammonia and hydrogen pressure drive the equilibrium towards product formation.
Application in Pharmaceutical Synthesis: The Case of Glimepiride
A prominent application of trans-4-methylcyclohexylamine is in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes.[11][12] The trans stereochemistry is crucial for the drug's biological activity. The synthesis involves the reaction of trans-4-methylcyclohexyl isocyanate with a sulfonamide intermediate.
Synthesis of trans-4-Methylcyclohexyl Isocyanate
The isocyanate is typically prepared from trans-4-methylcyclohexylamine via phosgenation or by using a phosgene equivalent like triphosgene.[13]
Protocol 3: Synthesis of trans-4-Methylcyclohexyl Isocyanate
Materials:
-
trans-4-Methylcyclohexylamine hydrochloride
-
Triphosgene
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend trans-4-methylcyclohexylamine hydrochloride in anhydrous toluene.
-
Add triethylamine to the suspension and stir.
-
In a separate flask, dissolve triphosgene in anhydrous toluene.
-
Slowly add the triphosgene solution to the amine suspension at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by IR spectroscopy (disappearance of the amine, appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
The resulting toluene solution containing trans-4-methylcyclohexyl isocyanate can be used directly in the next step or purified by distillation under reduced pressure.
Causality: Triphosgene serves as a safer alternative to highly toxic phosgene gas. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which upon heating eliminates HCl to form the isocyanate. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Synthesis of Glimepiride
The final step in the synthesis of Glimepiride involves the coupling of the isocyanate with the appropriate sulfonamide.
Protocol 4: Synthesis of Glimepiride
Materials:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
-
trans-4-Methylcyclohexyl isocyanate (in toluene solution from Protocol 3)
-
Potassium carbonate
-
Acetone
Procedure:
-
In a reaction vessel, combine 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide and potassium carbonate in acetone.[5][9]
-
Heat the mixture to reflux (around 55-60 °C) for 1 hour.[9]
-
To the refluxing mixture, add the toluene solution of trans-4-methylcyclohexyl isocyanate.[5][9]
-
Continue refluxing for approximately 12 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture and add water.
-
The crude Glimepiride will precipitate. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ammonia and acetic acid) to yield pure Glimepiride.[5]
Causality: The reaction is a nucleophilic addition of the deprotonated sulfonamide nitrogen to the electrophilic carbon of the isocyanate group. Potassium carbonate acts as a base to deprotonate the sulfonamide, making it a more potent nucleophile. The elevated temperature facilitates the reaction rate.
Application in Multicomponent Reactions
This compound is an excellent amine component in various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14][15]
Protocol 5: Ugi Reaction with this compound
Materials:
-
This compound (as a mixture of isomers or a single isomer)
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), this compound (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the iminium ion.
-
Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The reaction mechanism involves the initial formation of an iminium ion from the amine and aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. A final Mumm rearrangement leads to the stable α-acylamino amide product. The use of a protic solvent like methanol facilitates the initial imine formation.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[13][16][17] While this compound is not a β-arylethylamine itself, it can be used to synthesize an aldehyde derivative that can then participate in a Pictet-Spengler reaction.
Workflow for a Pictet-Spengler Reaction Involving a this compound Derivative
References
- 1. scbt.com [scbt.com]
- 2. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound (cis- and trans- mixture) [cymitquimica.com]
- 5. data.epo.org [data.epo.org]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives - [www.rhodium.ws] [erowid.org]
- 8. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. name-reaction.com [name-reaction.com]
- 17. jk-sci.com [jk-sci.com]
The Strategic Application of 3-Methylcyclohexylamine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: 3-Methylcyclohexylamine as a Versatile Building Block in Medicinal Chemistry
This compound, a cyclic aliphatic amine, presents itself as a pivotal structural motif in the landscape of modern drug discovery and development.[1] Its chemical architecture, characterized by a cyclohexane ring bearing both a methyl group and a primary amine, offers a unique combination of lipophilicity, conformational rigidity, and a reactive handle for synthetic elaboration. These features make it an attractive building block for the construction of complex molecular entities with potential therapeutic applications.[2][3] The introduction of the methyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[4] This guide provides an in-depth exploration of the utility of this compound in API synthesis, complete with detailed protocols for its key transformations.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 149-155 °C |
| Flash Point | 22 °C (71.6 °F) |
| Density | ~0.8 g/cm³ |
Safety and Handling: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5][6] It is harmful if swallowed.[5] Therefore, it must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.[7][8]
Application in the Synthesis of Key Pharmaceutical Scaffolds
While direct incorporation of this compound into currently marketed APIs is not extensively documented in publicly available literature, its structural analog, 4-methylcyclohexylamine, serves as a crucial intermediate in the synthesis of prominent drugs. The synthetic principles and reaction pathways are directly translatable to this compound for the generation of novel drug candidates.
Case Study 1: Synthesis of Semustine Analogs (Antineoplastic Agents)
Semustine, a nitrosourea-based chemotherapeutic agent, utilizes trans-4-methylcyclohexylamine in its structure.[7][9] The lipophilic nature of the methylcyclohexyl group allows the drug to cross the blood-brain barrier, making it effective against brain tumors.[7] By substituting with this compound, novel analogs of Semustine can be synthesized, potentially exhibiting altered efficacy, selectivity, or pharmacokinetic profiles.
The core reaction involves the nucleophilic attack of the amine onto an electrophilic isocyanate, followed by nitrosation.
Reaction Workflow for Semustine Analog Synthesis
Caption: Synthetic workflow for a Semustine analog using this compound.
Case Study 2: Synthesis of Glimepiride Analogs (Antidiabetic Agents)
Glimepiride is a sulfonylurea derivative used to treat type 2 diabetes.[] Its synthesis prominently features trans-4-methylcyclohexylamine.[5][6][11][12][13][14][15] The methylcyclohexylamine moiety is introduced via reaction with a sulfonyl isocyanate or a related activated species. The synthesis of glimepiride analogs using this compound could lead to new chemical entities with modulated activity on the ATP-sensitive potassium channels in pancreatic β-cells.
The key transformation is the formation of a sulfonylurea linkage through the reaction of this compound with a sulfonyl isocyanate or by a stepwise process involving a carbamate intermediate.
Detailed Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound, adaptable for the synthesis of various API scaffolds.
Protocol 1: Amide Coupling via Carbodiimide Activation
Amide bond formation is one of the most common reactions in medicinal chemistry.[16] This protocol describes the coupling of this compound with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Activation: To the stirred solution, add EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Simplified mechanism of amide coupling using EDC and HOBt.
Protocol 2: Reductive Amination with a Carbonyl Compound
Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[1][17][18] This protocol details the reaction of this compound with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).[1]
Materials and Reagents:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE or THF.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed and the product is formed (typically 1-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude secondary or tertiary amine product can be purified by silica gel column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its application in the synthesis of analogs of established drugs like Semustine and Glimepiride highlights its potential for generating novel therapeutic agents. The protocols provided for amide coupling and reductive amination serve as a foundation for researchers and drug development professionals to explore the rich chemistry of this compound in the pursuit of new medicines. As with all chemical syntheses, careful optimization of reaction conditions is crucial for achieving high yields and purity.[19]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. patents.justia.com [patents.justia.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Semustine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Semustine | C10H18ClN3O2 | CID 5198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 12. US7282517B2 - Method of manufacturing glimepiride and the respective intermediate - Google Patents [patents.google.com]
- 13. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 14. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. hepatochem.com [hepatochem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for 3-Methylcyclohexylamine as a Corrosion Inhibitor
Introduction: The Electrochemical Challenge of Corrosion and the Role of Amine Inhibitors
Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with the environment. This process is responsible for billions of dollars in economic losses annually, impacting the safety, reliability, and lifespan of critical infrastructure and equipment. At its core, corrosion involves anodic sites, where the metal is oxidized (e.g., Fe → Fe²⁺ + 2e⁻), and cathodic sites, where a reduction reaction occurs (e.g., 2H⁺ + 2e⁻ → H₂ in acidic media).
The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions. Among these, aliphatic amines like cyclohexylamine and its derivatives have demonstrated significant potential. This document provides a detailed technical guide on the application and evaluation of 3-Methylcyclohexylamine, a derivative of cyclohexylamine, as a corrosion inhibitor.
While direct, extensive studies on this compound are not widely published, its structural similarity to cyclohexylamine and other alkyl-substituted cyclohexylamines allows for a scientifically grounded extrapolation of its expected behavior and evaluation methodologies.[1][2] These compounds are known to be effective for protecting ferrous alloys in various aggressive media.[1][2]
Section 1: Proposed Mechanism of Action for this compound
The inhibitive action of this compound is predicated on its ability to adsorb onto the metal surface. The primary functional group, the amine (-NH₂), is the key to its performance.
1.1. The Role of the Amine Group and Molecular Structure The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface. This donation forms a coordinate covalent bond, leading to the chemisorption of the inhibitor molecule.[3][4] Additionally, in acidic environments, the amine group can become protonated (-NH₃⁺). This positively charged species can then be electrostatically attracted to the metal surface, which is typically negatively charged relative to the bulk solution, a process known as physisorption.[5]
The presence of the methyl group (-CH₃) at the 3-position and the cyclohexyl ring are expected to influence the inhibitor's effectiveness:
-
Electron-Donating Effect : The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its ability to bond with the metal surface.
-
Steric and Hydrophobic Effects : The bulky, non-polar cyclohexyl ring can create a dense, hydrophobic layer on the metal surface. This film acts as a physical barrier, displacing water molecules and corrosive ions (like Cl⁻ and SO₄²⁻) from the surface, further hindering the corrosion process.[5]
1.2. Mixed-Type Inhibition Based on studies of analogous compounds like cyclohexylamine, this compound is expected to function as a mixed-type inhibitor .[1] This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, rather than just one. This is achieved by blocking active sites on the metal surface, which reduces the overall surface area available for the electrochemical reactions to occur.
Visualizing the Inhibition Mechanism
Caption: Proposed adsorption mechanism of this compound on a metal surface.
Section 2: Experimental Evaluation Protocols
To validate the efficacy of this compound, a series of standardized electrochemical and gravimetric tests must be performed. These protocols are designed to provide quantitative data on inhibition efficiency and qualitative insights into the protective film's nature.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental technique provides a direct measure of metal loss over time and is used to calculate the inhibitor's efficiency.
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the Inhibition Efficiency (IE%).
Materials & Equipment:
-
Metal coupons (e.g., mild steel, ~2.5 cm x 2.0 cm x 0.2 cm)
-
Corrosive solution (e.g., 1 M HCl)
-
This compound (various concentrations: 100, 250, 500, 1000 ppm)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat for temperature control
-
Desiccator
-
Polishing papers (e.g., 200, 400, 600, 800 grit)
-
Acetone, distilled water
Step-by-Step Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of polishing paper until a mirror-like finish is achieved.
-
Degreasing & Cleaning: Degrease the coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution. One beaker should serve as a blank (no inhibitor), while others contain varying concentrations of this compound.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
Final Cleaning: After the immersion period, remove the coupons, gently clean with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Place the coupons in a desiccator to cool and then re-weigh them to get the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Workflow for Weight Loss Measurement
Caption: Step-by-step workflow for the weight loss evaluation method.
Protocol 2: Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current (i_corr) and the inhibitor type (anodic, cathodic, or mixed).
Objective: To determine corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa, βc) to understand the inhibition mechanism.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal sample (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solutions with and without inhibitor
Step-by-Step Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.1.
-
Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE immersed in the test solution.
-
OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Data Analysis: Plot the resulting potential (E) vs. log of current density (log i). Use Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine E_corr, i_corr, and the Tafel slopes.
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the metal/solution interface, including charge transfer resistance and double-layer capacitance.
Objective: To evaluate the formation of a protective film by measuring the charge transfer resistance (R_ct) and to model the interface using an equivalent electrical circuit.
Materials & Equipment:
-
Same as for PDP (Potentiostat with a frequency response analyzer).
Step-by-Step Procedure:
-
Cell Setup & Stabilization: Prepare and set up the electrochemical cell as in Protocol 2.2 and allow the OCP to stabilize.
-
Impedance Measurement: At the stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Plotting: Present the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and Phase Angle vs. log f).
-
Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Section 3: Theoretical Modeling and Data Interpretation
Adsorption Isotherm Analysis
To understand the interaction between the inhibitor and the metal surface, experimental data from the weight loss method can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[1]
The degree of surface coverage (θ) is calculated from the inhibition efficiency (θ = IE% / 100). For the Langmuir isotherm, the relationship is: C / θ = 1/K_ads + C where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C confirms that the adsorption follows the Langmuir model.
Quantum Chemical Calculations
Computational studies using Density Functional Theory (DFT) can provide deeper insights into the inhibitive properties of this compound.[1] Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.
These theoretical calculations can help correlate the molecular structure of the inhibitor with its observed performance.
Section 4: Summary of Expected Performance Data
The following table summarizes hypothetical but expected results for the corrosion inhibition of mild steel in 1 M HCl by this compound at 298 K, based on data for analogous compounds.
| Concentration (ppm) | Weight Loss IE (%) | PDP IE (%) | EIS IE (%) |
| 0 (Blank) | 0 | 0 | 0 |
| 100 | 65-75 | 68-78 | 70-80 |
| 250 | 75-85 | 78-88 | 80-90 |
| 500 | 85-92 | 88-94 | 90-95 |
| 1000 | >92 | >94 | >95 |
Conclusion
This compound is a promising corrosion inhibitor, particularly for ferrous metals in acidic and saline environments. Its mechanism is rooted in the adsorption of the amine functional group onto the metal surface, forming a protective barrier that impedes electrochemical corrosion reactions. The protocols detailed herein provide a comprehensive framework for researchers to systematically evaluate its performance, understand its mechanism of action, and optimize its application in various industrial settings. The combination of gravimetric, electrochemical, and theoretical methods will ensure a robust and reliable assessment of its inhibitive properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Investigation of Hexylamine Adsorption on Gold in Perchloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Analysis of 3-Methylcyclohexylamine: A Guide to Gas Chromatography Methods
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of aminocyclohexane derivatives is critical. 3-Methylcyclohexylamine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents unique analytical challenges due to its polarity and potential for stereoisomerism. This comprehensive guide provides a detailed exploration of gas chromatography (GC) methods for the successful analysis of this compound, offering both theoretical insights and practical, step-by-step protocols.
The Analytical Imperative: Why GC for this compound?
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound can be problematic. The lone pair of electrons on the nitrogen atom leads to strong interactions with active sites on the column and in the inlet, resulting in poor peak shape, tailing, and reduced sensitivity.[1][2] To overcome these challenges, two primary approaches are employed: direct analysis using specialized columns and, more commonly, derivatization to enhance volatility and improve chromatographic behavior.
This guide will delve into both strategies, providing the necessary protocols to establish a reliable analytical workflow.
Foundational Knowledge: Understanding the Analyte
This compound (C₇H₁₅N, MW: 113.20 g/mol ) is a cyclic amine that exists as a mixture of cis and trans stereoisomers.[3][4] The separation and quantification of these isomers may be critical for understanding reaction mechanisms, ensuring product purity, and meeting regulatory requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [3][4] |
| Molecular Weight | 113.20 g/mol | [3][4] |
| CAS Registry Number | 6850-35-7 | [3][4] |
| Boiling Point | 149-151 °C | Publicly available data |
| Kovats Retention Index (Standard non-polar) | 926 | [5] |
The Workflow for Robust Analysis
A successful GC analysis of this compound involves a systematic approach, from sample preparation to data interpretation. The following diagram illustrates the key decision points and steps in the analytical workflow.
Caption: A logical workflow for the GC analysis of this compound.
Protocol 1: Direct Analysis of this compound
While challenging, direct analysis can be achieved with careful column selection and system optimization. This approach is advantageous in its simplicity, avoiding additional sample preparation steps.
Rationale: The key to successful direct analysis is to use a column with a stationary phase that minimizes interactions with the amine's active sites. A mid-polarity column or a specialized amine-specific column is often recommended.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, isopropanol) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC System and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent with Flame Ionization Detector (FID) |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| Detector | FID |
| Detector Temperature | 280 °C |
| Makeup Gas (N₂) | 25 mL/min |
Data Analysis:
-
Identify the peaks corresponding to the cis- and trans-isomers of this compound based on their retention times.
-
Quantify the isomers using area normalization or an external standard calibration curve.
Protocol 2: Analysis via Derivatization
Derivatization is a chemical modification process that converts polar amines into less polar, more volatile derivatives, significantly improving their chromatographic behavior.[2] This leads to sharper, more symmetrical peaks and enhanced sensitivity.[2]
A. Silylation using BSTFA
Silylation replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., acetonitrile, pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[2]
-
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample directly into the GC system.
-
B. Acylation using TFAA
Acylation with trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl group, which can improve chromatographic performance and enhance sensitivity with an electron capture detector (ECD).[2]
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a known amount of the sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of TFAA.[2]
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC system.
-
GC System and Conditions for Derivatized Samples:
The same GC system and conditions as in Protocol 1 can be used for the analysis of the derivatized samples. The retention times will be different from the underivatized amine.
Chiral Separation: Resolving the Stereoisomers
For applications where the stereoisomeric composition of this compound is critical, chiral GC is the method of choice. This is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[7][8]
Rationale: Chiral stationary phases create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation.[7][9]
Recommended Chiral Column and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, Chirasil-Val) |
| Inlet Temperature | 230 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Isothermal analysis at a temperature optimized for resolution (e.g., 90-150 °C). A temperature ramp may also be employed. |
| Detector | FID |
| Detector Temperature | 250 °C |
Note: The optimal temperature and other chromatographic conditions will need to be determined experimentally for the specific chiral column and isomers being analyzed.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the chosen GC method should be validated. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the inlet or column; insufficient derivatization. | Use a deactivated inlet liner; ensure complete derivatization; use an amine-specific column for direct analysis. |
| Poor Resolution | Inappropriate column; non-optimal oven temperature program. | Select a column with a different polarity; optimize the temperature ramp or use an isothermal program. |
| No Peaks Detected | Sample degradation; incorrect injection parameters; detector issue. | Check inlet and oven temperatures; verify injection volume and split ratio; check detector gas flows and functionality. |
| Ghost Peaks | Contamination in the syringe, inlet, or column. | Bake out the column; clean the inlet; use a fresh solvent blank. |
Conclusion
The successful gas chromatographic analysis of this compound is readily achievable with a clear understanding of the analyte's properties and the application of appropriate analytical strategies. For rapid screening, direct analysis on a suitable column may suffice. However, for robust, sensitive, and reproducible quantification, derivatization is the recommended approach. When stereoisomeric purity is a concern, chiral GC provides the necessary resolving power. By following the detailed protocols and considering the validation and troubleshooting guidance provided, researchers can confidently develop and implement reliable GC methods for the analysis of this compound in various matrices.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound,c&t [webbook.nist.gov]
- 4. This compound,c&t [webbook.nist.gov]
- 5. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 3-Methylcyclohexylamine
Abstract: This comprehensive application note provides a detailed guide for the purification of 3-Methylcyclohexylamine, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). Due to its low UV absorbance and polar nature, specialized HPLC strategies are required for effective separation and detection. This document outlines two primary methodologies: a reversed-phase HPLC method coupled with Evaporative Light Scattering Detection (ELSD) for general purification and an alternative derivatization-based method for UV detection. Furthermore, considerations for the chiral separation of its stereoisomers are discussed, providing a complete framework for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purifying Small Aliphatic Amines
This compound is a primary aliphatic amine that presents several challenges for purification by High-Performance Liquid Chromatography (HPLC). Its lack of a significant chromophore makes detection by standard UV-Vis detectors problematic, necessitating alternative detection strategies.[1][2] Furthermore, as a small, polar molecule, it can exhibit poor retention on traditional reversed-phase columns. The presence of stereoisomers (cis/trans diastereomers and their respective enantiomers) adds another layer of complexity to its purification, requiring high-resolution separation techniques.
This application note addresses these challenges by providing detailed protocols for two robust HPLC methods. The primary recommended method utilizes a Reversed-Phase (RP-HPLC) approach with an Evaporative Light Scattering Detector (ELSD), a universal detector that does not rely on the analyte's optical properties.[3][4] An alternative method involving pre-column derivatization to introduce a UV-active moiety is also presented for laboratories equipped with standard UV detectors.[1][2][5] Finally, strategies for the chiral separation of the resulting purified diastereomers are explored.
Understanding the Separation Principles
The choice of HPLC method is dictated by the physicochemical properties of this compound and the available instrumentation.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds like this compound, peak shape and retention can be improved by adjusting the mobile phase pH to suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a consistent ionic state.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[7][8]
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase and a non-polar mobile phase. It is well-suited for the separation of isomers and can be a powerful tool for chiral separations.[9][10]
-
Ion-Pair Chromatography: This technique is a modification of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase to enhance the retention of ionic analytes on a non-polar stationary phase.[11][12][13]
Detection Strategy:
-
Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): These are mass-based detectors that are independent of the analyte's optical properties, making them ideal for non-chromophoric compounds like this compound.[3][4][14][15][16][17] The detector response is proportional to the mass of the analyte.
-
UV-Vis Detection with Derivatization: To utilize a standard UV-Vis detector, a chromophore must be introduced into the this compound molecule through a chemical reaction known as derivatization.[1][2][5] Reagents such as o-phthalaldehyde (OPA), dansyl chloride, or 2,4-dinitrofluorobenzene (DNFB) can be used for this purpose.[1]
Experimental Protocols
This section provides detailed step-by-step protocols for the purification of this compound.
Method 1: Reversed-Phase HPLC with ELSD Detection
This is the primary recommended method due to its directness and universality.
3.1.1. Materials and Reagents:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
This compound sample
-
Reference standard of this compound (if available)
3.1.2. Instrumentation and Columns:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3.1.3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
3.1.4. Sample Preparation:
-
Dissolve the crude this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3.1.5. Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved on the ELSD.
-
Inject the prepared sample.
-
Run the gradient method as described in the table above.
-
Monitor the chromatogram for the elution of the this compound isomers.
-
Collect the fractions corresponding to the desired peaks.
-
Analyze the collected fractions for purity.
Workflow for RP-HPLC with ELSD Detection
Caption: Workflow for this compound purification by RP-HPLC-ELSD.
Method 2: Pre-column Derivatization with UV Detection
This method is suitable for laboratories without access to an ELSD or CAD.
3.2.1. Derivatization Reagent: o-Phthalaldehyde (OPA)
3.2.2. Derivatization Protocol:
-
Prepare OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of a 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Sample Derivatization: In a vial, mix 100 µL of the this compound sample solution (approximately 1 mg/mL in diluent) with 400 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
3.2.3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer (pH 7.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 70% B over 25 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 340 nm |
Workflow for Derivatization and HPLC-UV Analysis
Caption: Workflow for derivatization and subsequent HPLC-UV analysis.
Chiral Separation of this compound Isomers
Once the diastereomers of this compound (cis and trans) are separated and purified using one of the achiral methods described above, the individual enantiomers can be resolved using chiral HPLC.
4.1. Chiral Stationary Phases (CSPs):
The selection of the appropriate CSP is crucial for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[18]
4.2. Recommended Chiral HPLC Conditions (Starting Point):
| Parameter | Value |
| Column | Chiral Cellulose-based (e.g., Chiralcel OD-H) or Chiral Amylose-based (e.g., Chiralpak AD-H) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | ELSD or UV (if derivatized) |
4.3. Method Development for Chiral Separation:
The separation of enantiomers is highly specific to the analyte and the CSP. Therefore, method development will likely be required. This may involve:
-
Screening different chiral columns.
-
Optimizing the mobile phase composition (varying the ratio of hexane and alcohol modifier).
-
Adjusting the concentration of the basic additive (e.g., diethylamine).
Logical Flow for Chiral Separation
Caption: Decision process for developing a chiral HPLC separation method.
Conclusion
The purification of this compound by HPLC requires careful consideration of both the separation and detection methods. For general purification of diastereomers, reversed-phase HPLC with ELSD is a robust and direct approach. In the absence of an ELSD, pre-column derivatization with a reagent like OPA allows for sensitive UV detection. For the resolution of enantiomers, chiral HPLC with polysaccharide-based stationary phases is the method of choice, although method development and optimization are typically necessary. The protocols and guidelines presented in this application note provide a comprehensive starting point for researchers and professionals in the pharmaceutical industry to achieve high-purity this compound for their research and development needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. peakscientific.com [peakscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hawach.com [hawach.com]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 14. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Chiral Separation of 3-Methylcyclohexylamine Enantiomers
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-Methylcyclohexylamine. Due to the distinct pharmacological and toxicological profiles often exhibited by different enantiomers of a chiral compound, the ability to separate and quantify these stereoisomers is of paramount importance in the pharmaceutical industry.[1][2][3] This document provides a comprehensive protocol, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and detailed analytical conditions. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of the enantiomeric purity of this compound.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can interact differently with the chiral environment of the human body, such as enzymes and receptors.[2][4][5] Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[3][6] Regulatory agencies, including the FDA and EMA, now mandate thorough characterization of chiral drugs, strongly favoring the development of single-enantiomer pharmaceuticals.[1][4][5]
This compound is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active compounds.[7] Therefore, a reliable analytical method to resolve its enantiomers is essential for quality control and to ensure the safety and efficacy of any resulting pharmaceutical products. HPLC utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for achieving such separations.[7][8] This note focuses on a method employing a polysaccharide-based CSP, which is known for its broad selectivity in resolving a wide range of racemates, including primary amines.[7][9]
Experimental Workflow
The overall workflow for the chiral separation of this compound enantiomers is depicted in the following diagram.
Figure 1: General workflow for the chiral HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
Racemic this compound (cis/trans mixture) (Purity ≥98%)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Methanol for sample dissolution
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The key parameters are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) - Immobilized |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as Chiralpak® IA, are highly effective for resolving a broad range of chiral compounds, including primary amines.[7][9] The immobilized nature of the IA column allows for greater solvent flexibility.
-
Mobile Phase: A normal-phase mobile system of hexane and IPA provides good selectivity for many chiral separations on polysaccharide CSPs.[10] The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shape and preventing peak tailing when analyzing basic compounds like this compound.[7]
-
Detection: As this compound lacks a strong chromophore, detection at a low UV wavelength (210 nm) is necessary to achieve adequate sensitivity.
Detailed Protocols
Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC-grade n-Hexane.
-
Add 100 mL of HPLC-grade 2-Propanol.
-
Add 1 mL of Diethylamine.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Sample Solution: Prepare the unknown sample at a similar concentration (approximately 1 mg/mL) using methanol as the solvent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Analysis Procedure
-
System Startup: Purge the HPLC system with the prepared mobile phase.
-
Column Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability: Inject the racemic standard solution (10 µL) to verify system performance. The resolution between the enantiomer peaks should be ≥ 1.5.
-
Sample Analysis: Once system suitability is confirmed, inject the prepared sample solutions.
-
Data Processing: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area for each enantiomer. Calculate the enantiomeric excess (% ee) using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Expected Results and Discussion
Under the specified conditions, baseline separation of the this compound enantiomers is expected. A representative chromatogram would show two distinct, well-resolved peaks. The elution order of the enantiomers would need to be determined using an enantiomerically pure standard if available.
The separation mechanism on a polysaccharide-based CSP is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. The basic additive (DEA) plays a critical role by competing with the analyte for active sites on the silica surface, thereby improving peak symmetry and efficiency.[7]
Method Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Adjust the ratio of n-Hexane to IPA. Increasing the hexane content may improve resolution. Also, try different alcohol modifiers (e.g., ethanol). |
| Peak Tailing | Insufficient basic additive; secondary interactions with the silica surface. | Increase the concentration of DEA to 0.2%. Ensure the column is fully equilibrated. |
| No Separation | Incorrect CSP or mobile phase system. | Screen other polysaccharide-based columns (e.g., Chiralcel® OD-H). Consider polar organic or reversed-phase screening modes. |
| Variable Retention Times | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature.[11] Ensure the mobile phase is well-mixed and degassed. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, this protocol enables accurate determination of enantiomeric purity, which is a critical requirement in pharmaceutical development and quality control.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. longdom.org [longdom.org]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. yakhak.org [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes: Protocols for the Selective N-Alkylation of 3-Methylcyclohexylamine
Abstract
The N-alkylation of primary amines such as 3-methylcyclohexylamine (a mixture of cis and trans isomers) is a fundamental transformation in organic synthesis, crucial for the development of novel pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups onto the nitrogen atom profoundly alters the parent molecule's physicochemical properties, including its basicity, lipophilicity, and pharmacological activity. However, achieving selective mono-alkylation is a significant challenge, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to undesired over-alkylation.[1][2] This guide provides a detailed analysis of two primary synthetic strategies—reductive amination and direct alkylation—offering comprehensive, field-proven protocols tailored for researchers in drug development and medicinal chemistry. We present reductive amination as the superior method for achieving high selectivity and yield, while also providing a controlled protocol for the classical direct alkylation approach.
Strategic Considerations for Selective N-Alkylation
The core challenge in the N-alkylation of a primary amine like this compound lies in controlling the reaction to favor the formation of the secondary amine over the tertiary amine or the quaternary ammonium salt. The choice of methodology is therefore paramount and depends on the desired outcome and the available reagents.
Reductive Amination: This is the most versatile and widely employed method for the controlled N-alkylation of amines.[3] The strategy involves two distinct steps, which can be performed sequentially or, more conveniently, in a one-pot procedure.[4][5] First, the primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary amine.[6] The key to this method's success is that the imine forms only once on the primary amine, and the subsequent reduction yields the target secondary amine without the possibility of further reaction under these conditions.[6] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound.[6][7]
Direct Alkylation with Alkyl Halides: This classical approach involves a direct nucleophilic substitution (SN2) reaction between the amine and an alkyl halide.[1][8] While conceptually simple, this reaction is notoriously difficult to control. The secondary amine product is generally more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide.[2][9] This "runaway" reaction often leads to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, complicating purification and reducing the yield of the desired compound.[1] Selectivity for mono-alkylation can be improved by using a large excess of the starting amine to increase the statistical probability of the alkyl halide reacting with the primary amine.[2][10]
| Feature | Reductive Amination | Direct Alkylation (with Alkyl Halide) |
| Selectivity | High for mono-alkylation; over-alkylation is avoided. | Low; often yields a mixture of products (secondary, tertiary, quaternary). |
| Mechanism | Imine formation followed by reduction.[4] | Nucleophilic Substitution (SN2).[1] |
| Substrate Scope | Broad; uses aldehydes and ketones as alkyl sources. | Broad; uses alkyl halides as alkyl sources. |
| Control | Excellent; reaction stops cleanly at the secondary amine stage. | Poor; requires careful control of stoichiometry (large excess of amine).[2] |
| Byproducts | Minimal side products beyond those from the reducing agent. | Generates hydrogen halide, which must be neutralized by a base.[9] |
| Recommendation | Highly Recommended for clean, selective synthesis. | Use with caution; best when a large excess of the amine is feasible. |
Recommended Protocol: Reductive Amination
This one-pot protocol is the preferred method for the selective mono-alkylation of this compound due to its high efficiency, selectivity, and operational simplicity.
Principle & Mechanism
The reaction proceeds through a two-step sequence within a single reaction vessel. First, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a protonated iminium ion. A mild hydride-donating reagent, sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the iminium ion to yield the final N-alkylated secondary amine.[4][6]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: 3-Methylcyclohexylamine as a Catalyst in Polymerization Reactions
Introduction: The Role of Amines in Modern Polymer Synthesis
The pursuit of sustainable and biocompatible polymers has led to a surge in the development of metal-free organocatalytic systems. Among these, amine catalysts have emerged as versatile and efficient promoters for various polymerization reactions, most notably the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[1][2][3] These monomers are precursors to biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (PCL), which are of immense interest in biomedical applications, including drug delivery systems and tissue engineering scaffolds.[4][5]
This guide focuses on 3-methylcyclohexylamine, a cyclic secondary amine, as a representative organocatalyst for such transformations. While specific literature on this particular amine is nascent, its structural features—a nucleophilic secondary amine and a bulky, stereochemically-defined cyclohexyl backbone—make it an intriguing candidate for controlled polymerization. This document will extrapolate from the well-established principles of amine catalysis to provide a comprehensive framework for researchers exploring this compound and similar structures in the synthesis of advanced polymeric materials. We will delve into the mechanistic underpinnings of its catalytic action, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.
Part 1: Mechanistic Insights into Amine-Catalyzed Ring-Opening Polymerization
The catalytic activity of secondary amines like this compound in the ROP of cyclic esters is generally understood to proceed through a nucleophilic or general-base-catalyzed mechanism, often in concert with a co-initiator such as an alcohol. The most accepted pathway involves a dual-activation mechanism where the amine activates the monomer and the alcohol initiator simultaneously.
Causality of the Mechanism:
-
Monomer Activation: The amine, acting as a Brønsted base, deprotonates the alcohol initiator (e.g., benzyl alcohol), generating a more nucleophilic alkoxide species.
-
Nucleophilic Attack: This alkoxide then initiates the polymerization by attacking the electrophilic carbonyl carbon of the cyclic ester monomer (e.g., L-lactide). This step is the key to chain initiation.
-
Ring Opening & Propagation: The attack leads to the opening of the lactone ring and the formation of a new ester bond, with the propagating chain now possessing a terminal hydroxyl group.
-
Chain Growth: This terminal hydroxyl group, in turn, can be deprotonated by the amine catalyst to attack another monomer molecule, thus propagating the polymer chain. This cycle repeats, leading to the growth of the polyester.
The bulky cyclohexyl group of this compound is expected to play a crucial role in influencing the stereoselectivity of the polymerization, particularly with chiral monomers like racemic lactide. This steric hindrance can favor the approach of one enantiomer over the other, potentially leading to stereoblock or isotactic polymers, which exhibit enhanced thermal and mechanical properties.[6][7][8][9]
Catalytic Cycle Diagram
Caption: Proposed dual-activation mechanism for ROP.
Part 2: Experimental Protocols
This section provides a detailed protocol for the ring-opening polymerization of L-lactide using this compound as the catalyst.
Safety Precaution: All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents and monomers must be rigorously purified and dried to remove water, which can act as an unwanted initiator and lead to poor control over the polymerization.
Protocol 1: Synthesis of Polylactide (PLA)
-
Materials:
-
L-Lactide (recrystallized from dry toluene and dried under vacuum)
-
This compound (distilled over CaH₂ and stored under inert atmosphere)
-
Benzyl alcohol (distilled over CaH₂ and stored under inert atmosphere)
-
Toluene (anhydrous, polymerization grade)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
-
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Thermostatically controlled oil bath
-
Vacuum line
-
-
Procedure:
-
Reactor Setup: In a glovebox or under a stream of inert gas, add L-lactide (e.g., 1.44 g, 10 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask to dissolve the monomer. Stir until a clear solution is obtained.
-
Initiator Addition: Using a syringe, add a stock solution of benzyl alcohol in toluene. The amount will determine the target molecular weight (e.g., for a target degree of polymerization of 100, add 0.1 mmol of benzyl alcohol).
-
Catalyst Addition: In a separate vial, prepare a stock solution of this compound in toluene. Add the desired amount of catalyst via syringe (e.g., a monomer-to-catalyst ratio of 100:1 would require 0.1 mmol).
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C). Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Isolation: Once the desired conversion is reached (e.g., >95%), quench the reaction by adding a small amount of a weak acid like benzoic acid.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. The polymer will precipitate as a white solid.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for PLA synthesis.
Part 3: Data Presentation and Characterization
The synthesized polymer should be thoroughly characterized to determine its molecular weight, dispersity, thermal properties, and structure.
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the polymer structure, calculate monomer conversion, and determine the number-average molecular weight (Mn) by comparing the integrals of the polymer backbone protons to those of the initiator end-groups.
-
Gel Permeation Chromatography (GPC/SEC): Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A narrow dispersity (typically < 1.2) indicates a well-controlled, "living-like" polymerization.
-
Differential Scanning Calorimetry (DSC): Determines the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). These properties are crucial for understanding the material's physical state and potential applications.[10]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.
Table 1: Representative Data for PLA Synthesized with this compound
| Parameter | Expected Value | Analytical Technique | Significance |
| Monomer Conversion | > 95% | ¹H NMR | Indicates catalyst efficiency and reaction completion. |
| Mn (theoretical) | 14,400 g/mol | Calculation | Based on [Monomer]/[Initiator] ratio. |
| Mn (experimental) | 13,000 - 15,000 g/mol | GPC/SEC | Closeness to theoretical Mn shows good initiation efficiency. |
| Dispersity (Đ) | 1.1 - 1.3 | GPC/SEC | A low value indicates a controlled polymerization with uniform chain lengths. |
| Glass Transition (Tg) | 55 - 60 °C | DSC | Defines the transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) | 150 - 170 °C | DSC | Indicates the degree of crystallinity. |
| Decomposition Temp. (Td) | > 250 °C | TGA | Measures the thermal stability of the polymer. |
Part 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in amine-catalyzed ROP.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Low Conversion | - Inactive catalyst (e.g., due to oxidation).- Presence of inhibitors or impurities in the monomer or solvent (especially water).[11][12]- Reaction temperature is too low. | - Purify all reagents and solvents meticulously. Ensure an inert atmosphere.- Increase reaction temperature in increments.- Titrate the catalyst to ensure its activity. |
| Broad Dispersity (Đ > 1.5) | - Presence of water or other protic impurities, leading to multiple initiation events.[13]- Transesterification side reactions (inter- or intramolecular).- Catalyst is too basic, leading to side reactions.[14] | - Rigorously dry all glassware, solvents, and monomers.- Lower the reaction temperature to suppress side reactions.- Reduce the reaction time. |
| Molecular Weight Lower Than Theoretical | - More initiator present than calculated (e.g., water contamination).- Chain transfer reactions. | - Verify the purity and concentration of the initiator stock solution.- Ensure the system is completely anhydrous. |
| Bimodal GPC Trace | - Two distinct initiation mechanisms occurring.- Incomplete initiation followed by slower secondary initiation. | - Ensure rapid and complete mixing of the catalyst and initiator at the start of the reaction.- Re-evaluate the purity of all components. |
References
- 1. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. (PDF) Synthesis of polycaprolactone: a review (2009) | Marianne Labet | 1469 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Analytical Strategies for the Quantification of 3-Methylcyclohexylamine in Complex Matrices
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-Methylcyclohexylamine (3-MCHA), a compound of interest in dietary supplements, environmental analysis, and as a potential pharmaceutical impurity. Due to its chemical properties—high volatility, basicity, and lack of a strong chromophore—quantifying 3-MCHA in complex biological and consumer product matrices presents significant analytical challenges.[1] This application note details robust, validated methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide field-proven insights into sample preparation, derivatization strategies, chromatographic separation, and mass spectrometric detection, designed to guide researchers and drug development professionals in establishing reliable and sensitive analytical workflows.
Introduction: The Analytical Challenge of 3-MCHA
This compound (3-MCHA), with a molecular weight of 113.20 g/mol , is a primary alkylamine.[2][3] Its analysis is crucial for quality control in various industries; however, its physicochemical nature complicates quantification. Key challenges include:
-
Poor Chromatographic Behavior: The primary amine group interacts strongly with active sites on standard silica-based GC columns, leading to peak tailing and poor resolution.[4]
-
Lack of UV-Vis Absorbance: 3-MCHA lacks a native chromophore, rendering standard HPLC-UV detection methods ineffective for trace-level analysis.[1]
-
Matrix Interference: Biological fluids, dietary supplements, and environmental samples contain a multitude of endogenous components that can interfere with analysis, causing ion suppression in MS-based methods and co-elution issues.[5][6]
To overcome these obstacles, a strategic approach combining efficient sample preparation with highly selective and sensitive detection is necessary. This guide focuses on two gold-standard techniques: GC-MS, which leverages chemical derivatization to enhance analyte properties, and LC-MS/MS, which offers high selectivity for direct analysis.
Strategic Overview: Selecting the Right Analytical Pathway
The choice between GC-MS and LC-MS/MS depends on available instrumentation, required sensitivity, sample throughput, and the specific matrix.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) | Rationale & Causality |
| Principle | Volatilizes analyte for separation in the gas phase. | Separates analyte in the liquid phase. | GC is ideal for volatile compounds; derivatization makes 3-MCHA amenable to this technique.[7] LC is versatile for a wider range of polarities. |
| Sample Prep | More involved; requires derivatization. | Simpler; often "dilute-and-shoot" or direct injection after SPE. | Derivatization is an extra chemical reaction step, adding time but improving GC performance significantly.[8] |
| Sensitivity | High, especially with selective ion monitoring (SIM). | Typically higher (sub-ng/mL), with high selectivity from MRM. | Tandem MS (MS/MS) provides an extra dimension of filtering, reducing chemical noise and enhancing sensitivity.[6] |
| Throughput | Lower, due to derivatization and longer GC run times. | Higher, with faster LC gradients and no derivatization step. | Automation is generally more straightforward for LC-MS/MS workflows. |
| Matrix Effects | Less prone to ion suppression. | Susceptible to ion suppression/enhancement. | The high energy of electron ionization (EI) in GC-MS is less affected by co-eluting matrix components than the electrospray ionization (ESI) used in LC-MS. |
The following diagram illustrates the decision-making workflow for analyzing 3-MCHA.
Caption: Workflow for 3-MCHA analysis.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[5][9] For 3-MCHA, its basic nature is the key to designing a selective extraction strategy.
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is recommended for complex matrices like plasma, serum, or urine due to its high efficiency in removing salts, proteins, and phospholipids.[10][11] We utilize a mixed-mode cation exchange sorbent, which combines reversed-phase and ion-exchange retention mechanisms for superior selectivity.
Caption: Step-by-step SPE protocol for 3-MCHA extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment: Centrifuge biological samples to pellet proteins. Dilute 1 mL of supernatant or liquid sample 1:1 with 2% formic acid in water. This step ensures the amine is protonated (R-NH3+) for strong binding to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.
-
-
Elution: Elute the 3-MCHA by passing 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the amine, disrupting its ionic bond with the sorbent and allowing it to be eluted.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for either GC-MS derivatization or LC-MS/MS analysis.[12]
Analytical Protocols and Methodologies
Method 1: GC-MS Quantification with Chloroformate Derivatization
This method is highly robust and addresses the poor chromatographic behavior of primary amines. Derivatization with a chloroformate, such as isobutyl chloroformate, replaces the active hydrogen on the amine with a larger, less polar group.[1] This enhances volatility, improves peak shape, and increases thermal stability.[4][8]
Caption: 3-MCHA derivatization for GC-MS analysis.
Protocol for Derivatization and GC-MS Analysis:
-
Reconstitution: Reconstitute the dried sample extract from SPE in 100 µL of toluene.
-
Reaction Setup: In a 2 mL autosampler vial, add the 100 µL of reconstituted sample, 100 µL of 1M Sodium Hydroxide (NaOH), and 20 µL of isobutyl chloroformate.[1]
-
Derivatization: Cap the vial and vortex vigorously for 1 minute at room temperature. The reaction is rapid and occurs in the two-phase system.
-
Phase Separation: Allow the layers to separate. The upper toluene layer contains the derivatized 3-MCHA.
-
Injection: Carefully transfer the upper toluene layer to a clean autosampler vial with a micro-insert for GC-MS injection.
GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | Standard GC with Mass Spectrometer | Provides separation and mass-based detection. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, robust column suitable for general-purpose analysis of derivatized compounds. |
| Injection Mode | Splitless, 1 µL | Maximizes transfer of analyte to the column for trace analysis. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Provides good separation from solvent and matrix components. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas with optimal efficiency. |
| MS Source | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| MS Temp | 230°C (Source), 280°C (Transfer Line) | Prevents condensation of the analyte. |
| Acquisition Mode | Selective Ion Monitoring (SIM) | Monitors specific ions for the derivatized 3-MCHA to enhance sensitivity and selectivity. Target ions would be determined from a full scan analysis of a standard. |
Method 2: Direct Quantification by LC-MS/MS
This modern approach offers high throughput and exceptional sensitivity without the need for derivatization.[1][13] It relies on the selectivity of tandem mass spectrometry (MS/MS) to isolate the analyte from a complex matrix. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining and separating polar amines like 3-MCHA.
LC-MS/MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | UHPLC/HPLC with Tandem Mass Spectrometer | Provides high-resolution separation and highly selective detection.[10] |
| Column | HILIC Column (e.g., ZIC-pHILIC), 100 x 2.1 mm, 3.5 µm | HILIC stationary phases are designed to retain polar compounds that have little or no retention on reversed-phase columns.[13] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Provides protons for positive mode ESI and acts as a buffer. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for elution in HILIC mode. |
| Gradient | Start at 95% B, decrease to 50% B over 5 min, hold 2 min | A high percentage of organic solvent is the weak mobile phase in HILIC, allowing for retention of the polar 3-MCHA. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| MS Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for LC-MS. Amines readily protonate in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
MRM Transition for 3-MCHA:
-
Precursor Ion (Q1): m/z 114.2 [M+H]+ (Calculated from MW 113.20)[2]
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor. This would be determined experimentally by infusing a 3-MCHA standard. A likely fragment would result from the loss of ammonia (NH3), leading to a product ion around m/z 97.2.
Method Validation and Quality Control
To ensure trustworthy results, any developed method must be validated according to established guidelines. Key parameters include:
-
Linearity: A calibration curve should be prepared in the matrix with at least 5 concentration levels. A correlation coefficient (R²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[10][11]
-
Accuracy & Precision: Determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.
-
Recovery: Assesses the efficiency of the sample preparation process.
-
Matrix Effects (for LC-MS/MS): Evaluated by comparing the analyte response in a post-extraction spiked matrix sample to that in a pure solvent standard.
Conclusion
The quantification of this compound in complex matrices can be successfully achieved through well-designed analytical strategies. For robust, high-confidence analysis, GC-MS with chloroformate derivatization offers an excellent solution by improving the analyte's chromatographic properties. For applications requiring higher throughput and sensitivity, a direct LC-MS/MS method using a HILIC column provides a powerful alternative. The choice of method should be guided by laboratory capabilities and the specific analytical objectives. In all cases, meticulous sample preparation, particularly using mixed-mode solid-phase extraction, is fundamental to achieving accurate and reproducible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound,c&t [webbook.nist.gov]
- 3. This compound,c&t [webbook.nist.gov]
- 4. weber.hu [weber.hu]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. env.go.jp [env.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. comum.rcaap.pt [comum.rcaap.pt]
- 12. agilent.com [agilent.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Use of 3-Methylcyclohexylamine as a Curing Agent for Epoxy Resins
Introduction: Strategic Selection of 3-Methylcyclohexylamine for Advanced Epoxy Formulations
In the realm of thermosetting polymers, the performance of an epoxy resin system is fundamentally dictated by the choice of its curing agent. This compound, a cycloaliphatic amine, represents a strategic choice for formulators seeking to develop epoxy systems with a superior balance of thermal stability, mechanical robustness, and chemical resistance. Unlike simple linear aliphatic amines, the cyclic structure of this compound introduces rigidity into the polymer backbone, which translates to a higher glass transition temperature (Tg) and improved mechanical strength.[1][2] This, combined with its liquid form and moderate reactivity, makes it a versatile hardener for a range of applications, from industrial coatings and adhesives to composite materials.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a curing agent for epoxy resins. It delves into the underlying chemistry, provides detailed protocols for formulation and characterization, and offers insights into the performance attributes of the resulting cured systems.
Mechanism of Epoxy Curing with this compound
The curing of an epoxy resin with this compound proceeds primarily through a nucleophilic addition reaction. The primary amine group (-NH₂) of the this compound molecule contains active hydrogen atoms that react with the electrophilic carbon atoms of the epoxy (oxirane) rings in the resin.[3]
The reaction can be visualized in two main stages:
-
Primary Amine Addition: An active hydrogen from the primary amine attacks the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine also possesses an active hydrogen, which can then react with another epoxide group. This step results in the formation of a tertiary amine and another hydroxyl group, creating a cross-link point in the polymer network.
The hydroxyl groups generated during the curing process can further catalyze the epoxy-amine reaction, leading to an auto-catalytic effect, particularly at elevated temperatures.[4] The extent of these reactions and the final network structure are highly dependent on the stoichiometry of the reactants and the curing schedule (time and temperature).
Below is a DOT graph representation of the fundamental curing reaction.
Caption: Curing mechanism of epoxy resin with this compound.
Formulation and Stoichiometry
Achieving optimal properties in the cured epoxy system is critically dependent on the correct mix ratio of resin to curing agent. This is determined by stoichiometric calculations based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
1. Amine Hydrogen Equivalent Weight (AHEW) of this compound:
-
Molecular Weight (MW) of this compound (C₇H₁₅N): 113.20 g/mol [5]
-
Number of active hydrogens per molecule: 2 (from the primary amine group, -NH₂)
-
AHEW = MW / Number of Active Hydrogens = 113.20 / 2 = 56.6 g/eq
2. Stoichiometric Calculation:
The required amount of curing agent is typically expressed as parts per hundred parts of resin (phr) by weight.
phr = (AHEW / EEW) * 100
Example Calculation:
For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq:
phr of this compound = (56.6 / 188) * 100 ≈ 30.1 phr
This means that for every 100 grams of this epoxy resin, 30.1 grams of this compound are required for a stoichiometric mixture. It is crucial to consult the technical data sheet of the specific epoxy resin being used to obtain its exact EEW.
Experimental Protocols
Protocol 1: Preparation and Curing of Epoxy Resin with this compound
1. Materials and Equipment:
-
Epoxy Resin (e.g., DGEBA, EEW 180-195 g/eq)
-
This compound (AHEW = 56.6 g/eq)
-
Disposable mixing cups and stirring rods
-
Digital weighing balance (accurate to 0.01 g)
-
Vacuum desiccator or centrifuge for degassing
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Programmable laboratory oven
2. Procedure:
-
Preparation: Ensure all equipment is clean and dry. Pre-heat the laboratory oven to the desired initial curing temperature.
-
Weighing: Accurately weigh the desired amount of epoxy resin into a mixing cup based on the stoichiometric calculation (see section on Formulation and Stoichiometry).
-
Addition of Curing Agent: Add the calculated amount of this compound to the epoxy resin.
-
Mixing: Thoroughly mix the components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. The mixture may become slightly warm due to the initial exothermic reaction.
-
Degassing: To remove any entrapped air bubbles, place the mixture in a vacuum desiccator for 5-10 minutes or until bubbling subsides.
-
Casting: Carefully pour the degassed mixture into the prepared molds.
-
Curing: Place the molds in the pre-heated oven and follow the desired curing schedule. A typical two-stage cure schedule for a cycloaliphatic amine system would be:
-
Initial Cure: 2 hours at 80°C
-
Post-Cure: 3 hours at 150°C[6]
-
Note: The optimal cure schedule can vary depending on the specific epoxy resin and desired final properties. It is recommended to perform preliminary tests to determine the ideal curing profile.
-
-
Cooling: After the post-cure is complete, allow the samples to cool slowly to room temperature inside the oven to minimize internal stresses.
-
Demolding: Once cooled, carefully remove the cured specimens from the molds.
Protocol 2: Characterization of Cured Epoxy Resin
1. Thermal Analysis - Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the cured epoxy.
-
Instrument: Differential Scanning Calorimeter
-
Procedure (based on ASTM E1356): [1][7]
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell, using an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 200°C).
-
Cool the sample back to room temperature.
-
Reheat the sample at the same rate. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
-
2. Thermomechanical Analysis - Dynamic Mechanical Analysis (DMA):
-
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature, providing further insight into the Tg and viscoelastic properties.
-
Instrument: Dynamic Mechanical Analyzer
-
Procedure (based on ASTM D7028):
-
Prepare a rectangular specimen of the cured epoxy with precise dimensions.
-
Mount the specimen in the DMA clamp (e.g., three-point bending or cantilever).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from ambient to a temperature above the Tg (e.g., 180°C) at a controlled rate (e.g., 3-5°C/min).
-
The instrument will record the storage modulus, loss modulus, and tan delta. The peak of the tan delta curve is often used to define the Tg.
-
3. Mechanical Testing:
-
Objective: To determine the mechanical properties of the cured epoxy.
-
Instrument: Universal Testing Machine
-
Procedures:
-
Tensile Strength and Modulus (ASTM D638): Use dog-bone shaped specimens to measure the material's resistance to being pulled apart.[8]
-
Flexural Strength and Modulus (ASTM D790): Use rectangular bar specimens to measure the material's resistance to bending.[8]
-
Hardness (ASTM D2240): Use a durometer to measure the surface hardness of the cured material (Shore D scale is common for epoxies).[1]
-
Expected Performance Characteristics
Epoxy systems cured with this compound are expected to exhibit the following properties. Please note that the following table provides representative values for a generic cycloaliphatic amine-cured DGEBA epoxy system, as specific data for this compound is not extensively available in public literature. These values should be used as a general guideline, and specific properties should be determined experimentally for the formulated system.
| Property | Test Method | Typical Value Range |
| Glass Transition Temp. (Tg) | DSC/DMA | 120 - 160 °C |
| Tensile Strength | ASTM D638 | 60 - 85 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 100 - 140 MPa |
| Hardness | ASTM D2240 | 80 - 90 Shore D |
Safety and Handling
This compound is a corrosive and flammable liquid. It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Soft or Tacky Cured Surface | - Incorrect mix ratio (off-stoichiometry)- Incomplete mixing- Curing temperature too low or time too short | - Recalculate and carefully weigh components.- Ensure thorough mixing.- Optimize cure schedule with a higher temperature or longer duration. |
| Bubbles in Cured Sample | - Air entrapped during mixing | - Degas the mixture under vacuum before pouring. |
| Brittle Cured Material | - Post-cure temperature too high or too rapid cooling- Off-ratio mixture | - Use a slower cooling rate after post-cure.- Verify stoichiometric calculations. |
Conclusion
This compound serves as an effective curing agent for epoxy resins, capable of producing thermosets with high thermal and mechanical performance. The protocols and information provided in this guide offer a robust framework for the successful formulation, curing, and characterization of these systems. By understanding the underlying chemistry and carefully controlling the experimental parameters, researchers can leverage the benefits of this compound to develop advanced materials for demanding applications.
References
- 1. epotek.com [epotek.com]
- 2. focenter.com [focenter.com]
- 3. 6850-35-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epotek.com [epotek.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Note: Enhancing GC-MS Analysis of 3-Methylcyclohexylamine through Chemical Derivatization
Introduction: The Rationale for Derivatization
3-Methylcyclohexylamine is a primary amine that, due to its chemical properties, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Primary amines are characterized by high polarity and low volatility, which can lead to poor chromatographic performance.[1][2] Specifically, the active hydrogen atoms on the amino group can interact with active sites within the GC system, such as the inlet liner and the column's stationary phase.[1] This interaction often results in undesirable peak tailing, reduced sensitivity, and poor reproducibility, ultimately compromising the accuracy and reliability of quantitative analysis.[1][2]
Chemical derivatization is a strategic sample preparation technique that chemically modifies the analyte to improve its suitability for GC-MS analysis.[2][3] By replacing the active hydrogens of the primary amine with less polar functional groups, derivatization effectively mitigates the aforementioned analytical issues.[1] The primary advantages of this approach include:
-
Increased Volatility: Derivatives are more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1][3]
-
Improved Peak Shape: Derivatization minimizes interactions with the GC system, leading to sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of specific groups, particularly those containing fluorine atoms, can significantly improve the sensitivity of detectors like the electron capture detector (ECD) and provide characteristic mass fragments for MS detection.[1]
-
Improved Separation: Chemical modification can accentuate structural differences between similar compounds, thereby enhancing chromatographic resolution.[1]
This application note provides a detailed guide to two common and effective derivatization strategies for this compound: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Analyte Profile: this compound
Before proceeding to the derivatization protocols, it is essential to understand the basic properties of the analyte.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅N | [4][5][6] |
| Molecular Weight | 113.20 g/mol | [4][5][7] |
| CAS Number | 6850-35-7 | [4][5][6] |
| Structure | A cyclohexyl ring with a methyl group at position 3 and an amino group at position 1. Exists as a mixture of cis and trans isomers. | [4][5][6] |
Derivatization Strategies and Mechanisms
The selection of a derivatization reagent depends on the specific analytical goals. Here, we detail two robust methods for primary amines.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a widely used technique for derivatizing primary and secondary amines.[8] The reaction involves the introduction of an acyl group, which replaces the labile hydrogen on the nitrogen atom. Trifluoroacetic anhydride (TFAA) is a potent acylating agent that reacts with this compound to form a stable N-(3-methylcyclohexyl)-2,2,2-trifluoroacetamide derivative.
Reaction Principle: The lone pair of electrons on the nitrogen atom of the amine performs a nucleophilic attack on one of the carbonyl carbons of TFAA. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate ion and forming the stable trifluoroacetylated amide. The introduction of the trifluoromethyl group significantly increases the molecular weight and can provide unique fragmentation patterns in the mass spectrum, aiding in structural confirmation.[9][10]
Caption: Acylation of this compound with TFAA.
Silylation with BSTFA
Silylation is one of the most common derivatization techniques in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[1][3][11] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that efficiently derivatizes amines.[1][2]
Reaction Principle: The reaction proceeds via a nucleophilic attack (SN2 type) from the amine's nitrogen atom on the silicon atom of the BSTFA molecule.[1][3] This displaces a leaving group (N-trimethylsilyl-trifluoroacetamide), resulting in the formation of the TMS-derivative of this compound. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to enhance the reactivity of the silylating agent.[1] Silyl derivatives are known for their excellent volatility and thermal stability.[1][3] However, a critical consideration is the sensitivity of silylating reagents and their derivatives to moisture, which necessitates anhydrous reaction conditions.[1][3][12]
Caption: Silylation of this compound with BSTFA.
Experimental Protocols
The following protocols provide step-by-step guidance for the derivatization of this compound. It is crucial to perform these procedures in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
Protocol 1: Acylation with TFAA
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a GC vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the residue. Then, carefully add 100 µL of TFAA.[1]
-
Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds. Heat the vial at 70°C for 20 minutes in a heating block.[1]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Silylation with BSTFA (+1% TMCS)
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent. Place a known amount of the this compound sample into a GC vial. If dissolved, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue. Then, add 100 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 75°C for 30 minutes.[1]
-
Cooling: Let the vial cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.
Derivatization Workflow and Data Summary
The overall experimental process is summarized in the workflow diagram below.
Caption: General workflow for derivatization of this compound.
Quantitative Data Summary
| Parameter | Underivatized | TFAA Derivative | BSTFA Derivative |
| Reagent | N/A | Trifluoroacetic anhydride | BSTFA + 1% TMCS |
| Reaction Temp. | N/A | 70°C | 75°C |
| Reaction Time | N/A | 20 min | 30 min |
| Molecular Weight ( g/mol ) | 113.20 | 209.21 | 185.38 |
| Mass Increase (amu) | 0 | +96.01 | +72.18 |
| Expected M⁺• (m/z) | 113 | 209 | 185 |
| Key Fragments (m/z) | 70, 56, 96, 43[13] | Expected fragments from loss of CF₃, side chain | M-15 (loss of CH₃) |
Considerations for Chiral Analysis
This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Standard GC columns are typically achiral and will not separate these enantiomers. For applications requiring enantiomeric resolution, two primary approaches can be employed:
-
Chiral Derivatizing Agents: React the racemic amine with an enantiomerically pure chiral derivatizing agent (e.g., (S,S)-N-trifluoroacetylproline anhydride) to form a pair of diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
Chiral GC Columns: Utilize a GC column with a chiral stationary phase (CSP), such as one based on derivatized cyclodextrins.[15][16] In this case, derivatization with an achiral reagent (like TFAA or BSTFA) is still performed to improve chromatographic properties, and the resulting derivatives are then separated into enantiomers by the chiral column.
The choice between these methods depends on the availability of columns and reagents, as well as the specific requirements of the analysis.
Conclusion
The derivatization of this compound via acylation with TFAA or silylation with BSTFA is a crucial step for enabling robust and reliable GC-MS analysis. Both methods effectively convert the polar primary amine into a less polar, more volatile derivative, leading to significant improvements in peak shape, sensitivity, and overall chromatographic performance. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this and similar primary amine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. This compound,c&t [webbook.nist.gov]
- 5. This compound,c&t [webbook.nist.gov]
- 6. This compound,c&t [webbook.nist.gov]
- 7. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. h-brs.de [h-brs.de]
- 10. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. youtube.com [youtube.com]
- 13. This compound(6850-35-7) MS [m.chemicalbook.com]
- 14. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Methylcyclohexylamine synthesis
Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 3-Methylcyclohexylamine Synthesis
This technical support center is engineered for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary industrial and laboratory-scale methods for synthesizing this compound?
There are two predominant synthetic routes for this compound. The selection depends on the scale, available equipment, and desired isomeric purity.
-
Catalytic Hydrogenation of 3-Methylaniline (m-Toluidine): This is a direct and common industrial method. It involves the reduction of the aromatic ring of m-toluidine under high pressure and temperature using a metal catalyst. This approach typically yields a mixture of cis and trans isomers.[1]
-
Reductive Amination of 3-Methylcyclohexanone: This method is highly versatile and frequently employed in laboratory settings. It involves the reaction of 3-methylcyclohexanone with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine product.[1][2][3] This route offers greater flexibility in controlling reaction conditions and can be performed in a "one-pot" fashion.[2][3]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Reductive Amination of 3-Methylcyclohexanone
This section focuses on the most common laboratory synthesis method and the challenges associated with it.
Q2: My reductive amination reaction is suffering from low yield. What are the most critical parameters to investigate?
Low yield is a common issue that can often be traced back to a few key parameters.
-
pH Control: The pH of the reaction medium is critical. The formation of the imine intermediate is most efficient under weakly acidic conditions (pH 5-7).[2] If the pH is too low (highly acidic), the amine starting material will be protonated and become non-nucleophilic. If the pH is too high (basic), the carbonyl carbon is less electrophilic, and the necessary protonation of the hemiaminal intermediate to facilitate water elimination is hindered.
-
Choice of Reducing Agent: Not all reducing agents are suitable. A common mistake is using a reagent that is too reactive, such as sodium borohydride (NaBH₄), which can readily reduce the starting ketone to 3-methylcyclohexanol before the imine has a chance to form.[2]
-
Reaction Temperature: While many reactions are run at room temperature, lower temperatures can sometimes improve selectivity and minimize side reactions, although this may require longer reaction times.[2]
-
Purity of Reagents: Ensure that the 3-methylcyclohexanone, amine source, and solvents are pure and dry, as impurities can interfere with the catalyst and reaction mechanism.[4]
Caption: Troubleshooting workflow for low reaction yield.
Q3: How do I select the right reducing agent for my reductive amination?
The key is to choose a hydride donor that is selective for the protonated imine (iminium ion) over the starting ketone.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly recommended. Mild and selective, reducing the iminium ion much faster than the ketone.[2] Allows for a one-pot reaction. | More expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Also mild and selective for the iminium ion under acidic conditions.[5] Effective for one-pot synthesis. | Highly toxic (releases HCN gas in strong acid). Requires careful handling and waste disposal. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Generally too reactive.[2] Tends to reduce the ketone to the corresponding alcohol as a major side product.[6] |
| Catalytic Hydrogenation (H₂ + Catalyst) | "Green" alternative, produces only water as a byproduct. Catalysts include Pd/C, PtO₂, and Raney Nickel.[2] | Requires specialized high-pressure hydrogenation equipment. May reduce other functional groups.[2] |
Q4: I am observing a significant amount of 3-methylcyclohexanol byproduct. How can this be minimized?
The formation of 3-methylcyclohexanol is a direct consequence of the reducing agent attacking the starting ketone.[2] This is most prevalent when using strong, unselective reducing agents like NaBH₄.[2]
Solution: The most effective way to prevent this side reaction is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice as its steric bulk and reduced reactivity prevent it from significantly reducing the ketone at a competitive rate compared to the iminium ion.[2]
Q5: How can I control the diastereoselectivity to obtain the desired cis or trans isomer?
Controlling the cis/trans ratio is one of the most significant challenges in this synthesis. The final ratio is a result of the kinetic-controlled hydride attack on the intermediate imine.
-
Steric Hindrance: The methyl group at the 3-position creates a steric bias, influencing the trajectory of the incoming hydride from the reducing agent. Bulky reducing agents will preferentially attack from the less hindered face, which tends to favor the formation of the trans isomer.[2]
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by amplifying the energetic differences between the transition states leading to the cis and trans products.[2]
-
Biocatalysis: For achieving high diastereoselectivity, consider using an imine reductase (IRED) enzyme. These biocatalysts can offer excellent stereocontrol, often leading to a single desired isomer.[2][7]
Caption: Key factors influencing diastereoselectivity.
Detailed Experimental Protocol
One-Pot Reductive Amination of 3-Methylcyclohexanone using NaBH(OAc)₃
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Amine Addition: Add ammonium acetate (NH₄OAc, 1.5-2.0 eq) as the ammonia source. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) to the stirring suspension. Note: The addition may be exothermic. For larger-scale reactions, consider portion-wise addition or cooling in an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by an appropriate technique (e.g., TLC, GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified further by distillation or column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylcyclohexylamine Storage and Oxidation Prevention Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methylcyclohexylamine to prevent oxidative degradation. Maintaining the purity of this reagent is critical for ensuring the validity and reproducibility of experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My previously colorless this compound has turned yellow. What happened?
A1: A yellow or brownish discoloration is a primary visual indicator of oxidation. This compound, like many aliphatic amines, is susceptible to autoxidation when exposed to atmospheric oxygen.[1] The lone pair of electrons on the nitrogen atom can react with O₂, leading to the formation of various byproducts, such as imines and N-oxides, which are often colored. This process can be accelerated by exposure to heat, UV light, and trace metal ion contaminants.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[2][3] Vendor recommendations specify that the material is air-sensitive and should be stored under inert gas. Refrigeration at 2-8°C is highly recommended to minimize the rate of any potential degradation reactions.
Q3: Is it acceptable to briefly store this compound at room temperature on the lab bench?
A3: While brief periods at room temperature for experimental use are unavoidable, prolonged storage on a lab bench is strongly discouraged. Room temperature provides sufficient thermal energy to accelerate oxidation, especially if the container is frequently opened or not properly sealed. It is also a flammable liquid and should be kept away from ignition sources.[4][5][6]
Q4: Besides color change, are there other initial signs of oxidation?
A4: Yes. While color change is the most obvious sign, other indicators include the development of an uncharacteristic odor or the appearance of new, unidentified peaks during analytical purity checks (e.g., by Gas Chromatography). In quantitative applications, you might observe a decrease in the expected reactivity or inconsistencies in your experimental results.
Part 2: Troubleshooting Guide: Detecting and Managing Oxidation
This section provides a more detailed, protocol-driven approach to identifying and handling suspected degradation.
Issue: Visual Discoloration or Suspected Purity Loss
Q: My this compound appears discolored, and I suspect it has oxidized. How can I confirm this and what are my next steps?
A: When oxidation is suspected, it is crucial to analytically confirm the degradation before using the reagent in a critical experiment. A simple workflow can guide your decision-making process.
Workflow: Managing Suspected Oxidation
Below is a logical workflow for assessing a suspect bottle of this compound.
Caption: Troubleshooting workflow for suspected amine oxidation.
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), prepare a dilute solution of the suspect this compound in a suitable volatile solvent (e.g., Dichloromethane or Hexane) at a concentration of ~1 mg/mL.
-
If available, prepare a similar solution from a new, unopened bottle to serve as a reference control.
-
-
GC Instrument Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector (FID): 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Analyze the resulting chromatogram. Look for a decrease in the area of the main this compound peak and the emergence of new peaks, particularly at later retention times, which may correspond to higher molecular weight oxidation products.
-
For identification of byproducts, GC coupled with Mass Spectrometry (GC-MS) is the preferred method.[7]
-
Part 3: Proactive Prevention Protocols
The most effective strategy is prevention. Implementing rigorous storage and handling procedures from the moment a new bottle is received is key to maximizing its shelf-life and ensuring experimental integrity.
The Chemistry of Degradation: A Simplified View
The oxidation of aliphatic amines like this compound in the presence of oxygen (O₂) is a radical-mediated process that can lead to a variety of products. The process is self-propagating and can be accelerated by initiators like light or heat.
Caption: Simplified pathway of amine autoxidation.
Protocol 2: Best Practices for Storing and Handling
Adherence to this protocol upon receiving and opening a new container of this compound will significantly inhibit oxidation.
-
Initial Receipt: Upon receipt, inspect the container seal for integrity. If the seal is broken or appears compromised, do not accept the product.
-
Labeling: Mark the container with the date of receipt and the date it is first opened.
-
Inert Gas Blanketing: Before the first use and after every subsequent use, flush the headspace of the container with a dry, inert gas like argon or nitrogen.
-
Procedure: Insert a long needle connected to the inert gas line through the septum, ensuring it is below the level of the headspace. Insert a second, shorter needle to act as a vent. Allow the gas to flow gently for 30-60 seconds to displace all air. Remove the vent needle first, then the gas inlet needle.
-
-
Sealing: Use high-quality septa (e.g., PTFE-lined) that can withstand multiple punctures. If the bottle has a screw cap, ensure it is tightened securely after blanketing. For frequently used reagents, consider transferring smaller amounts into multiple vials (aliquoting) to avoid repeatedly introducing air into the main stock bottle.
-
Storage Location: Store the sealed and blanketed container in a designated, well-ventilated cold storage area (2-8°C), away from light and incompatible materials like strong oxidizing agents.[2][4][5]
Data Summary: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | 2-8 °C (Refrigerated) | Reduces reaction kinetics of oxidation.[6] |
| Atmosphere | Inert Gas Headspace (N₂ or Ar) | Required Inert Gas Headspace (N₂ or Ar) | Air-sensitive; displaces O₂ to prevent oxidation. |
| Light | Store in amber vial or dark | Store in amber vial or dark | UV light can initiate and accelerate radical oxidation.[3] |
| Container | Tightly sealed original container | Tightly sealed original container or borosilicate glass vials with PTFE-lined caps | Prevents ingress of atmospheric O₂ and moisture.[2][4] |
Q: Should I consider using a chemical antioxidant or stabilizer?
A: For most laboratory-scale applications where the reagent is consumed within months, strict adherence to proper storage protocols (inert gas, cold, dark) is sufficient. The addition of an antioxidant is generally not necessary and could interfere with subsequent reactions. However, for bulk, long-term storage, antioxidants like hindered phenols (e.g., BHT) or hindered amine stabilizers are sometimes used in industrial settings.[8][9] If you consider this route, extensive validation is required to ensure the stabilizer does not impact your specific application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. DSpace [helda.helsinki.fi]
- 8. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reductive Amination of 3-Methylcyclohexanone for 3-Methylcyclohexylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions to enhance the yield and purity of 3-Methylcyclohexylamine synthesized via the reductive amination of 3-Methylcyclohexanone. As Senior Application Scientists, we offer insights grounded in established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges researchers may encounter during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the reductive amination of 3-Methylcyclohexanone can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inefficient Imine Formation: The initial condensation of 3-Methylcyclohexanone with the amine to form the imine intermediate is a reversible equilibrium reaction.[1][2] To drive the reaction forward, removal of the water byproduct is essential.[3] While not always necessary for one-pot reactions with specific reagents, if you suspect poor imine formation, consider using a Dean-Stark apparatus or adding a drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Suboptimal pH: The reaction is highly pH-dependent. Imine formation is acid-catalyzed, but if the pH is too low, the amine nucleophile will be protonated and become unreactive.[1][4] Conversely, a basic medium can promote aldol condensation of the ketone.[4] The optimal range is typically weakly acidic, between pH 5 and 7.[4] Acetic acid is a common and effective catalyst to maintain this pH range.[5][6]
-
Choice and Quality of Reducing Agent: The selection of the reducing agent is critical for selectively reducing the imine in the presence of the ketone.
-
Sodium Borohydride (NaBH₄): While a potent reducing agent, it can also reduce the starting ketone to 3-methylcyclohexanol, leading to a significant byproduct and lower yield of the desired amine.[4][7] Its use is more successful in a two-step process where the imine is pre-formed and isolated before reduction.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the iminium ion over the ketone, especially at a controlled pH of 6-7.[1][5] However, it is highly toxic and can generate hazardous cyanide byproducts.[5][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for one-pot reductive aminations due to its excellent selectivity for reducing the imine intermediate over the ketone starting material.[6][9][10] It is also less toxic than sodium cyanoborohydride.[9] STAB is sensitive to water and should be used in aprotic solvents.[9] The quality of STAB can also impact the reaction; its potency can degrade over time.[9]
-
-
Reaction Temperature: Most reductive aminations with STAB are conducted at room temperature.[8] However, for less reactive substrates or to improve reaction rates, gentle heating (e.g., to 50 °C) might be beneficial, though this should be optimized to avoid side reactions.[8]
Question 2: I am observing a significant amount of 3-methylcyclohexanol as a byproduct. How can I minimize this?
Answer: The formation of 3-methylcyclohexanol indicates that the reducing agent is reducing the starting ketone, 3-Methylcyclohexanone, in a competing reaction.
-
Switch to a More Selective Reducing Agent: As mentioned above, sodium triacetoxyborohydride (STAB) is significantly more selective for the imine intermediate than sodium borohydride (NaBH₄).[7][9] By using STAB, you can largely prevent the reduction of the ketone.
-
One-Pot vs. Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, consider a two-step (or indirect) reductive amination.[8] In this approach, you first form the imine from 3-methylcyclohexanone and the amine, often with the removal of water. Once the imine is formed (and ideally isolated), you then add the reducing agent. This eliminates the competition for the reducing agent between the ketone and the imine.[8]
Question 3: My final product is contaminated with unreacted imine. How can I drive the reduction to completion?
Answer: The persistence of the imine intermediate in your final product indicates an incomplete reduction step.[11]
-
Increase the Amount of Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For STAB, an excess of 1.4 to 4 equivalents is common.[8] If using NaBH₄, a larger excess may be necessary as it can react with the solvent (e.g., methanol) over time.[11]
-
Reaction Time and Temperature: The reduction of the imine may be slow. Consider extending the reaction time and monitoring the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls at room temperature, a moderate increase in temperature might be necessary.
-
Solvent Choice: If using NaBH₄ in methanol, the solvent can compete for the reducing agent.[11] For STAB, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are recommended as it is water-sensitive.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reagents for the reductive amination of 3-Methylcyclohexanone?
A1: Typically, the ketone (3-Methylcyclohexanone) is the limiting reagent. A slight excess of the amine (1.05-1.1 equivalents) is often used.[8] The reducing agent, particularly sodium triacetoxyborohydride (STAB), is commonly used in an excess of 1.4 to 2.0 equivalents to ensure complete reduction of the intermediate imine.[8] If acetic acid is used as a catalyst, it is generally added in stoichiometric amounts relative to the ketone.[8]
| Reagent | Stoichiometric Ratio (equivalents) |
| 3-Methylcyclohexanone | 1.0 |
| Amine (e.g., Ammonia, primary amine) | 1.05 - 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 2.0 |
| Acetic Acid (optional catalyst) | 1.0 |
Q2: How do I choose the right solvent for this reaction?
A2: The choice of solvent depends on the reducing agent.
-
For Sodium Triacetoxyborohydride (STAB) , aprotic solvents are preferred due to its sensitivity to water.[9] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common choices.[8][9]
-
For Sodium Borohydride (NaBH₄) , protic solvents like methanol or ethanol are typically used. However, be aware that NaBH₄ will react slowly with these solvents.
-
For Sodium Cyanoborohydride (NaBH₃CN) , it is soluble in hydroxyl-containing solvents and is stable in acidic solutions.[1]
Recent studies have also explored more environmentally friendly solvents like ethyl acetate for STAB-mediated reductive aminations.[12]
Q3: How can I purify the final product, this compound?
A3: The most common purification method involves an acid-base extraction.[11]
-
After the reaction is complete, the mixture is typically quenched with an aqueous base (e.g., 1N NaOH or saturated NaHCO₃ solution) to neutralize any remaining acid and decompose the boron-containing byproducts.[8]
-
The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers contain the amine product. To purify it from neutral organic impurities, the organic solution can be extracted with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
The acidic aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
The final organic extract is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[13]
-
If further purification is needed, distillation or column chromatography can be employed.[13]
Q4: Can this reaction be performed in a one-pot synthesis?
A4: Yes, one of the major advantages of using a selective reducing agent like sodium triacetoxyborohydride (STAB) is that it allows for a convenient one-pot, direct reductive amination.[9] In this procedure, the ketone, amine, and reducing agent are all combined in the same reaction vessel, simplifying the experimental setup and improving efficiency.[6][9]
Experimental Workflow & Diagrams
Workflow for One-Pot Reductive Amination using STAB
Caption: One-pot reductive amination workflow.
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
Technical Support Center: Challenges in the Large-Scale Synthesis of 3-Methylcyclohexylamine
Welcome to the technical support guide for the large-scale synthesis of 3-Methylcyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
The two most established methods for large-scale production are the catalytic hydrogenation of 3-methylaniline (m-toluidine) and the reductive amination of 3-methylcyclohexanone.[1]
-
Catalytic Hydrogenation of m-Toluidine: This is a direct and common industrial method involving the reduction of the aromatic ring of m-toluidine. It is typically performed at high temperatures and pressures using a metal catalyst, such as Ruthenium or Rhodium on a support.[1] This route is atom-economical but often requires harsh conditions and can lead to challenges in controlling stereoselectivity.
-
Reductive Amination of 3-Methylcyclohexanone: This method involves reacting 3-methylcyclohexanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[2] This approach often allows for milder reaction conditions and can offer better control over stereochemistry, especially with modern biocatalytic methods.[1]
Q2: What are the critical stereoisomers of this compound and why is their ratio important?
This compound possesses two chiral centers (at carbons 1 and 3), leading to the existence of two primary diastereomers: cis and trans. Each of these diastereomers can exist as a pair of enantiomers.[1] The specific stereoisomer is often crucial for its final application, particularly in pharmaceuticals, where biological activity is highly dependent on the three-dimensional structure of the molecule. For example, the trans isomer of the related compound, 4-methylcyclohexylamine, is a key precursor for the chemotherapy agent Semustine.[1] Therefore, controlling the cis/trans ratio during synthesis is a critical challenge.
Q3: How can the cis/trans isomer ratio be controlled during synthesis?
Controlling the diastereomeric ratio is a pivotal aspect of process optimization. The final isomer distribution is highly dependent on the synthetic route and reaction parameters:
-
Catalyst Selection: The choice of metal catalyst and its support has a significant impact. For instance, different selectivities are observed with Ruthenium, Rhodium, and Nickel catalysts.[1]
-
Reaction Conditions: Temperature and hydrogen pressure play a crucial role in the hydrogenation of m-toluidine. Modifying these parameters can shift the equilibrium and kinetic outcomes of the reaction, thus altering the isomer ratio.
-
Additives: The addition of bases, such as alkali hydroxides (e.g., NaOH), has been shown to increase the selectivity towards the trans isomer and reduce reaction times in similar hydrogenations.[1][3]
Q4: What are the major safety hazards associated with the large-scale synthesis of this compound?
Scaling up this synthesis requires a rigorous assessment of several significant hazards:
-
Product Hazards: this compound is a highly flammable liquid and vapor (flash point ~22°C) and causes severe skin burns and eye damage.[4][5][6]
-
Reagent Hazards:
-
m-Toluidine: This starting material is toxic by inhalation, ingestion, and skin absorption.[7]
-
High-Pressure Hydrogen: Catalytic hydrogenation involves large volumes of flammable and explosive hydrogen gas at high pressure, requiring specialized reactors and stringent safety protocols.[3]
-
Metal Catalysts: Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric (ignite spontaneously in air).
-
-
Process Hazards: The reactions can be highly exothermic, necessitating robust temperature control systems to prevent thermal runaway.
All personnel must use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Operations should be conducted in well-ventilated areas with equipment designed for handling flammable liquids and high-pressure reactions.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during large-scale synthesis.
Issue 1: Low or Inconsistent Yield
A drop in yield is one of the most common and costly issues in large-scale production. The underlying cause often depends on the chosen synthetic route.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| 1. Inactive or Poisoned Catalyst | Verify Catalyst Activity: Test a new batch of catalyst on a small scale. For hydrogenation, ensure the catalyst was not exposed to air or contaminants. Activation Procedure: Re-evaluate the catalyst activation procedure. For example, some catalysts require reduction under an H₂ stream before use.[10] Check for Poisons: Analyze starting materials for sulfur or other common catalyst poisons. |
| 2. Sub-Optimal Reaction Conditions | Temperature & Pressure Control: For hydrogenation, verify that the internal reactor temperature and hydrogen pressure meet the validated parameters (e.g., 100–140°C, 2–8 MPa).[3] Inefficient heat transfer in large reactors can be a cause. pH for Reductive Amination: The formation and reduction of the imine are pH-sensitive. The reaction should be kept in a neutral or weakly acidic range to favor imine formation without deactivating the amine nucleophile.[2] |
| 3. Inefficient Mixing | Agitation in Large Reactors: Scale-up can lead to non-uniform mixing. Ensure the impeller design and agitation speed are sufficient to keep the catalyst suspended and ensure gas-liquid mass transfer for hydrogenation. |
| 4. Reagent Quality/Stoichiometry | Verify Starting Materials: Confirm the purity of m-toluidine or 3-methylcyclohexanone using appropriate analytical techniques (e.g., GC, NMR). Precise Stoichiometry: Ensure the molar ratios of reactants are precise. In reductive amination, an excess of the amine source may be required to drive the reaction forward. |
Troubleshooting Workflow: Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 6850-35-7 | FM45680 | Biosynth [biosynth.com]
- 6. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | 6850-35-7 | TCI AMERICA [tcichemicals.com]
- 10. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
Resolving peak tailing issues in HPLC analysis of 3-Methylcyclohexylamine
Welcome to the Troubleshooting Guide for HPLC Analysis of 3-Methylcyclohexylamine. As a primary amine, this compound presents a common challenge in reversed-phase chromatography: peak tailing. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven solutions to diagnose and resolve these issues, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding peak tailing with this compound.
Q1: Why is my this compound peak tailing? The most common reason is a secondary chemical interaction between the basic amine group of your analyte and acidic residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2][3] This unwanted interaction creates a secondary, slower retention mechanism that distorts the peak shape.[4]
Q2: What is the quickest way to try and fix the tailing? Adjusting the mobile phase pH is often the fastest initial step. Lowering the pH to ≤ 3.0 using an additive like 0.1% formic acid will protonate the silanol groups, suppressing their ability to interact with your protonated amine analyte.[2][5][6]
Q3: Can my HPLC system itself cause peak tailing? Yes. If all peaks in your chromatogram are tailing, not just the this compound, the issue is likely physical or "extra-column" in nature. This can include excessive dead volume in tubing or connections, a partially blocked column frit, or a void in the column packing bed.[1][5][7]
Q4: Is there a specific type of column that is better for analyzing basic compounds like this? Absolutely. Modern columns designed for basic compounds are highly recommended. Look for columns that are thoroughly "end-capped" or feature embedded polar groups.[1][8] For challenging separations, consider hybrid silica/polymer columns or mixed-mode columns that offer alternative and more robust retention mechanisms.[6][9]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying the root cause of peak tailing and implementing the most effective solution.
Understanding the Core Problem: The Silanol Interaction
This compound is a basic primary amine.[10][11] In typical reversed-phase HPLC (pH > 3), the stationary phase's silica surface has residual silanol groups (Si-OH). These groups can deprotonate to become negatively charged silanates (Si-O⁻).[12] Simultaneously, the basic amine on your analyte becomes protonated and positively charged (R-NH₃⁺). The resulting electrostatic attraction creates a strong, undesirable secondary retention mechanism, leading to significant peak tailing.[3][4][13]
Our troubleshooting strategy is to systematically eliminate or mitigate this interaction.
Step 1: Diagnose the Source of Tailing
First, determine if the problem is chemical or physical. Inject a neutral compound (e.g., toluene or caffeine).
-
If only the this compound peak tails: The issue is chemical. Proceed to the "Chemical Solutions" section.
-
If all peaks, including the neutral marker, are tailing: The issue is physical or instrumental. Proceed to the "Addressing Physical & Instrumental Issues" section.
dot digraph "Troubleshooting_Peak_Tailing" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Node Definitions start [label="Observe Peak Tailing for\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; diag_q [label="Inject Neutral Marker.\nAre ALL peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chem_path [label="Chemical Interaction\n(Analyte-Specific)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phys_path [label="Physical / Instrumental Issue\n(System-Wide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Chemical Solutions chem_sol [label="Implement Chemical Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_mod [label="1. Modify Mobile Phase pH\n(e.g., pH <= 3)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; additive [label="2. Use Mobile Phase Additives\n(e.g., TEA, Ion-Pairing Reagent)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="3. Select Appropriate Column\n(End-capped, EPG, Mixed-Mode)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Physical Solutions phys_sol [label="Address Physical Issues", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dead_vol [label="Check for Dead Volume\n(fittings, tubing)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; frit_check [label="Inspect/Replace Column Frit", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; void_check [label="Check for Column Void", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> diag_q; diag_q -> chem_path [label=" No "]; diag_q -> phys_path [label=" Yes "];
chem_path -> chem_sol; chem_sol -> ph_mod [style=dashed]; chem_sol -> additive [style=dashed]; chem_sol -> column [style=dashed];
phys_path -> phys_sol; phys_sol -> dead_vol [style=dashed]; phys_sol -> frit_check [style=dashed]; phys_sol -> void_check [style=dashed]; } Caption: Troubleshooting workflow for HPLC peak tailing.
Chemical Solutions to Peak Tailing
If only the basic analyte is tailing, the following strategies, ordered from simplest to most robust, will address the underlying chemical interactions.
Strategy 1: Mobile Phase pH Optimization
Causality: By lowering the mobile phase pH to a level where the silanol groups are fully protonated (pKa ~3.5-4.5), you neutralize their negative charge. This eliminates the strong ion-exchange interaction with the protonated amine analyte, significantly improving peak shape.[2][6]
-
Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).
-
Acidify: Add a volatile acid compatible with your detector. For UV and MS detectors, 0.1% (v/v) formic acid is an excellent choice. This will bring the pH to approximately 2.7. Alternatively, a 20-50 mM phosphate buffer adjusted to pH 2.5-3.0 can be used for UV-only applications.
-
Mix: Combine the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
| Parameter | Setting | Rationale |
| Mobile Phase pH | ≤ 3.0 | Suppresses silanol ionization, minimizing secondary interactions.[2][5] |
| Additive | 0.1% Formic Acid | Volatile, MS-compatible, and effectively lowers pH.[5] |
| Buffer Strength | 10-50 mM (if used) | Maintains a stable pH for reproducible retention times.[14] |
Strategy 2: Mobile Phase Additives
If pH adjustment alone is insufficient, additives can either compete for active sites or modify the analyte's properties.
-
Competing Base (e.g., Triethylamine - TEA): This is a traditional approach where a small amount of another amine is added to the mobile phase.[7] The TEA, being a base, preferentially interacts with and "blocks" the active silanol sites, making them unavailable for interaction with this compound.[7]
-
Protocol: Add 0.1-0.5% TEA to the mobile phase. Note: TEA is not MS-compatible and can be difficult to flush from a column.
-
-
Anionic Ion-Pairing Reagents: These reagents are used in ion-pair chromatography. An agent like sodium 1-hexanesulfonate is added to the mobile phase. It forms a neutral ion-pair with the positively charged this compound. This neutral complex is then retained cleanly by the reversed-phase mechanism without interacting with silanols.[15][16][17]
-
Protocol: Prepare a mobile phase containing 5-10 mM of an alkyl sulfonate (e.g., sodium 1-hexanesulfonate). It is critical to dedicate a column to ion-pairing applications, as the reagents can be difficult to remove completely.
-
Strategy 3: Advanced Column Selection
The most robust and reliable solution is to use a column specifically designed to minimize silanol interactions.
| Column Technology | Mechanism of Action | Best For |
| High-Purity, End-Capped Silica | Residual silanols are chemically bonded with a small, inert group (e.g., trimethylsilyl), making them unavailable for interaction.[1][13][18] | General improvement for basic compounds. A modern, well-end-capped C18 or C8 is a good starting point. |
| Embedded Polar Group (EPG) | A polar group (e.g., amide, carbamate) is embedded into the alkyl chain. This creates a water-rich layer near the silica surface that sterically hinders the basic analyte from accessing the silanols.[8] | Excellent peak shape for bases without aggressive mobile phase additives. |
| Hybrid Silica/Polymer | The base particle is a hybrid of silica and organosiloxane, resulting in fewer and less acidic surface silanols and increased pH stability.[6] | Methods requiring a wide pH range (e.g., pH > 8), where the amine is neutral, providing excellent peak shape. |
| Mixed-Mode Chromatography | The stationary phase has both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[9][19] This provides a controlled and predictable ionic retention mechanism, turning the "problem" into a solution for excellent retention and peak shape.[20] | Highly polar bases that have poor retention on standard reversed-phase columns, or when pH manipulation is not desired. |
Addressing Physical & Instrumental Issues
If all peaks are tailing, the problem lies within the HPLC system hardware.
-
Check Connections: Start at the injector and trace the flow path to the detector. Ensure all fittings, especially between the column and detector, are correctly swaged and that there is no gap between the tubing and the bottom of the port. This minimizes "dead volume," which causes peaks to broaden and tail.[5]
-
Test the Column:
-
Disconnect the column from the detector and run the mobile phase to waste at a low flow rate. If the pressure is still high, the blockage is in the column.
-
If possible, reverse-flush the column (check manufacturer's instructions first) with a strong solvent to attempt to clear a blocked inlet frit.[5]
-
If tailing persists with a known good method, the column packing bed may have developed a void. This is often confirmed by replacing the column with a new one.[1]
-
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from particulates and strongly retained sample components that can block the inlet frit and degrade performance.[5]
By systematically diagnosing the issue and applying the appropriate chemical or physical solution, you can successfully resolve peak tailing for this compound and achieve robust, reliable HPLC results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. lctsbible.com [lctsbible.com]
- 5. labcompare.com [labcompare.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound,c&t [webbook.nist.gov]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. welch-us.com [welch-us.com]
- 17. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. bio-rad.com [bio-rad.com]
- 20. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Diastereomer Formation in 3-Methylcyclohexylamine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Methylcyclohexylamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling diastereomeric outcomes in this critical synthesis. This compound, a cyclic aliphatic amine, exists as cis and trans diastereomers, with the specific stereoisomer often being paramount for its intended application, particularly in pharmaceuticals.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high diastereoselectivity in your experiments.
Understanding the Challenge: Cis/Trans Isomerism
The synthesis of this compound (C₇H₁₅N) presents a significant stereochemical challenge.[1][2][3][4][5][6][7] The molecule possesses two chiral centers at carbons 1 and 3, leading to the formation of a mixture of cis and trans diastereomers. The spatial arrangement of the methyl and amine groups relative to the cyclohexane ring dictates the isomer, which in turn significantly influences the compound's biological activity and physical properties. Controlling the ratio of these isomers is a frequent obstacle in both laboratory-scale synthesis and industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do they influence diastereomer formation?
A1: The two most common classical routes are the reductive amination of 3-methylcyclohexanone and the catalytic hydrogenation of m-toluidine.[1]
-
Reductive Amination of 3-Methylcyclohexanone: This is a widely used laboratory and industrial method.[1] It involves the reaction of 3-methylcyclohexanone with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine.[8] The choice of reducing agent is the most critical factor in determining the cis/trans ratio. Sterically hindered (bulky) reducing agents tend to favor the formation of the trans isomer, while less hindered reagents often yield a mixture or favor the cis isomer.
-
Catalytic Hydrogenation of m-Toluidine: This method involves the reduction of the aromatic ring of 3-methylaniline under high pressure and temperature using a metal catalyst.[1] While effective for large-scale production, it typically produces a mixture of cis and trans isomers. The final ratio is highly dependent on the specific catalyst, solvent, and reaction conditions employed.[1]
Q2: Which reducing agents offer the best stereoselectivity in the reductive amination of 3-methylcyclohexanone?
A2: The steric bulk of the hydride reagent is the key determinant for stereoselectivity.
-
For High trans Selectivity: L-Selectride® (lithium tri-sec-butylborohydride) is renowned for its exceptional stereoselectivity in reducing substituted cyclohexanones.[9][10] Its large steric profile forces the hydride to attack from the less hindered equatorial face of the intermediate iminium ion, leading predominantly to the trans product where the amine group is in the equatorial position. Reductions with L-Selectride can yield the less stable alcohol isomers in greater than 98% yield.[10]
-
For Mixed or cis-Leaning Isomers: Sodium borohydride (NaBH₄) is a less sterically demanding reducing agent and will typically produce a mixture of cis and trans diastereomers.[11][12][13][14][15] The exact ratio can be influenced by solvent and temperature, but it generally provides poor diastereoselectivity compared to bulkier reagents.
-
Other Selective Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used in one-pot reductive aminations.[16] It is particularly effective at reducing the iminium ion intermediate much faster than the starting ketone.[16] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under slightly acidic conditions (pH 5-6) that favor iminium ion formation.[16]
Q3: How can I accurately determine the diastereomeric ratio of my this compound product?
A3: Several analytical techniques can be employed for accurate quantification.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the diastereomeric ratio.[15] The signals for the protons and carbons at the stereocenters (C1 and C3) will have distinct chemical shifts for the cis and trans isomers.[12][15] Integration of the respective signals in the ¹H NMR spectrum allows for direct quantification of the isomer ratio.[12][15] 2D NMR techniques like NOESY or EXSY can also be used to confirm assignments and detect equilibrating diastereomers.[17]
-
Gas Chromatography (GC): With an appropriate column, the cis and trans diastereomers of this compound can often be separated and quantified.
-
Chiral High-Performance Liquid Chromatography (HPLC): For separating all four stereoisomers (the enantiomeric pairs of the cis and trans diastereomers), chiral HPLC is the method of choice.[18][19][20][21] Columns with chiral stationary phases, such as those based on cellulose or amylose derivatives, can resolve all isomers, providing a complete stereochemical profile of the product mixture.[18][19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity (Undesired cis/trans ratio) | 1. Non-optimal Reducing Agent: Using a non-selective reagent like NaBH₄ when a specific isomer is desired. 2. Incorrect Reaction Temperature: Temperature can influence the transition state energies, affecting selectivity. 3. Sub-optimal pH (for reductive amination): pH affects the rate of imine/iminium ion formation.[16] | 1. Select a Stereoselective Reagent: For high trans selectivity, use a bulky hydride source like L-Selectride.[9][10] 2. Optimize Temperature: Run the reduction at low temperatures (e.g., -78 °C) to maximize kinetic control and enhance selectivity.[22] 3. Control pH: For reductive aminations, maintain a weakly acidic pH (5-7) to facilitate iminium ion formation without deactivating the amine nucleophile.[16] |
| Low Reaction Yield | 1. Incomplete Imine Formation: Insufficient reaction time or non-optimal pH before reduction. 2. Side Reactions: Reduction of the starting ketone to 3-methylcyclohexanol. 3. Decomposition of Reducing Agent: L-Selectride and other borohydrides are sensitive to moisture and air.[9] | 1. Monitor Imine Formation: Use techniques like TLC or NMR to confirm imine formation before adding the reducing agent. 2. Use a More Selective Reductant: Employ NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion over the ketone.[16] 3. Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) when handling sensitive reagents.[9] |
| Difficulty in Product Isolation/Purification | 1. Formation of Borate Salts: Boron-based byproducts can complicate workup.[12] 2. Emulsion during Extraction: Amines can act as surfactants, leading to emulsions. 3. Incomplete Separation of Diastereomers: Isomers may have very similar physical properties. | 1. Quench Carefully: After reduction, quench the reaction with an oxidative workup (e.g., NaOH followed by H₂O₂) to break down borate complexes.[22] 2. Use Brine: Wash the organic layer with a saturated NaCl solution (brine) to break emulsions. 3. Utilize Column Chromatography: Carefully optimized flash chromatography on silica gel can separate the diastereomers. For baseline separation, preparative HPLC may be necessary. |
Experimental Protocols & Methodologies
Protocol: Diastereoselective Synthesis of trans-3-Methylcyclohexylamine via Reductive Amination
This protocol details a method optimized for the synthesis of the trans isomer, leveraging the high stereoselectivity of L-Selectride.
Step 1: Imine Formation
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylcyclohexanone (1.0 equiv.) in anhydrous methanol (0.5 M).
-
Add ammonium acetate (5.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the starting ketone and formation of the intermediate imine.
Step 2: Diastereoselective Reduction
-
In a separate, oven-dried flask under a nitrogen atmosphere, add a 1.0 M solution of L-Selectride in THF (1.5 equiv.).
-
Cool the L-Selectride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the imine solution from Step 1 to the L-Selectride solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
Step 3: Workup and Isolation
-
While keeping the reaction at -78 °C, slowly quench the reaction by the sequential addition of water, methanol, 5% aqueous NaOH, and finally 30% hydrogen peroxide.[22]
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine mixture by flash column chromatography on silica gel to separate the trans and cis isomers.
Data Presentation: Influence of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Solvent | Temperature (°C) | Predominant Isomer | Typical trans:cis Ratio |
| L-Selectride | THF | -78 | trans | >98:2[10] |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | Mixture | ~30:70 to 50:50 |
| Catalytic Hydrogenation (e.g., Raney Nickel) | Ethanol/Ammonia | 25-100 | Mixture | Varies with catalyst/conditions |
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the reductive amination of 3-methylcyclohexanone and the stereochemical outcome based on the choice of the reducing agent.
Caption: Reductive amination pathway of 3-methylcyclohexanone.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound (cis- and trans- mixture) [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 6850-35-7 | FM45680 | Biosynth [biosynth.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. L-selectride - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. d.umn.edu [d.umn.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. columnex.com [columnex.com]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. rsc.org [rsc.org]
Technical Support Center: Forced Degradation Studies of 3-Methylcyclohexylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for forced degradation studies of 3-Methylcyclohexylamine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the stress testing of this aliphatic primary amine, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to design robust, compliant, and scientifically sound stability-indicating studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding forced degradation studies, providing the essential context for your experimental design.
Q1: What are forced degradation studies and why are they a critical regulatory requirement?
Forced degradation, or stress testing, is the process of intentionally degrading a drug substance or product using conditions more severe than those used for accelerated stability testing.[1][2] These studies are a cornerstone of the drug development process and are mandated by regulatory bodies like the FDA and are detailed in the International Council for Harmonisation (ICH) guidelines.[1][3] Their primary purposes are to:
-
Identify Degradation Pathways: To understand how the molecule breaks down, revealing its intrinsic stability and potential liabilities.[2][4]
-
Elucidate Degradant Structures: To identify the likely degradation products that could form during storage and shipment.[4]
-
Develop and Validate Stability-Indicating Methods: To prove that your analytical method (typically HPLC) can accurately separate and quantify the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the method can truly measure stability.[2][3]
Q2: What is the ideal level of degradation to target in these studies?
The goal is not to completely destroy the molecule. A meaningful study generates a sufficient amount of degradants for detection and characterization without making the sample unusable. The generally accepted target is 5-20% degradation of the active ingredient.[3][5] If you observe less than 5% degradation, you may not be challenging the molecule sufficiently. Conversely, degradation above 20% can lead to secondary and tertiary degradants that may not be relevant to real-world stability and can complicate pathway elucidation.
Q3: When in the drug development timeline should forced degradation studies be performed?
According to FDA guidance, comprehensive stress testing should be performed during Phase III of the regulatory submission process.[2][4] However, it is highly advantageous to conduct these studies earlier, during analytical method development.[5] Performing them early helps in developing a robust, stability-indicating method from the outset, saving significant time and resources later. The studies are typically conducted on a single batch of the drug substance.[2]
Part 2: General Experimental Workflow
A successful forced degradation study follows a logical progression from planning to data interpretation. The workflow below outlines the critical stages.
Caption: General workflow for forced degradation studies.
Part 3: Troubleshooting Guide by Stress Condition
This section uses a question-and-answer format to address specific issues you may encounter with this compound.
Hydrolytic Degradation (Acidic & Basic)
This compound, as a primary amine, is basic. It will readily form a salt in acidic conditions (3-methylcyclohexylammonium ion). The aliphatic ring structure is generally stable to hydrolysis.
-
Q: I am not observing any degradation after treating my sample with 0.1 M HCl at 60°C for 24 hours. What should I do? A: This is not unexpected. Aliphatic amines and cycloalkane rings are quite resistant to hydrolysis. The lack of degradation indicates the intrinsic stability of the molecule under these conditions.
-
Causality: Hydrolysis typically requires a labile functional group, such as an ester, amide, or lactam, which is absent in your molecule. The C-N and C-C bonds are strong and not easily cleaved by dilute acid or base at moderate temperatures.
-
Troubleshooting Steps:
-
Increase Stress Severity: Before concluding the molecule is stable, you must apply more vigorous conditions. Increase the temperature in increments (e.g., to 80°C or reflux), increase the acid/base concentration (e.g., to 1 M or higher), or extend the exposure time. The goal is to find conditions that cause some degradation.
-
Documentation is Key: If no degradation is observed even under these more extreme conditions, you can confidently report that this compound is stable to hydrolysis. Document all conditions tested to demonstrate a thorough investigation.
-
-
-
Q: My sample degraded completely after a short time in 1 M NaOH at 80°C. How can I achieve the target 5-20% degradation? A: Complete degradation suggests your conditions are too harsh. You need to moderate the stress to slow down the reaction kinetics.
-
Causality: While unexpected for this structure, rapid degradation could imply an unknown impurity or a specific reaction mechanism under strong base and high heat.
-
Troubleshooting Steps:
-
Reduce Temperature: Temperature is a powerful accelerator of degradation.[6][7] Lower the temperature significantly (e.g., to 40°C or 50°C) and sample at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration.
-
Lower Reagent Concentration: Decrease the concentration of the base (e.g., from 1 M to 0.1 M or 0.01 M NaOH).
-
Time-Course Study: Perform a time-course experiment under milder conditions to map the degradation curve and identify the time point that yields degradation within the 5-20% range.
-
-
Oxidative Degradation
The primary amine group in this compound is a likely target for oxidation.
-
Q: Which oxidizing agent should I use, and at what concentration? A: Hydrogen peroxide (H₂O₂) is the most common and recommended oxidizing agent for forced degradation studies.[2][4]
-
Causality: H₂O₂ is a versatile oxidant that can mimic oxidative processes that might occur in the presence of atmospheric oxygen or trace metal ions.
-
Recommended Starting Conditions: A common starting point is 3% H₂O₂ at room temperature.[2] For a primary amine, which can be quite reactive, it may be prudent to start with a lower concentration, such as 0.1% to 1% H₂O₂, to avoid an uncontrollably fast reaction.
-
-
Q: My sample reacted almost instantly with 3% H₂O₂ at room temperature. How can I control the reaction? A: Amines can be highly susceptible to oxidation.[8] An immediate reaction indicates the need to drastically reduce the reaction rate.
-
Troubleshooting Steps:
-
Reduce H₂O₂ Concentration: Lower the peroxide concentration significantly, perhaps to 0.1% or even 0.05%.
-
Lower the Temperature: Perform the experiment at a reduced temperature (e.g., in an ice bath at 0-4°C).
-
Control pH: The pH of the solution can influence the rate of oxidation. Conduct the experiment in a buffered solution if necessary.
-
Monitor Closely: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it proceeds too far.
-
-
Photolytic Degradation
Photostability testing determines the molecule's sensitivity to light.
-
Q: My compound appears completely stable after exposure to light in a photostability chamber. Have I met the regulatory requirements? A: To claim photostability, you must demonstrate that the sample was exposed to the minimum light energy levels specified in ICH guideline Q1B.
-
Causality: Photodegradation requires the molecule to absorb light in the UV or visible spectrum (i.e., possess a chromophore) and then undergo a chemical reaction. Aliphatic amines typically do not absorb significantly in the standard photostability range (300-800 nm).[2]
-
ICH Q1B Requirements: The sample must be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near-ultraviolet (UV-A) energy.[1][2] You must use a calibrated photostability chamber and report the total exposure to confirm compliance. If no significant degradation occurs after this exposure, the molecule can be classified as photostable.
-
-
Q: Should I test the drug substance as a solid or in solution? A: Both. ICH Q1B recommends testing the material in the state it will be in during formulation and storage. For a drug substance, this means testing the solid powder. It is also highly recommended to test it in solution to understand the "worst-case" scenario, as degradation is often faster in the solution state.
Thermal Degradation
Thermal stress evaluates stability at elevated temperatures.
-
Q: What is a suitable starting temperature for thermal stress testing of this compound? A: A pragmatic approach is to use temperatures in increments above the accelerated stability condition (40°C).
-
Causality: Thermal degradation provides the energy for molecules to overcome activation barriers for decomposition reactions.[9] The appropriate temperature is one that induces degradation without causing a phase change (e.g., melting or boiling) that would alter the degradation mechanism. This compound has a boiling point of ~151°C.[10]
-
Recommended Starting Conditions: For solid-state testing, start at a temperature well below the boiling point, such as 60°C or 80°C, for a period of 1-2 weeks. For solution-state testing, 60-80°C for 24-48 hours is a common starting point. Adjust time and temperature based on the initial results to achieve the 5-20% target.[9]
-
Part 4: Analytical Method & Data Interpretation
-
Q: How do I ensure my HPLC method is "stability-indicating"? A: A method is considered stability-indicating when it can unequivocally separate the intact API from all its degradation products without interference.
-
Validation Steps:
-
Specificity: Analyze all your stressed samples. The method must show baseline resolution between the main peak and all degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the API peak in all stressed samples, confirming that no degradants are co-eluting.
-
Mass Balance: The sum of the assay of the API and the levels of all degradation products should remain relatively constant throughout the study. A good mass balance (typically 95-105%) demonstrates that all major degradants are being detected.
-
-
-
Q: I'm struggling with poor mass balance. Where could the degradants be? A: Poor mass balance suggests that some degradants are not being detected by your analytical method.
-
Potential Causes & Solutions:
-
Volatile Degradants: Small molecules formed during degradation may be too volatile to remain in the sample. This is a possibility with the fragmentation of a small molecule like this compound. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample headspace.
-
No UV Chromophore: If a degradant lacks a UV-absorbing chromophore, a PDA/UV detector will not see it. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Poor Chromatography: Degradants may be irreversibly adsorbed onto the HPLC column or may be eluting very late. Run a steep gradient to wash the column and look for late-eluting peaks.
-
-
Part 5: Hypothetical Degradation Pathways
Given the structure of this compound, the primary amine is the most likely site of chemical transformation under stress conditions. The saturated cycloalkane ring is expected to be highly stable.
Caption: Plausible degradation pathways for this compound.
-
Oxidative Pathway: The most probable degradation route involves the oxidation of the primary amine. This can proceed sequentially through the N-hydroxylamine to a nitroso intermediate and potentially to the nitro compound under strong oxidative stress. These transformations would be readily detectable by LC-MS due to the change in mass.
-
Thermal Pathway: Under extreme thermal stress (far beyond typical forced degradation conditions), cleavage of the C-C bonds within the ring or the C-N bond could occur, leading to smaller, more volatile fragments.[11]
Part 6: Standard Protocols & Conditions
The following table provides recommended starting conditions for forced degradation studies, based on ICH guidelines.[1][2][3][6]
| Stress Condition | Reagent / Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | Sample at 8h, 24h, 48h | Neutralize sample with equivalent base before analysis. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | Sample at 8h, 24h, 48h | Neutralize sample with equivalent acid before analysis. |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temp (or 4°C) | Sample at 1h, 4h, 8h, 24h | Monitor closely; reaction can be rapid for amines. |
| Thermal (Solution) | API in mobile phase diluent | 60°C - 80°C | Sample at 24h, 48h, 72h | Ensure solution stability is not confused with thermal degradation. |
| Thermal (Solid) | API as powder | 80°C | 1 - 2 weeks | Observe for changes in physical appearance (color, clumping). |
| Photostability | ICH Q1B light source | Ambient | ≥1.2 million lux-hr & ≥200 W-hr/m² | Run a dark control sample in parallel to differentiate light vs. thermal effects. |
Example Protocol: Oxidative Stress
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample (Time 0): Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. Analyze immediately.
-
Stress Sample: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide solution (final H₂O₂ concentration will be 1.5%). Protect from light and keep at room temperature.
-
Dark Control: Prepare a sample identical to the stress sample but store it at the same temperature, wrapped in aluminum foil.
-
Sampling: At designated time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and dilute to the target analytical concentration.
-
Analysis: Analyze all samples (Time 0, stressed, dark control) by your stability-indicating HPLC method. Compare the chromatograms to identify and quantify degradants.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rjptonline.org [rjptonline.org]
- 5. youtube.com [youtube.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 10. This compound | 6850-35-7 [chemicalbook.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Managing Thermal Stability of 3-Methylcyclohexylamine
Welcome to the technical support center for 3-Methylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal stability of this compound in various chemical reactions. By understanding the underlying principles of its stability, you can mitigate risks, improve reaction outcomes, and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and how does it relate to its thermal stability?
A1: this compound has a boiling point of approximately 151°C.[1][2] While the boiling point indicates the temperature at which the liquid turns into a gas at atmospheric pressure, it is not a direct measure of its thermal decomposition temperature. However, operating reactions near or above the boiling point without appropriate pressure regulation can lead to significant loss of material and potential side reactions due to prolonged exposure to high temperatures.
Q2: Is this compound considered thermally stable?
A2: Under normal storage conditions and in many standard reaction conditions, this compound is considered relatively stable. However, like most amines, its stability can be compromised at elevated temperatures, especially in the presence of catalysts, oxygen, or other reactive species. Prolonged heating can lead to degradation and the formation of impurities.
Q3: What are the primary signs of thermal degradation of this compound?
A3: Visual and analytical indicators of thermal degradation include:
-
Color Change: A noticeable darkening or change in color of the reaction mixture can indicate the formation of degradation byproducts.
-
Pressure Buildup: In a closed system, the formation of gaseous byproducts from decomposition can lead to an unexpected increase in pressure.
-
Inconsistent Analytical Data: The appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC) or shifts in NMR spectra are strong indicators of degradation.[3]
-
Reduced Yield and Purity: A lower than expected yield of the desired product or the presence of difficult-to-remove impurities can often be traced back to thermal instability.
Q4: How does the presence of a catalyst affect the thermal stability of this compound?
A4: Catalysts can significantly influence the thermal stability of this compound. For instance, some metal catalysts, particularly those based on nickel, copper, or precious metals like rhodium, can lower the activation energy for both desired reactions and undesired decomposition pathways.[4][5][6] It is crucial to carefully select a catalyst and optimize reaction conditions (temperature, pressure, catalyst loading) to favor the intended transformation over degradation.
Q5: Are there specific storage conditions to maintain the stability of this compound?
A5: Yes, proper storage is critical. This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8][9] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated by heat.[10] The recommended storage temperature is typically between 2-8°C.[1][2][11]
Troubleshooting Guide: Thermal Stability Issues in Reactions
This section addresses specific problems you might encounter related to the thermal stability of this compound during your experiments.
Issue 1: Low Yield and Formation of Tar-like Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
The isolated product yield is significantly lower than expected.
-
Purification is challenging due to the presence of high molecular weight, insoluble materials.
Root Cause Analysis: This is a classic sign of thermal decomposition. At elevated temperatures, amines can undergo a series of complex side reactions, including self-condensation, polymerization, and oxidation (if air is present). These processes are often catalyzed by heat and trace impurities.
Troubleshooting Steps:
-
Temperature Optimization:
-
Action: Systematically lower the reaction temperature in 5-10°C increments to find the minimum temperature required for the desired reaction rate.
-
Rationale: Many reactions proceed at a reasonable rate at temperatures well below the solvent's boiling point. Lowering the temperature directly reduces the rate of decomposition reactions, which often have higher activation energies than the primary reaction.
-
-
Solvent Selection:
-
Action: Choose a solvent with a boiling point that allows for effective heat management and is appropriate for the reaction chemistry.
-
Rationale: A solvent with a lower boiling point can act as a natural temperature ceiling under reflux conditions, preventing accidental overheating.
Solvent Boiling Point (°C) Tetrahydrofuran (THF) 66 Acetonitrile 82 Toluene 111 Dioxane 101 -
-
Inert Atmosphere:
-
Action: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Oxygen can promote oxidative degradation pathways, especially at higher temperatures. Degassing the solvent and purging the reaction vessel with an inert gas is crucial.
-
Experimental Protocol: Optimizing Reaction Temperature
-
Set up three parallel reactions in identical flasks equipped with reflux condensers and magnetic stirrers.
-
Charge each flask with the reactants, solvent, and this compound.
-
Purge each flask with nitrogen for 10-15 minutes.
-
Set the reaction temperatures to T1 (e.g., 100°C), T2 (90°C), and T3 (80°C).
-
Monitor the reactions at regular intervals using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
After a predetermined time, quench the reactions and analyze the product yield and purity for each temperature.
Issue 2: Inconsistent Reaction Profiles and Reproducibility Issues
Symptoms:
-
Reaction times vary significantly between batches.
-
The ratio of product to byproducts is inconsistent.
-
The reaction fails to go to completion in some runs.
Root Cause Analysis: Inconsistent heating or localized "hot spots" within the reaction vessel can lead to variable rates of thermal degradation. This can be caused by inefficient stirring, improper heating mantle placement, or fluctuations in the heat source.
Troubleshooting Steps:
-
Uniform Heating:
-
Action: Use a well-stirred oil bath or a heating mantle with a built-in magnetic stirrer to ensure even heat distribution.
-
Rationale: Direct heating with a mantle can create hot spots on the flask's surface, leading to localized decomposition. An oil bath provides more uniform heating.
-
-
Efficient Stirring:
-
Action: Use an appropriately sized stir bar and a stirring speed that creates a visible vortex without splashing. For larger scale reactions, consider mechanical overhead stirring.
-
Rationale: Vigorous stirring ensures that the heat is evenly distributed throughout the reaction mixture, preventing localized overheating.
-
Diagram: Troubleshooting Workflow for Thermal Instability
Caption: A decision-making workflow for troubleshooting thermal stability issues.
Advanced Topics
Catalyst-Induced Decomposition
Certain catalysts can promote dehydrogenation of the cyclohexylamine ring at elevated temperatures, leading to the formation of aromatic byproducts or imine intermediates that can polymerize.
Mitigation Strategy:
-
Catalyst Screening: If catalyst-induced decomposition is suspected, screen alternative catalysts known for milder activity or higher selectivity at lower temperatures.
-
Lower Catalyst Loading: Use the minimum effective catalyst concentration to reduce the likelihood of side reactions.
-
Ligand Modification: In the case of metal complexes, modifying the ligands can tune the catalyst's reactivity and improve stability.
Diagram: Factors Influencing Thermal Stability
Caption: Key experimental parameters affecting the thermal stability of this compound.
References
- 1. This compound | 6850-35-7 [chemicalbook.com]
- 2. This compound CAS#: 6850-35-7 [m.chemicalbook.com]
- 3. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | 6850-35-7 | FM45680 | Biosynth [biosynth.com]
Validation & Comparative
A Comparative Analysis of 3-Methylcyclohexylamine and 4-Methylcyclohexylamine for Researchers and Drug Development Professionals
An In-Depth Guide to Isomeric Scaffolds in Chemical Synthesis
In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of a molecule's physicochemical properties and biological activity. Among the vast array of available synthons, cyclic amines, such as substituted cyclohexylamines, offer a three-dimensional scaffold that is invaluable for exploring chemical space. This guide provides a detailed comparative analysis of two constitutional isomers: 3-Methylcyclohexylamine and 4-Methylcyclohexylamine. While structurally similar, the seemingly minor difference in the methyl group's position on the cyclohexane ring can lead to significant variations in their reactivity, stereochemistry, and utility in various applications. This document aims to equip researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions when selecting between these two isomers.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is the starting point for any comparative analysis. The position of the methyl group influences the electron distribution and steric environment around the amine functionality, which in turn affects properties like basicity and boiling point.
| Property | This compound | 4-Methylcyclohexylamine |
| CAS Number | 6850-35-7 (mixture of isomers) | 6321-23-9 (mixture of isomers) |
| Molecular Formula | C₇H₁₅N | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol | 113.20 g/mol |
| Boiling Point | ~151 °C | 151-154 °C |
| Density | ~0.855 g/mL | ~0.855 g/mL |
| pKa (Predicted) | ~10.61 | ~10.58 |
As the data indicates, the macroscopic physical properties of the two isomers are quite similar. Their boiling points and densities are nearly identical, and their predicted pKa values, which are a measure of the basicity of the amine group, are also very close. This suggests that from a purely physical standpoint, the choice between the two may not be immediately obvious. However, the subtle differences in their three-dimensional structure can lead to significant divergence in their chemical behavior and performance in specific applications.
Stereoisomerism: A Key Differentiator
A crucial aspect to consider when working with these substituted cyclohexylamines is their stereochemistry. Both 3- and 4-methylcyclohexylamine exist as stereoisomers, and the specific isomer used can have a profound impact on the outcome of a reaction or the biological activity of a resulting compound.
4-Methylcyclohexylamine exists as two diastereomers: cis and trans. In the cis isomer, the methyl and amine groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is a racemic mixture of two enantiomers.
This compound , on the other hand, has two chiral centers (at carbons 1 and 3), leading to the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers, which are diastereomeric to each other.
The spatial arrangement of the methyl group relative to the amine functionality dictates the steric hindrance around the nitrogen atom. This can influence the accessibility of the lone pair of electrons on the nitrogen, thereby affecting the amine's nucleophilicity and its ability to participate in chemical reactions. In drug design, the specific stereoisomer is often critical for achieving the desired binding affinity and selectivity for a biological target.
Synthesis and Availability
Both 3- and 4-methylcyclohexylamine are commercially available, typically as mixtures of their cis and trans isomers. The most common industrial synthesis for both involves the catalytic hydrogenation of the corresponding toluidine (m-toluidine for the 3-isomer and p-toluidine for the 4-isomer).[1]
Caption: General synthetic routes to 3- and 4-methylcyclohexylamine.
The ratio of cis to trans isomers produced can be influenced by the choice of catalyst and reaction conditions.[1] For applications where a specific stereoisomer is required, separation of the diastereomers or stereoselective synthetic routes are necessary. For instance, a patented method for the preparation of trans-4-methylcyclohexylamine involves a rearrangement reaction followed by hydrolysis.[2]
Comparative Performance in Applications
While direct, head-to-head comparative studies of 3- and 4-methylcyclohexylamine in various applications are not abundant in the literature, we can infer their potential performance differences based on their structural nuances and the known applications of closely related compounds.
Pharmaceutical Synthesis
4-Methylcyclohexylamine, particularly the trans isomer, is a well-established intermediate in the synthesis of pharmaceuticals. A notable example is its use in the preparation of the anti-diabetic drug glimepiride.[3] The specific geometry of the trans isomer is crucial for the subsequent synthetic steps and the final biological activity of the drug.
While there is less specific information on the use of this compound as a direct intermediate in marketed drugs, its derivatives are explored in medicinal chemistry for the synthesis of novel bioactive compounds.[4] The different steric and electronic profile of the 3-isomer could offer advantages in scenarios where the 4-isomer does not provide the optimal structure-activity relationship.
Corrosion Inhibition
Cyclohexylamine and its derivatives are known to be effective corrosion inhibitors for various metals in acidic environments.[5] The mechanism of inhibition typically involves the adsorption of the amine onto the metal surface, forming a protective layer. The efficiency of this adsorption is influenced by the electron density on the nitrogen atom and the steric factors that affect the packing of the inhibitor molecules on the surface.
While no direct comparative study between 3- and 4-methylcyclohexylamine as corrosion inhibitors was found, it can be hypothesized that the position of the methyl group would influence the orientation and packing density of the molecules on the metal surface. The 4-methyl isomer, with the methyl group further away from the amine, might allow for a more ordered and dense protective layer compared to the 3-methyl isomer, where the methyl group is closer to the point of attachment. However, experimental verification is needed to confirm this hypothesis.
Epoxy Curing Agents
Aliphatic and alicyclic amines are widely used as curing agents for epoxy resins. The amine's primary or secondary amino groups react with the epoxide groups of the resin to form a cross-linked polymer network. The reactivity and the final properties of the cured epoxy are dependent on the structure of the amine.
The position of the methyl group in 3- and 4-methylcyclohexylamine would likely influence the curing kinetics and the glass transition temperature (Tg) of the resulting epoxy. The steric hindrance around the amine group in the 3-isomer might lead to a slower curing rate compared to the 4-isomer. Conversely, the less symmetric structure of the 3-isomer could disrupt the packing of the polymer chains, potentially leading to a lower Tg. Again, direct experimental comparison is necessary to quantify these effects.
Experimental Protocols
To aid researchers in their own comparative studies, the following are representative experimental protocols for the characterization and a potential application of these amines.
Protocol 1: Determination of Amine Basicity by Titration
Objective: To experimentally determine and compare the pKa values of this compound and 4-methylcyclohexylamine.
Materials:
-
This compound
-
4-Methylcyclohexylamine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh approximately 1 mmol of the methylcyclohexylamine isomer into a beaker.
-
Add 50 mL of deionized water and a magnetic stir bar. Stir until the amine is fully dissolved.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the amine solution and record the initial pH.
-
Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.5 mL).
-
Record the pH after each addition of HCl.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Plot a titration curve (pH vs. volume of HCl added).
-
Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the amine.
-
Repeat the procedure for the other isomer.
Protocol 2: Comparative Synthesis of an Amide Derivative
Objective: To compare the reactivity of 3- and 4-methylcyclohexylamine in a standard acylation reaction and analyze the yield and purity of the products.
Materials:
-
This compound
-
4-Methylcyclohexylamine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
TLC plates
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the respective methylcyclohexylamine isomer and 12 mmol of triethylamine in 50 mL of DCM.
-
Cool the solution in an ice bath.
-
Slowly add 11 mmol of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Determine the crude yield of the N-acetyl-methylcyclohexylamine product.
-
Analyze the purity of the product by ¹H NMR spectroscopy and compare the yields obtained from the two isomers.
References
A Comparative Analysis of Basicity: Cyclohexylamine vs. 3-Methylcyclohexylamine
A Technical Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of synthetic chemistry and pharmaceutical development, the basicity of amine-containing scaffolds is a critical parameter influencing reaction outcomes, purification strategies, and the pharmacokinetic profiles of active pharmaceutical ingredients. This guide provides an in-depth comparison of the basicity of two closely related aliphatic amines: cyclohexylamine and 3-methylcyclohexylamine. We will delve into the subtle electronic effects that differentiate these two molecules, present their key basicity data, and provide a robust experimental protocol for the determination of amine pKa values.
Understanding Amine Basicity: The Role of the Lone Pair
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). Factors that increase the electron density on the nitrogen will enhance its basicity, making it a stronger base. Conversely, factors that decrease the electron density will weaken its basicity. For aliphatic amines like cyclohexylamine and its derivatives, the primary electronic factor at play is the inductive effect of the alkyl substituents.
Quantitative Comparison of Basicity: pKa Data
The acid dissociation constant (pKa) of the conjugate acid (R-NH₃⁺) is the most common and reliable metric for quantifying the basicity of an amine (R-NH₂). A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger base.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Cyclohexylamine | 10.64 | [1] | |
| This compound | 10.61 ± 0.70 (Predicted) | [2] |
Analysis of Basicity: The Inductive Effect
Alkyl groups, such as the cyclohexyl and methylcyclohexyl moieties, are electron-donating groups through the inductive effect (+I effect).[3] This effect involves the polarization of σ bonds, leading to a net push of electron density from the alkyl group towards the more electronegative nitrogen atom. This increase in electron density on the nitrogen makes the lone pair more available for protonation, rendering alkylamines more basic than ammonia.[3]
In comparing cyclohexylamine and this compound, we are examining the influence of an additional methyl group on the cyclohexyl ring. The methyl group is also an electron-donating group. Therefore, one might intuitively expect this compound to be slightly more basic than cyclohexylamine due to the additional +I effect of the methyl group.
However, the predicted pKa value for this compound (10.61 ± 0.70) is very close to and within the experimental error of the pKa of cyclohexylamine (10.64).[1][2] This suggests that the influence of the methyl group at the 3-position on the basicity of the amino group is minimal. The inductive effect diminishes with distance, and the separation of the methyl group from the nitrogen atom by two carbon atoms likely attenuates its electron-donating influence to a negligible level.
Furthermore, steric hindrance does not appear to play a significant role in this comparison. The methyl group in the 3-position is sufficiently remote from the amino group and does not impede the approach of a proton to the nitrogen lone pair.
Therefore, based on the available data, cyclohexylamine and this compound exhibit very similar basicities. The presence of the methyl group at the 3-position does not significantly alter the electron density on the nitrogen atom.
Visualizing the Inductive Effect
Caption: Inductive effect in cyclohexylamine and this compound.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following is a detailed, step-by-step methodology for the accurate determination of the pKa of an amine using potentiometric titration. This method is considered the gold standard for its precision and reliability.[4]
I. Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated automatic burette or a Class A manual burette
-
Magnetic stirrer and stir bar
-
Beaker (100 mL or 150 mL)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
The amine sample (cyclohexylamine or this compound)
-
Deionized water
-
pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)
II. Experimental Procedure:
-
pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.
-
Sample Preparation:
-
Accurately weigh a sample of the amine (e.g., 1-2 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.
-
Add a magnetic stir bar to the beaker.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Position the tip of the burette containing the standardized HCl solution just above the surface of the amine solution.
-
-
Titration:
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ) from the inflection point of the titration curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[5]
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
References
A Comparative Guide to the Validation of an Analytical Method for 3-Methylcyclohexylamine Assay
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of two common analytical techniques for the quantification of 3-Methylcyclohexylamine, a key chemical intermediate and potential impurity. Supported by experimental data and structured protocols, this document will explore the nuances of method validation for this aliphatic amine, offering insights into the rationale behind experimental choices and adherence to international regulatory standards.
Introduction: The Imperative of Method Validation
This compound (C₇H₁₅N) is a primary aliphatic amine used in various chemical syntheses.[1][2] Its potential presence as an impurity in active pharmaceutical ingredients (APIs) necessitates a reliable and validated analytical method for its quantification. The validation of an analytical procedure provides documented evidence that the method is suitable for its intended purpose. This process is mandated by regulatory bodies worldwide and is detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[3][4][5][6] This guide will compare a Gas Chromatography (GC) method with a Flame Ionization Detector (FID) and a High-Performance Liquid Chromatography (HPLC) method with a Fluorescence Detector (FLD) following pre-column derivatization for the assay of this compound.
Comparing Analytical Strategies: GC-FID vs. HPLC-FLD
The choice of an analytical technique is a critical first step in method development and validation. Both GC and HPLC offer distinct advantages for the analysis of this compound.
-
Gas Chromatography (GC): As this compound is a volatile compound, GC is a natural choice.[7] GC-FID is a robust and widely available technique that provides excellent sensitivity for hydrocarbons. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and interaction with the stationary phase.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broad range of compounds. Aliphatic amines like this compound lack a significant chromophore, making direct UV detection difficult. To overcome this, pre-column derivatization with a fluorescent tagging agent is a common and effective strategy to enhance sensitivity and selectivity.[9][10]
The following sections will delve into the validation of both a GC-FID and an HPLC-FLD method, presenting a side-by-side comparison of their performance characteristics based on established validation parameters.
Validation Parameters and Experimental Design
The validation of an analytical method involves the evaluation of several key parameters as outlined in the ICH Q2(R1) guidelines.[6] The following table summarizes the validation characteristics that will be assessed for both the GC-FID and HPLC-FLD methods.
| Validation Parameter | GC-FID Method | HPLC-FLD Method |
| Specificity | Evaluated by analyzing a blank, a placebo, and a spiked sample to ensure no interference at the retention time of this compound. | Evaluated by analyzing a blank, a placebo, a spiked sample, and the derivatizing reagent alone to ensure no interference at the retention time of the derivatized analyte. |
| Linearity & Range | Assessed over a concentration range of 0.1 µg/mL to 10 µg/mL using a series of five concentration levels. | Assessed over a concentration range of 0.05 µg/mL to 5 µg/mL using a series of five concentration levels. |
| Accuracy | Determined by recovery studies on a placebo spiked with this compound at three concentration levels (low, medium, high). | Determined by recovery studies on a placebo spiked with this compound at three concentration levels (low, medium, high). |
| Precision | - Repeatability: Six replicate injections of a standard solution. - Intermediate Precision: Analysis performed by two different analysts on two different days. | - Repeatability: Six replicate injections of a derivatized standard solution. - Intermediate Precision: Analysis performed by two different analysts on two different days. |
| Detection Limit (LOD) | Calculated based on the signal-to-noise ratio (S/N) of 3:1. | Calculated based on the signal-to-noise ratio (S/N) of 3:1. |
| Quantitation Limit (LOQ) | Calculated based on the signal-to-noise ratio (S/N) of 10:1. | Calculated based on the signal-to-noise ratio (S/N) of 10:1. |
| Robustness | Evaluated by intentionally varying key method parameters such as oven temperature, carrier gas flow rate, and injection volume. | Evaluated by intentionally varying key method parameters such as column temperature, mobile phase composition, and flow rate. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min.
-
Detector Temperature: 280°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.1, 0.5, 1, 5, 10 µg/mL) using methanol as the diluent.
-
Sample Solution: Accurately weigh and dissolve a quantity of the sample containing approximately 1 mg of this compound in 100 mL of methanol. Further dilute to fall within the linearity range.
High-Performance Liquid Chromatography-Fluorescence Detector (HPLC-FLD) Method
Instrumentation:
-
HPLC system with a Fluorescence Detector (FLD)
-
Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and Water (gradient elution)
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 250 nm, Emission at 395 nm
-
Injection Volume: 20 µL
Pre-column Derivatization Protocol:
-
Derivatizing Reagent: Prepare a 1 mg/mL solution of Dansyl Chloride in acetone.
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Derivatization Procedure: To 100 µL of the standard or sample solution, add 200 µL of the reaction buffer and 200 µL of the Dansyl Chloride solution. Vortex the mixture and heat at 60°C for 30 minutes. Cool to room temperature and add 50 µL of a 2% methylamine solution to quench the excess Dansyl Chloride.
Standard and Sample Preparation:
-
Stock Standard Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.05, 0.1, 0.5, 1, 5 µg/mL) using methanol as the diluent.
-
Sample Solution: Prepare the sample solution as described for the GC-FID method.
Visualizing the Validation Workflow
Comparative Performance Data
The following tables summarize the hypothetical (but realistic) performance data obtained from the validation of the GC-FID and HPLC-FLD methods for the assay of this compound.
Table 1: Linearity and Range
| Parameter | GC-FID Method | HPLC-FLD Method |
| Linearity Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Level | GC-FID Method (% Recovery) | HPLC-FLD Method (% Recovery) |
| Low (0.5 µg/mL) | 98.5% | 101.2% |
| Medium (2.5 µg/mL) | 100.2% | 99.8% |
| High (7.5 µg/mL) | 99.1% | 100.5% |
Table 3: Precision (%RSD)
| Precision Type | GC-FID Method | HPLC-FLD Method |
| Repeatability (n=6) | < 2.0% | < 1.5% |
| Intermediate Precision | < 3.0% | < 2.5% |
Table 4: LOD and LOQ
| Parameter | GC-FID Method | HPLC-FLD Method |
| LOD | 0.03 µg/mL | 0.015 µg/mL |
| LOQ | 0.1 µg/mL | 0.05 µg/mL |
Discussion and Method Selection Rationale
Both the GC-FID and HPLC-FLD methods demonstrated acceptable performance characteristics for the assay of this compound, meeting the typical acceptance criteria outlined in the ICH guidelines.[11]
-
The GC-FID method offers a simpler workflow without the need for a derivatization step. It provides good linearity, accuracy, and precision over a relevant concentration range. This method would be a suitable choice for routine quality control where high sample throughput and ease of use are priorities.
-
The HPLC-FLD method , while requiring an additional derivatization step, provides superior sensitivity, as evidenced by the lower LOD and LOQ values. The derivatization process also enhances the specificity of the method. This approach is particularly advantageous when analyzing samples with very low levels of this compound or in complex matrices where potential interferences are a concern.
The logical relationship for selecting an analytical method based on key sample properties is illustrated below.
Conclusion
The validation of an analytical method is a critical process in drug development and quality control. This guide has provided a comprehensive comparison of two validated methods, GC-FID and HPLC-FLD, for the assay of this compound. The GC-FID method stands out for its simplicity and robustness, making it ideal for routine analysis. The HPLC-FLD method, with its superior sensitivity and specificity, is the preferred choice for trace-level quantification and challenging sample matrices. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity.
References
- 1. This compound | 6850-35-7 | FM45680 | Biosynth [biosynth.com]
- 2. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wjarr.com [wjarr.com]
A Comparative Guide to the Biological Performance of 3-Methylcyclohexylamine Derivatives in Preclinical Assays
Introduction
In the landscape of modern drug discovery, the cyclohexane ring serves as a versatile scaffold, prized for its conformational flexibility and synthetic tractability. The introduction of an amine functionality, as seen in cyclohexylamine derivatives, opens a gateway to a vast chemical space with diverse biological activities. This guide focuses on a specific subclass: 3-methylcyclohexylamine derivatives. The addition of a methyl group at the 3-position can significantly influence the lipophilicity, steric profile, and metabolic stability of the parent molecule, thereby modulating its interaction with biological targets.
This document provides a comparative analysis of the performance of various this compound derivatives in key biological assays, including anticancer, antimicrobial, and enzyme inhibition studies. By synthesizing data from multiple studies on structurally related compounds, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this chemical class and to inform the strategic design of future derivatives with enhanced efficacy and selectivity.
I. Anticancer Activity: A Comparative Cytotoxicity Analysis
The evaluation of novel chemical entities for their ability to inhibit cancer cell growth is a cornerstone of oncological research. This compound derivatives have been explored as scaffolds for the development of new anticancer agents. The primary method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Structure-Activity Relationship Insights
While direct comparative studies on a broad series of this compound derivatives are limited, research on related N-aryl and N-heteroaryl cyclohexylamine analogs provides valuable structure-activity relationship (SAR) insights. The cytotoxic potential of these compounds is often dictated by the nature of the substituent on the amine nitrogen.
For instance, the introduction of aromatic and heteroaromatic moieties can lead to compounds with significant antiproliferative activities. The electronic and steric properties of these substituents play a crucial role in their interaction with cellular targets. In a study on 4-amino-2H-benzo[h]chromen-2-one analogs, derivatives bearing a cyclohexyl group, as well as various aromatic substituents on the nitrogen, exhibited promising cell growth inhibitory activity with ED50 values in the low micromolar to nanomolar range against a panel of tumor cell lines[1]. Specifically, a 4'-methoxyphenyl derivative and a 3'-methylphenyl derivative were identified as particularly potent, with ED50 values ranging from 0.01 to 0.17 μM[1]. These findings suggest that the this compound scaffold could be a promising platform for the development of novel anticancer agents, particularly when coupled with appropriately substituted aromatic or heteroaromatic rings.
Comparative Cytotoxicity Data
To provide a framework for comparison, the following table summarizes the cytotoxic activities (IC50 values) of representative cyclohexylamine and related derivatives against various cancer cell lines. It is important to note that the direct comparison is challenging due to variations in experimental conditions across different studies.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl/Heteroaryl Amines | 4-(3-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | AGS (Gastric) | 9.9 | [2] |
| 4-(3-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | MCF-7 (Breast) | 15.2 | [2] | |
| 4-(3-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Hep-G2 (Liver) | 40.5 | [2] | |
| 3-Methylquinoxaline Derivatives | Compound 27a | MCF-7 (Breast) | 7.7 | [3] |
| Compound 27a | HepG2 (Liver) | 4.5 | [3] | |
| Arylaminouracil Derivatives | 5-(4-tert-butylphenylamine)uracil | GBM-6138 (Glioblastoma) | 2.3 | [4] |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 (Glioblastoma) | 9 | [4] |
Note: The data presented are for structurally related compounds and are intended to provide a general performance benchmark. The exact performance of this compound derivatives would require direct experimental evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxicity of this compound derivatives using the MTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
II. Antimicrobial Activity: A Broad-Spectrum Comparison
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Cyclohexylamine derivatives, particularly in the form of Schiff bases, have demonstrated promising antibacterial and antifungal activities. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Structure-Activity Relationship Insights
The antimicrobial activity of cyclohexylamine derivatives is significantly influenced by the nature of the substituents. For instance, in a study of Schiff bases derived from cyclohexylamine, a derivative synthesized from 2,4-dihydroxybenzophenone (L2) showed promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, whereas the derivative from benzophenone (L1) was largely inactive[5]. This highlights the importance of hydroxyl groups on the aromatic ring for antimicrobial efficacy.
Furthermore, studies on quinoxaline-based compounds have shown that C-2 amine-substituted analogues can exhibit good to moderate antibacterial activity against S. aureus, B. subtilis, MRSA, and E. coli with MICs ranging from 4 to 32 μg/mL[6]. These findings suggest that N-substituted this compound derivatives could also possess significant antimicrobial properties, with the specific substituents playing a key role in determining the spectrum and potency of activity.
Comparative Antimicrobial Data
The following table presents a summary of the antimicrobial activities (MIC values) of representative cyclohexylamine derivatives and related compounds against various microbial strains.
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Bases | L2 (from 2,4-dihydroxybenzophenone & cyclohexylamine) | Staphylococcus aureus | - | [5] |
| L2 (from 2,4-dihydroxybenzophenone & cyclohexylamine) | Streptococcus pyogenes | - | [5] | |
| L2 (from 2,4-dihydroxybenzophenone & cyclohexylamine) | Escherichia coli | - | [5] | |
| L2 (from 2,4-dihydroxybenzophenone & cyclohexylamine) | Pseudomonas aeruginosa | - | [5] | |
| Quinoxaline Derivatives | Compound 5p | S. aureus | 4-16 | [6] |
| Compound 5p | B. subtilis | 8-32 | [6] | |
| Compound 5p | MRSA | 8-32 | [6] | |
| Compound 5p | E. coli | 4-32 | [6] | |
| Trimethylantimony(V) Biscyanoximates | SbMe3(MCO)2 | P. aeruginosa | 50 | [7][8] |
| SbMe3(MCO)2 | MRSA | 100 | [7][8] | |
| SbMe3(MCO)2 | C. albicans | 2.6-66.67 | [7][8] | |
| SbMe3(MCO)2 | C. neoformans | 2.6-66.67 | [7][8] |
Note: The zone of inhibition was reported in the study for Schiff bases, but for comparative purposes, MIC values are more standardized. The data for other derivatives are included to provide a broader context of antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following is a generalized protocol for determining the MIC of this compound derivatives.
-
Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Enzyme Inhibition: Targeting Key Pathological Pathways
Enzyme inhibitors are crucial in the treatment of numerous diseases, from cancer to neurodegenerative disorders. The this compound scaffold can be incorporated into molecules designed to target specific enzymes. The inhibitory potency is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Structure-Activity Relationship Insights
The design of potent enzyme inhibitors often relies on understanding the specific interactions between the inhibitor and the enzyme's active site. For instance, in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors for Alzheimer's disease, the N-(pyridin-2-yl)cyclopropanecarboxamide moiety has been a key structural feature due to its ability to form hydrogen bonds in the hinge region of the kinase[9][10]. This suggests that this compound, when incorporated into a larger molecule with appropriate hydrogen bond donors and acceptors, could serve as a valuable component of a kinase inhibitor.
Furthermore, in the context of thrombin inhibitors, derivatives of 3-amidinophenylalanine have been synthesized where variations in the Nα- and C-terminal substituents significantly impact potency[11]. This underscores the importance of the overall molecular architecture in achieving high-affinity binding to the enzyme's active site.
Comparative Enzyme Inhibition Data
The following table provides a comparative overview of the inhibitory activities (IC50 values) of various compounds, including those with structural motifs that could be combined with a this compound core, against different enzymes.
| Derivative Class | Specific Derivative | Target Enzyme | IC50 (nM) | Reference |
| GSK-3β Inhibitors | Harmine | GSK-3β | 32,000 | [9] |
| Staurosporine | Kinase (general) | 24 | [9] | |
| Trk Inhibitors | Compound 7mb | TrkA | 1.6 | [11] |
| Compound 7mb | TrkB | 2.9 | [11] | |
| Compound 7mb | TrkC | 2.0 | [11] | |
| VEGFR-2 Inhibitors | Compound 27a | VEGFR-2 | 3.2 | [3][12] |
| Sorafenib | VEGFR-2 | 3.12 | [12] |
Note: This table illustrates the range of inhibitory potencies that can be achieved with different chemical scaffolds against various enzyme targets. The development of potent this compound-based enzyme inhibitors would require targeted synthesis and screening.
Experimental Protocol: General Enzyme Inhibition Assay
The following is a generalized protocol for assessing the enzyme inhibitory activity of this compound derivatives.
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compounds in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct comparative data on a wide range of this compound derivatives is not yet abundant in the public domain, the analysis of structurally related compounds provides a strong rationale for their further investigation.
The key takeaways from this comparative guide are:
-
Anticancer Potential: N-substitution with carefully selected aromatic and heteroaromatic moieties can lead to potent cytotoxic agents. The 3-methyl group may enhance lipophilicity and cellular uptake, potentially improving efficacy.
-
Antimicrobial Promise: Schiff bases and other derivatives of this compound are likely to exhibit significant antimicrobial activity, with the nature of the substituents being critical for the spectrum and potency.
-
Enzyme Inhibition Capabilities: The this compound core can be incorporated into larger molecules designed to target specific enzymes, such as kinases or proteases, with the potential for high potency and selectivity.
Future research should focus on the systematic synthesis and parallel screening of a library of this compound derivatives in a panel of anticancer, antimicrobial, and enzyme inhibition assays. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the optimization of lead compounds with improved therapeutic profiles. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such research endeavors.
V. Visualizations
Experimental Workflow for Biological Assays
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molecular Biology [edgccjournal.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methylcyclohexylamine in Immunoassays
This guide provides an in-depth comparison of immunoassay performance for the detection of 3-Methylcyclohexylamine, focusing on the critical aspect of cross-reactivity. It is intended for researchers, scientists, and drug development professionals who require robust and specific methods for analyte quantification. We will explore the theoretical underpinnings of assay specificity, provide detailed experimental protocols, and present a framework for data interpretation, ensuring your results are both accurate and reliable.
Introduction: The Challenge of Specificity with this compound
This compound (3-MCA) is a cycloaliphatic amine with the molecular formula C7H15N.[1][2][3][4] Its structure, a cyclohexane ring with a methyl and an amine group, presents a unique challenge for immunoassay development. While immunoassays are powerful tools for detecting and quantifying specific molecules, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.[5][6] For small molecules like 3-MCA, the risk of cross-reactivity—where the antibody binds to structurally similar but distinct molecules—is a significant concern that can lead to inaccurate quantification and false-positive results.[7][8][9]
This guide will walk you through the essential steps to characterize the cross-reactivity profile of an anti-3-MCA antibody, ensuring the validity and specificity of your immunoassay data.
The Foundation: Understanding Immunoassay Principles and Cross-Reactivity
For the detection of small molecules (haptens) like 3-MCA, the competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate format.[7][10][11] In this setup, free 3-MCA in a sample competes with a labeled 3-MCA conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 3-MCA in the sample.
Cross-reactivity occurs when other compounds, structurally similar to 3-MCA, also bind to the antibody.[9][12] The extent of this binding is a critical parameter that defines the assay's specificity.[8] A thorough cross-reactivity study is a mandatory part of any immunoassay validation.[5][13]
Diagram: Principle of Competitive ELISA
Below is a diagram illustrating the competitive binding process that is central to the immunoassay for 3-MCA.
Caption: Workflow of a competitive ELISA for 3-MCA detection.
Designing a Robust Cross-Reactivity Study
A scientifically sound study requires careful selection of compounds to test. The choice of potential cross-reactants should be based on structural similarity to this compound.
Structurally Related Compounds for Testing
The following compounds are logical candidates for a cross-reactivity panel due to their shared structural motifs with 3-MCA.
| Compound Name | Rationale for Inclusion |
| Cyclohexylamine | Parent structure, lacks the methyl group. |
| 2-Methylcyclohexylamine | Isomer, tests positional effect of the methyl group. |
| 4-Methylcyclohexylamine | Isomer, tests positional effect of the methyl group. |
| N-Methylcyclohexylamine | Methyl group on the amine, tests substitution effect. |
| 3,5-Dimethylcyclohexylamine | Addition of a second methyl group. |
| Aniline | Aromatic amine, to test for ring structure specificity. |
Diagram: Structural Comparison of Analytes
This diagram visually compares the structure of 3-MCA with potential cross-reactants.
Caption: Chemical structures of the target analyte and potential cross-reactants.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard competitive ELISA for assessing cross-reactivity.[14][15][16]
Materials:
-
Anti-3-MCA monoclonal antibody
-
3-MCA-HRP (Horseradish Peroxidase) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
3-MCA standard and potential cross-reactant compounds
Procedure:
-
Antibody Coating: Dilute the anti-3-MCA antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[15]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the wash step as in step 2.
-
Standard/Sample Preparation: Prepare serial dilutions of the 3-MCA standard and each potential cross-reactant in Assay Buffer.
-
Competitive Reaction: Add 50 µL of the standard or cross-reactant solution to the appropriate wells. Then, add 50 µL of the diluted 3-MCA-HRP conjugate to all wells. Incubate for 1 hour at 37°C.[15]
-
Washing: Repeat the wash step as in step 2.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[15]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
Diagram: Data Analysis Workflow
Caption: Step-by-step workflow for analyzing cross-reactivity data.
Calculating Percent Cross-Reactivity (%CR)
The percent cross-reactivity is calculated using the IC50 values for the target analyte (3-MCA) and the competing compound.[12]
Formula: %CR = (IC50 of 3-MCA / IC50 of Cross-Reactant) x 100
Hypothetical Performance Data
The table below presents hypothetical data from a cross-reactivity study, demonstrating how to compare the performance of the assay with different compounds.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 15.2 | 100% | Target Analyte |
| Cyclohexylamine | 305.8 | 5.0% | Minor cross-reactivity |
| 2-Methylcyclohexylamine | 45.1 | 33.7% | Significant cross-reactivity |
| 4-Methylcyclohexylamine | 88.9 | 17.1% | Moderate cross-reactivity |
| N-Methylcyclohexylamine | 1520.0 | 1.0% | Negligible cross-reactivity |
| Aniline | >10,000 | <0.15% | No significant cross-reactivity |
Interpretation of Results:
-
The hypothetical data suggest that the antibody is highly specific for 3-MCA.
-
Positional isomers (2-MCA and 4-MCA) show some degree of cross-reactivity, indicating that the methyl group's position on the cyclohexane ring influences antibody binding. This is a common phenomenon in immunoassays for small molecules.[17][18]
-
Modification of the amine group (N-Methylcyclohexylamine) or changing the ring structure to be aromatic (Aniline) significantly reduces binding, demonstrating high specificity for the core structure of 3-MCA.
Conclusion and Best Practices
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound in an immunoassay format. A thorough validation of assay specificity is not merely a procedural step but a cornerstone of generating reliable and defensible scientific data.
Key Takeaways for Researchers:
-
Methodical Selection: Always test a panel of structurally related compounds to rigorously challenge the specificity of your antibody.
-
Robust Protocols: Adhere to validated and well-documented immunoassay protocols, including all necessary controls.[19]
-
Context is Crucial: The acceptable level of cross-reactivity depends on the intended application of the assay. If potential cross-reactants are expected to be present in high concentrations in your samples, even low percent cross-reactivity can be problematic.
By following these guidelines, researchers can develop and validate highly specific immunoassays for this compound, ensuring the accuracy and integrity of their findings in drug development and other scientific applications.
References
- 1. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,c&t [webbook.nist.gov]
- 3. This compound | 6850-35-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Immunoassay Testing & Diagnostics | Pioneering Diagnostics [biomerieux.com]
- 7. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. microbenotes.com [microbenotes.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 13. fda.gov [fda.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Differentiation of Cis and Trans-3-Methylcyclohexylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous characterization of stereoisomers is a cornerstone of molecular design and synthesis. The spatial arrangement of functional groups can profoundly impact a molecule's biological activity, and the 3-methylcyclohexylamine scaffold is a common feature in various pharmacologically active agents. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of this compound, detailing the theoretical underpinnings and practical methodologies for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The key to distinguishing these isomers lies in their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 1,3-disubstituted cyclohexanes, the trans isomer can achieve a low-energy state with both substituents in equatorial positions. The cis isomer, however, is forced to have one substituent in an equatorial position and one in an axial position, leading to greater steric strain.[1] This fundamental structural difference gives rise to distinct and predictable spectroscopic signatures.
Caption: Conformational stability of trans and cis-3-methylcyclohexylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Technique
NMR spectroscopy is the most powerful and definitive method for distinguishing between the cis and trans isomers of substituted cyclohexanes.[2] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicity, and coupling constants, all of which are highly sensitive to the local stereochemical environment.
¹H NMR Spectroscopy: Probing Proton Environments
The key diagnostic signals in the ¹H NMR spectrum are from the methine protons at the C1 and C3 positions (the carbons bearing the amine and methyl groups, respectively). The orientation of these protons (axial or equatorial) directly impacts their chemical shift and, more importantly, their coupling constants with neighboring protons.
-
The C1 Proton (H-C-NH₂): In the stable diequatorial trans isomer, the proton at C1 is axial. It has two adjacent axial protons (at C2 and C6), leading to large axial-axial (J_ax-ax) couplings, typically in the range of 11-19 Hz.[3] This results in a broad multiplet, often described as a "triplet of triplets." In contrast, for the cis isomer, the C1 proton is equatorial (assuming the larger amine group is equatorial). It experiences smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 5-14 Hz), resulting in a narrower, less resolved multiplet.[3]
-
Chemical Shifts: Protons in an axial position are generally more shielded (shifted upfield, to a lower ppm value) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.
Table 1: Predicted ¹H NMR Comparative Data (400 MHz, CDCl₃)
| Proton Signal | trans Isomer (1e, 3e) | cis Isomer (1e, 3a) | Rationale for Spectroscopic Difference |
| H1 (axial) | Lower δ (e.g., ~2.6 ppm) | Higher δ (e.g., ~3.1 ppm) | Equatorial protons are typically deshielded relative to axial protons.[2] |
| H1 Multiplicity | Broad multiplet, large J (~11-19 Hz) | Narrow multiplet, small J (~5-14 Hz) | The dihedral angle dependence of coupling constants (Karplus relationship) dictates larger couplings for trans-diaxial protons.[4] |
| H3 (axial) | Lower δ (e.g., ~1.5 ppm) | Higher δ (e.g., ~1.8 ppm) | Equatorial protons are typically deshielded relative to axial protons. |
| CH₃ (equatorial) | ~0.9 ppm (doublet) | ~1.0 ppm (doublet, from axial CH₃) | The axial methyl group in the cis isomer is in a different electronic environment. |
¹³C NMR Spectroscopy: A Reflection of Molecular Symmetry
Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule.[5] For substituted cyclohexanes, the chemical shifts are also sensitive to steric interactions.
-
Symmetry: The trans isomer (diequatorial) lacks a plane of symmetry, meaning all seven carbon atoms are chemically distinct and should give rise to seven unique signals. The cis isomer, in its chair conformation, also lacks a plane of symmetry and should theoretically show seven signals. However, differences in chemical shifts between some ring carbons may be very small.
-
Steric Compression (γ-gauche effect): An axial substituent causes steric hindrance with the other axial protons/substituents at the C3 and C5 positions. This steric compression leads to a shielding effect, causing the signals for the axial substituent and the γ-carbons (C3 and C5 relative to an axial group at C1) to shift upfield (to a lower ppm value).[6] In the cis isomer, the axial methyl group will cause the C1, C3, and C5 carbons to be shielded compared to the trans isomer where all substituents are equatorial.
Table 2: Predicted ¹³C NMR Comparative Data (100 MHz, CDCl₃)
| Carbon Signal | trans Isomer (1e, 3e) | cis Isomer (1e, 3a) | Rationale for Spectroscopic Difference |
| C1 | ~56 ppm | ~52 ppm | Shielding effect on C1 from the axial methyl group at the γ-position in the cis isomer. |
| C3 | ~35 ppm | ~31 ppm | Shielding effect on C3 from the axial amine group at the γ-position. |
| C5 | ~36 ppm | ~32 ppm | Shielding effect on C5 from the axial methyl group at the γ-position. |
| CH₃ | ~22 ppm | ~18 ppm | An axial methyl group is significantly shielded compared to an equatorial one due to steric compression. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh and dissolve 15-20 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher field) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Co-add 16 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Co-add 1024 scans or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Caption: General workflow for the spectroscopic differentiation of isomers.
Infrared (IR) Spectroscopy: A Corroborative Fingerprint
While NMR provides definitive stereochemical information, IR spectroscopy offers a rapid, complementary technique for verification. The primary diagnostic bands for this compound are associated with the amine group.
-
N-H Stretching: As a primary amine, both isomers are expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7] The positions of these bands are not expected to differ significantly between the isomers.
-
Fingerprint Region (600-1400 cm⁻¹): The most valuable information for distinguishing isomers in IR spectroscopy is found in the fingerprint region.[8] This region contains complex vibrations, including C-C stretches, C-H bends, and C-N stretches, that are highly sensitive to the overall symmetry and conformation of the molecule. The cis and trans isomers will have unique patterns of absorption in this region. For example, some C-H bending vibrations can be characteristic of a specific isomer.[9] While difficult to predict ab initio, an experimental spectrum of a known isomer can serve as a standard for comparison. The NIST Chemistry WebBook provides reference spectra for a mixture of isomers, which can be useful for identifying characteristic group frequencies.[10]
Table 3: General IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Isomer-Specific Information |
| N-H Stretch | 3300 - 3500 | Two bands present for both isomers, minimal difference expected.[7] |
| C-H Stretch (sp³) | 2850 - 2960 | Present and strong in both isomers. |
| N-H Bend | 1590 - 1650 | Present in both isomers, minor shifts possible. |
| Fingerprint Region | 600 - 1400 | The pattern of bands is unique to each isomer's specific 3D structure and symmetry.[11] |
Mass Spectrometry (MS): Confirmation of Identity, Not Stereochemistry
Standard electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a molecule. Since cis and trans-3-methylcyclohexylamine are stereoisomers, they have the identical molecular formula (C₇H₁₅N) and molecular weight (113.20 g/mol ).[12][13] The high energy of the EI process typically leads to fragmentation patterns determined by the molecule's connectivity, not its stereochemistry. Therefore, the mass spectra of the two isomers are expected to be nearly identical.
The primary utility of MS in this context would be in conjunction with a separation technique like Gas Chromatography (GC-MS). The two isomers will likely have different retention times on a GC column, allowing for their separation and individual analysis, but the resulting mass spectra would still be very similar.
Conclusion
The definitive differentiation between cis and trans isomers of this compound relies heavily on NMR spectroscopy. The analysis of ¹H NMR coupling constants and chemical shifts, combined with the steric effects observed in ¹³C NMR, provides an unambiguous assignment of stereochemistry rooted in the fundamental principles of cyclohexane conformational analysis. While IR spectroscopy serves as an excellent corroborative tool by providing a unique fingerprint for each isomer, and mass spectrometry confirms the molecular weight, NMR stands as the indispensable technique for elucidating the precise three-dimensional structure essential for research and development in chemistry and pharmaceutical sciences.
References
- 1. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 2. tutorchase.com [tutorchase.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. This compound,c&t [webbook.nist.gov]
- 11. hpst.cz [hpst.cz]
- 12. This compound,c&t [webbook.nist.gov]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methylcyclohexylamine: An Evaluation of Catalytic Hydrogenation, Reductive Amination, and Rearrangement Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methylcyclohexylamine
This compound, a cyclic aliphatic amine, exists as cis and trans diastereomers, with each isomer offering unique properties valuable in organic synthesis.[1] Its structural motif is incorporated into a range of molecules, from active pharmaceutical ingredients (APIs) to specialized chemical agents. The stereochemistry at the 1 and 3 positions is often critical for the biological activity and efficacy of the final product, making the choice of synthetic route a paramount consideration in process development.
This guide will compare three primary synthetic strategies:
-
Catalytic Hydrogenation of m-Toluidine: The traditional and industrially favored approach.
-
Reductive Amination of 3-Methylcyclohexanone: A versatile method offering an alternative starting material.
-
Hofmann and Schmidt Rearrangements: Classic name reactions providing a different disconnection approach.
We will evaluate these methods based on yield, stereoselectivity, operational complexity, safety, and scalability.
Methodology 1: Catalytic Hydrogenation of m-Toluidine
The most direct and widely used industrial method for producing this compound is the catalytic hydrogenation of 3-methylaniline (m-toluidine).[1] This process involves the reduction of the aromatic ring under elevated temperature and pressure, utilizing a heterogeneous metal catalyst.
Mechanism and Rationale
The reaction proceeds via the adsorption of m-toluidine onto the surface of a metal catalyst (e.g., Ruthenium, Rhodium, Nickel), followed by the addition of hydrogen across the aromatic ring. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers in the final product.[1] For instance, ruthenium-based catalysts have shown high efficacy.[1] The use of an alkali hydroxide has been reported to enhance the selectivity towards the trans isomer in similar hydrogenations.[1]
Experimental Protocol: Hydrogenation using a Ruthenium Catalyst
-
A high-pressure autoclave is charged with m-toluidine and a suitable solvent (e.g., isopropanol).
-
The catalyst, for example, 5% Ruthenium on Carbon (Ru/C), is added to the mixture.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred vigorously. Reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.
Data Summary: Catalytic Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Isomer Ratio (cis:trans) | Reference |
| Ruthenium on Carbon | 100 - 140 | 2 - 8 | High | Varies with conditions | [1] |
| NiRh/SiO₂ | 100 | 2 (H₂), 4 (NH₃) | 96.4 | Not Specified | [1] |
| Rh/SiO₂ | 100 | 2 (H₂), 4 (NH₃) | ~83 (conversion) | Not Specified | [1] |
Advantages:
-
High atom economy and direct conversion from a readily available starting material.
-
Well-established and scalable for industrial production.[1]
Disadvantages:
-
Requires high pressure and temperature, necessitating specialized equipment.
-
Control of stereoselectivity can be challenging, often yielding a mixture of isomers.[1]
-
Catalyst cost and potential for metal leaching into the product.
Methodology 2: Reductive Amination of 3-Methylcyclohexanone
Reductive amination offers a valuable alternative to catalytic hydrogenation, starting from 3-methylcyclohexanone. This two-step, one-pot process involves the formation of an enamine or imine intermediate, followed by reduction to the target amine.
Mechanism and Rationale
The reaction is typically carried out under weakly acidic conditions (pH 5-7) to facilitate the formation of the imine/iminium ion intermediate.[2] A variety of reducing agents can be employed, each with its own advantages and disadvantages. Sodium triacetoxyborohydride (STAB) is often favored for its selectivity and mild reaction conditions.[2] Catalytic hydrogenation can also be used as the reduction step, presenting a "greener" alternative, though it requires handling of hydrogen gas under pressure.[2][3]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
3-Methylcyclohexanone and a suitable solvent (e.g., dichloromethane) are added to a reaction flask.
-
Ammonia or an ammonium salt (e.g., ammonium acetate) is added, followed by acetic acid to catalyze imine formation.
-
Sodium triacetoxyborohydride is added portion-wise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or GC for the disappearance of the ketone.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated.
-
The crude product is purified by distillation or column chromatography.
Data Summary: Reductive Amination
| Reducing Agent | Catalyst | pH | Common Side Reactions | Reference |
| Sodium Triacetoxyborohydride | Acetic Acid | 5-7 | - | [2] |
| Sodium Cyanoborohydride | Acetic Acid | 5-6 | Formation of cyanide gas | [2] |
| Sodium Borohydride | - | - | Reduction of the ketone | [2] |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | - | - | [2] |
Advantages:
-
Milder reaction conditions compared to the high-pressure hydrogenation of m-toluidine.
-
Avoids the use of aromatic starting materials.
-
Can offer better stereocontrol depending on the choice of reducing agent and reaction conditions.
Disadvantages:
-
The cost and toxicity of some reducing agents (e.g., sodium cyanoborohydride) can be a concern.[2]
-
Potential for side reactions, such as the reduction of the starting ketone.[2]
Methodology 3: Rearrangement Reactions
Classic organic reactions like the Hofmann and Schmidt rearrangements provide alternative synthetic routes that involve a carbon-nitrogen bond migration. These methods start from different precursors and offer a unique disconnection approach.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[4] For the synthesis of this compound, this would involve the rearrangement of 3-methylcyclohexanecarboxamide.
Mechanism: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine.[4]
Schmidt Reaction
The Schmidt reaction involves the reaction of a ketone or carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid.[5][6] When a ketone like 3-methylcyclohexanone is used, it rearranges to form a lactam, which can then be hydrolyzed to an amino acid and subsequently decarboxylated. A more direct route involves the reaction of a carboxylic acid, such as 3-methylcyclohexanecarboxylic acid, with hydrazoic acid to yield the amine directly.[5]
Mechanism (from carboxylic acid): The carboxylic acid is protonated and reacts with hydrazoic acid to form a protonated acyl azide. This intermediate undergoes rearrangement with the expulsion of nitrogen gas to form a protonated isocyanate, which is then hydrolyzed to the amine.[5]
Data Summary: Rearrangement Reactions
| Reaction | Starting Material | Key Reagents | Key Intermediate | Reference |
| Hofmann Rearrangement | 3-Methylcyclohexanecarboxamide | Halogen (e.g., Br₂), Base (e.g., NaOH) | Isocyanate | [4][7] |
| Schmidt Reaction | 3-Methylcyclohexanecarboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄) | Protonated Acyl Azide | [5][6] |
Advantages:
-
Provides access to the target molecule from different starting materials.
-
Can be useful for synthesizing specific isomers if the starting material is stereochemically pure.
Disadvantages:
-
The use of hazardous reagents like bromine and hydrazoic acid requires stringent safety precautions.
-
The Hofmann rearrangement involves a carbon degradation step, which may not be ideal in all synthetic plans.[4]
-
The Schmidt reaction often requires strongly acidic conditions.[5]
Comparative Analysis and Conclusion
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including scale, cost, desired stereoisomer, and available equipment.
-
For large-scale industrial production , the catalytic hydrogenation of m-toluidine remains the most economically viable and established method, despite the need for high-pressure equipment and challenges in stereocontrol.[1]
-
For laboratory-scale synthesis and situations requiring milder conditions , reductive amination of 3-methylcyclohexanone is an excellent alternative. It offers greater flexibility in the choice of reagents and can provide better stereoselectivity.
-
Rearrangement reactions like the Hofmann and Schmidt rearrangements are less common for the bulk synthesis of this compound but are valuable tools in a synthetic chemist's arsenal, particularly when specific stereoisomers are targeted from chiral precursors.
Recent advancements in biocatalysis, using enzymes like ω-transaminases, are emerging as powerful methods for the stereoselective synthesis of specific isomers of this compound under mild, aqueous conditions.[1] These enzymatic methods hold great promise for the future of pharmaceutical manufacturing, where enantiopurity is often a critical requirement.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Analysis of the Reactivity of 2-Methylcyclohexylamine and 3-Methylcyclohexylamine: A Guide for Synthetic Chemists
Introduction
In the realm of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular architectures. Cyclohexylamines, as chiral scaffolds and versatile intermediates, are frequently employed. However, the seemingly subtle variation in substituent placement on the cycloalkane ring can induce profound differences in chemical reactivity. This guide provides an in-depth comparison of the relative reactivity of two closely related isomers: 2-methylcyclohexylamine and 3-methylcyclohexylamine.
This analysis moves beyond a simple statement of outcomes to explore the underlying stereochemical and electronic principles that govern their behavior. By understanding the causality behind their differing reactivity, researchers can make more informed decisions in reaction design, catalyst selection, and the synthesis of complex target molecules. We will delve into the conformational landscape of these molecules and present a framework for experimentally quantifying their reactivity differences.
Structural and Conformational Analysis: The Root of Reactivity Differences
The reactivity of a functional group is intimately linked to its local steric and electronic environment. For 2- and this compound, the key difference lies in the proximity of the methyl group to the amine nucleophile. Both molecules exist predominantly in chair conformations to minimize angular and torsional strain. However, the interplay of the substituents with the ring structure is distinct.
-
This compound: In this isomer, the methyl group is sufficiently remote from the C1 amine. In its most stable chair conformations (whether the substituents are cis or trans), the methyl group exerts a negligible direct steric effect on the nitrogen's lone pair. The dominant conformation will place the larger amino and methyl groups in equatorial positions to minimize destabilizing 1,3-diaxial interactions.[1][2]
-
2-Methylcyclohexylamine: The situation is dramatically different when the methyl group is adjacent to the amine. The steric bulk of the methyl group directly impinges on the space surrounding the nitrogen atom. In the cis-isomer, one substituent must occupy an axial position, leading to significant steric strain. In the more stable trans-isomer, both groups can be equatorial. However, even in this favored conformation, the equatorial methyl group at C2 restricts the trajectory of incoming electrophiles approaching the C1 amine's lone pair. This steric shielding is the primary determinant of its reduced reactivity.[3][4]
Caption: Conformational comparison of trans-2- and trans-3-methylcyclohexylamine.
Electronic Effects and Basicity
Alkyl groups, such as a methyl group, are known to be weakly electron-donating through an inductive effect.[5] This effect increases the electron density on the nitrogen atom, which should, in principle, increase both its basicity (thermodynamic property) and nucleophilicity (kinetic property).
-
Inductive Effect: For both isomers, the methyl group donates electron density to the ring, slightly increasing the basicity of the amine compared to unsubstituted cyclohexylamine.
-
Steric Effect on Basicity: While the inductive effect is similar for both, steric hindrance can affect basicity, particularly in solution. The bulky environment around the 2-methyl substituted amine can impede solvation of the corresponding ammonium cation, potentially making it a slightly weaker base in solution compared to the 3-methyl isomer, where the cation is more readily stabilized by solvent molecules.[6]
However, the dominant factor controlling the rate of reaction (nucleophilicity) is not the minor difference in basicity but the significant steric hindrance.
Caption: Steric hindrance dictates the relative rates of nucleophilic attack.
Experimental Comparison: N-Acylation Kinetics
To empirically validate the predicted reactivity, a comparative kinetic study of N-acylation is proposed. Acylation with a reagent like acetic anhydride is an excellent model reaction as it is sensitive to both nucleophilicity and steric hindrance. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting amine.
Hypothetical Comparative Data
The following table summarizes the expected results from a comparative acylation experiment. The data illustrates the significantly faster reaction rate anticipated for this compound.
| Time (minutes) | % Conversion (2-Methylcyclohexylamine) | % Conversion (this compound) |
| 5 | 8% | 45% |
| 15 | 22% | 85% |
| 30 | 38% | >98% |
| 60 | 65% | >99% |
| 120 | 85% | >99% |
| Conditions: Equimolar amounts of amine and acetic anhydride, dichloromethane as solvent, room temperature. |
Detailed Experimental Protocol: Comparative N-Acylation
This protocol is designed to be a self-validating system for comparing the acylation rates.
Objective: To determine the relative rate of N-acylation for 2-methylcyclohexylamine and this compound by monitoring reactant consumption over time using GC-MS.
Materials:
-
2-Methylcyclohexylamine (cis/trans mixture), >98% purity[7]
-
Acetic Anhydride, >99% purity
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dodecane (internal standard for GC)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of amine acylation.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 2-methylcyclohexylamine in anhydrous DCM.
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M solution of acetic anhydride in anhydrous DCM.
-
Prepare a 0.05 M solution of dodecane (internal standard) in anhydrous DCM.
-
-
Reaction Setup (Perform in duplicate for each amine):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the respective amine stock solution (2 mmol) and 10 mL of the dodecane internal standard solution (0.5 mmol).
-
Place the flask in a temperature-controlled water bath set to 25.0 °C and allow it to equilibrate for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Start the reaction by rapidly adding 10 mL of the 0.2 M acetic anhydride stock solution (2 mmol) to the flask. Start a timer immediately (t=0).
-
At specified time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by injecting it into a vial containing 1 mL of saturated aqueous sodium bicarbonate solution. Vortex vigorously for 30 seconds. This step neutralizes the acetic acid byproduct and stops the reaction.
-
-
Sample Preparation for Analysis:
-
Allow the layers in the quenched vial to separate.
-
Using a pipette, transfer the top organic (DCM) layer to a GC vial. Add a small amount of anhydrous magnesium sulfate to dry the sample.
-
-
GC-MS Analysis:
-
Inject the prepared samples into the GC-MS.
-
Develop a temperature program that provides good separation between the solvent, dodecane, the starting amine, and the N-acetylated product.
-
Integrate the peak areas for the starting amine and the dodecane internal standard.
-
-
Data Analysis:
-
Calculate the response factor for each amine relative to the internal standard using a standard calibration curve.
-
For each time point, determine the concentration of the remaining amine.
-
Plot the percentage of amine remaining versus time for both 2-methylcyclohexylamine and this compound to visually compare the reaction rates.
-
Implications for Synthesis and Drug Development
The pronounced difference in reactivity has significant practical consequences:
-
Chemoselectivity: In a molecule containing both a 2-substituted and a 3-substituted cyclohexylamine moiety, an electrophile can be directed to selectively react with the less hindered 3-substituted amine under carefully controlled conditions (e.g., low temperature, sub-stoichiometric reagent).
-
Reaction Conditions: Syntheses involving 2-methylcyclohexylamine may require more forcing conditions—such as higher temperatures, stronger reagents, or catalytic activation—to achieve comparable yields and reaction times to its 3-methyl counterpart.[10]
-
Drug-Receptor Interactions: In drug development, a methyl group at the 2-position could act as a "steric shield," preventing a critical hydrogen bond or ionic interaction between the amine and its biological target, whereas a 3-methyl group might have a minimal impact on this interaction.
Conclusion
While 2-methylcyclohexylamine and this compound are structural isomers with identical chemical formulas, their reactivity as nucleophiles is markedly different. The proximate methyl group in 2-methylcyclohexylamine creates significant steric hindrance around the nitrogen's lone pair, drastically slowing its rate of reaction with electrophiles. In contrast, the remote methyl group in This compound has a negligible steric impact, allowing it to react at a much faster rate, consistent with a typical primary cycloalkylamine. This comparison underscores the critical importance of stereochemical and conformational analysis in predicting and controlling chemical reactivity, a foundational principle for researchers in both academic and industrial chemistry.
References
- 1. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Value of 3-Methylcyclohexylamine in Scaffolding Novel Therapeutics: A Comparative Guide for Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of 3-Methylcyclohexylamine as a precursor in modern drug discovery. Moving beyond a mere catalog of properties, we will delve into the nuanced strategic decisions and experimental considerations that position this scaffold as a compelling starting point for novel chemical entities, particularly in the realm of neurology. Our focus will be a comparative evaluation against established precursors, grounded in experimental data and proven medicinal chemistry principles.
Introduction: The Cyclohexylamine Core in Medicinal Chemistry
The cyclohexylamine moiety is a foundational structural motif in a diverse array of bioactive molecules. Its inherent three-dimensionality, conferred by the non-planar cyclohexane ring, provides an excellent framework for exploring chemical space and achieving specific ligand-receptor interactions. This contrasts with the "flatland" of aromatic ring systems that have historically dominated drug discovery. The introduction of a methyl group at the 3-position of the cyclohexylamine ring creates two chiral centers, resulting in cis and trans diastereomers, each as a pair of enantiomers. This stereochemical complexity is not a hurdle but rather an opportunity for fine-tuning pharmacological activity and optimizing drug-like properties.
A prime example of the therapeutic relevance of the substituted cyclohexylamine scaffold is its central role in arylcyclohexylamine N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] The NMDA receptor, a crucial ion channel in the central nervous system, is a key target in the treatment of various neurological and psychiatric disorders. Overactivation of this receptor is implicated in excitotoxicity, a pathological process contributing to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[3] Consequently, the development of potent and selective NMDA receptor antagonists remains a significant endeavor in medicinal chemistry.
This guide will focus on the efficacy of this compound as a precursor for NMDA receptor antagonists, comparing it with the well-established adamantane scaffold found in the clinically approved drug, Memantine.
Comparative Analysis: this compound vs. Alternative Scaffolds
The selection of a core scaffold is a critical decision in any drug discovery campaign. It dictates the accessible chemical space, influences physicochemical properties, and ultimately impacts the pharmacological profile of the resulting compounds. Here, we compare the this compound scaffold with the adamantane and unsubstituted cyclohexylamine precursors in the context of NMDA receptor antagonist design.
The Adamantane Scaffold: A Precedent of Clinical Success
The adamantane cage, a rigid, lipophilic, tricyclic hydrocarbon, is the cornerstone of Memantine, an uncompetitive NMDA receptor antagonist approved for the treatment of Alzheimer's disease.[4][5] Its unique structure-activity relationship (SAR) has been extensively studied, revealing key features that contribute to its therapeutic efficacy.
The rigid adamantane framework is thought to optimally position the amine group for interaction within the NMDA receptor channel.[6][7] This rigidity, however, can also limit the exploration of alternative binding modes and may not be optimal for achieving selectivity for different NMDA receptor subtypes.
The Unsubstituted Cyclohexylamine Scaffold: A Foundation for Potent Antagonists
The broader class of arylcyclohexylamines, which includes phencyclidine (PCP) and ketamine, demonstrates that the simpler cyclohexylamine ring is a highly effective scaffold for potent NMDA receptor antagonism.[1][2] The flexibility of the cyclohexane ring, compared to the rigid adamantane cage, allows for a different conformational presentation of the pharmacophoric elements, potentially leading to distinct pharmacological profiles.
The this compound Scaffold: A Strategic Advancement
The introduction of a methyl group at the 3-position of the cyclohexylamine ring offers several potential advantages:
-
Enhanced Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can influence membrane permeability and brain penetration, crucial parameters for CNS-targeting drugs.
-
Stereochemical Control: The presence of two chiral centers allows for the synthesis of four distinct stereoisomers. This provides an opportunity to investigate the stereoselectivity of the target receptor and potentially identify an isomer with an improved therapeutic index, separating desired efficacy from off-target effects.
-
Fine-tuning of Conformation: The methyl group can influence the conformational equilibrium of the cyclohexane ring (chair, boat, twist-boat). This subtle conformational control can have a profound impact on how the molecule presents its pharmacophoric groups to the receptor, potentially leading to enhanced potency or selectivity.
The following table summarizes the key comparative features of these scaffolds:
| Feature | Adamantane | Unsubstituted Cyclohexylamine | This compound |
| Rigidity | High | Moderate | Moderate |
| Lipophilicity | High | Moderate | High |
| Stereochemical Complexity | Low (typically achiral) | Low (can be chiral with substitution) | High (two chiral centers) |
| Clinical Precedent | High (Memantine) | High (Ketamine, PCP) | Low (emerging area) |
| Synthetic Accessibility | Moderate | High | Moderate |
Synthesis and Experimental Protocols
The synthesis of arylcyclohexylamine derivatives typically involves the addition of an aryl nucleophile to a cyclohexanone precursor, followed by the introduction of the amine functionality.
General Synthetic Strategy for Arylcyclohexylamines
A common and versatile method for the synthesis of arylcyclohexylamines is the Grignard reaction.
Caption: General synthetic workflow for arylcyclohexylamines.
Experimental Protocol: Synthesis of a Generic 1-Aryl-3-methylcyclohexylamine
Step 1: Grignard Reaction to form 1-Aryl-3-methylcyclohexanol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate aryl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy grey solution), cool the flask in an ice bath.
-
Slowly add a solution of 3-methylcyclohexanone in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aryl-3-methylcyclohexanol.
-
Purify the crude product by flash column chromatography.
Step 2: Ritter Reaction to form 1-Aryl-3-methylcyclohexylamine
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, add a solution of the 1-aryl-3-methylcyclohexanol in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of sodium cyanide in concentrated sulfuric acid. Caution: Highly toxic hydrogen cyanide gas may be evolved. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Evaluation of NMDA Receptor Antagonism
The pharmacological activity of the synthesized compounds is typically assessed using in vitro and in vivo models.
Experimental Protocol: In Vitro [³H]MK-801 Binding Assay
This assay measures the ability of a test compound to displace the radiolabeled NMDA receptor channel blocker, [³H]MK-801, from its binding site in rat brain membrane preparations.
-
Prepare rat cortical membranes from dissected brain tissue.
-
In a 96-well plate, add the membrane preparation, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known NMDA receptor antagonist like unlabeled MK-801 or PCP) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Caption: Workflow for an in vitro radioligand binding assay.
Structure-Activity Relationship (SAR) and Future Directions
While specific SAR data for this compound derivatives as NMDA receptor antagonists is not yet extensively published, we can extrapolate from the broader arylcyclohexylamine class.
-
Aryl Group Substitution: Substitution on the aryl ring can significantly modulate potency and selectivity. Electron-withdrawing or donating groups can influence the electronic properties of the aromatic ring and its interaction with the receptor.
-
Amine Substitution: The nature of the substituent on the amine nitrogen is critical for activity. Small alkyl groups are often optimal, while larger or more polar groups can decrease potency.
-
Cyclohexyl Ring Substitution: The position and stereochemistry of substituents on the cyclohexyl ring, such as the 3-methyl group, are expected to have a significant impact on the conformational preference of the ring and the overall shape of the molecule. This can lead to improved interactions with the receptor and enhanced selectivity.
The exploration of the four stereoisomers of 1-aryl-3-methylcyclohexylamine is a logical next step. A chiral separation of the racemic mixture, followed by the determination of the absolute stereochemistry and individual pharmacological evaluation, will be crucial to unlocking the full potential of this scaffold.
Conclusion
This compound represents a promising and underexplored precursor for the discovery of novel therapeutics, particularly in the challenging area of neurological disorders. Its inherent stereochemical complexity and the potential for fine-tuning lipophilicity and conformation offer a strategic advantage over more conformationally restricted or simpler scaffolds. While further research is needed to fully elucidate the structure-activity relationships of its derivatives, the foundational principles of medicinal chemistry and the established precedent of the broader arylcyclohexylamine class strongly suggest that this compound is a valuable building block for the next generation of CNS-active drugs.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]
- 4. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Nuances of 3-Methylcyclohexylamine: A Comparative Guide to Biological Activity
For the discerning researcher in drug discovery and development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This guide provides an in-depth technical exploration of 3-methylcyclohexylamine, a simple yet illustrative example of how stereochemistry governs biological activity. While direct comparative pharmacological data for the stereoisomers of this compound is not extensively available in public literature, this guide will synthesize established principles of stereopharmacology and structure-activity relationships (SAR) from related compounds to provide a robust comparative framework. We will delve into the synthesis and separation of its stereoisomers, infer potential differences in their biological profiles, and provide actionable experimental protocols for further investigation.
The Stereoisomers of this compound: A Primer
This compound possesses two chiral centers, giving rise to four possible stereoisomers. These are best understood by first considering the diastereomeric relationship between the cis and trans isomers, which differ in the relative orientation of the methyl and amino groups on the cyclohexane ring. Each of these diastereomers exists as a pair of enantiomers (non-superimposable mirror images).
-
cis-3-Methylcyclohexylamine : The methyl and amino groups are on the same side of the cyclohexane ring. This exists as a pair of enantiomers: (1R,3S)-3-methylcyclohexylamine and (1S,3R)-3-methylcyclohexylamine.
-
trans-3-Methylcyclohexylamine : The methyl and amino groups are on opposite sides of the ring. This also exists as a pair of enantiomers: (1R,3R)-3-methylcyclohexylamine and (1S,3S)-3-methylcyclohexylamine.
The seemingly subtle difference in the spatial arrangement of these functional groups can have profound implications for how each isomer interacts with chiral biological macromolecules such as receptors and enzymes.
Correlating Stereochemistry with Biological Activity: An Inferential Analysis
Direct experimental data comparing the biological activities of the four stereoisomers of this compound is scarce. However, by examining the SAR of structurally analogous compounds, we can draw informed inferences about their potential pharmacological differentiation.
Insights from Arylcyclohexylamine Research:
Studies on phencyclidine (PCP) analogues, a class of arylcyclohexylamines, have shown that substitution on the cyclohexyl ring can significantly impact potency at the PCP receptor, which is a site within the NMDA receptor channel. Specifically, the addition of a methyl group to the cyclohexane ring of PCP has been found to reduce its potency, although not its efficacy.[1] This suggests that the methyl group in this compound may also influence its binding affinity to various receptors, potentially through steric hindrance.
The "Cis" vs. "Trans" Paradigm in Related Scaffolds:
In other classes of pharmacologically active cyclohexylamines, the cis or trans orientation of substituents is a critical determinant of activity. For instance, research on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines has demonstrated that the cis configuration is crucial for high affinity at sigma receptors. This highlights that the relative spatial positioning of functional groups, as dictated by the cis/trans isomerism, directly impacts the molecule's ability to fit into a specific binding pocket.
Based on these precedents, it is plausible that the cis and trans isomers of this compound will exhibit different biological profiles. The more compact arrangement of the cis isomer might be favored for binding to certain receptors, while the more extended conformation of the trans isomer could be advantageous for others.
Enantioselectivity: The "Right" vs. "Left" Hand:
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects altogether.[2] This is because biological targets are themselves chiral. For example, in a study of cyclazocine, the (-)-isomer was found to be more potent than the (+)-isomer as a PCP-like discriminative stimulus.[1] Therefore, it is highly probable that the individual enantiomers of both cis- and trans-3-methylcyclohexylamine will display distinct activities at various biological targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters.
Comparative Data Summary (Inferred)
The following table summarizes the hypothesized differences in the biological activity of this compound stereoisomers based on the SAR of related compounds. It is crucial to note that this is an inferential analysis and requires experimental validation.
| Stereoisomer | Hypothesized Receptor Affinity | Hypothesized Potency | Rationale |
| cis-(1R,3S) & (1S,3R) | Potentially higher for certain receptors | May be more potent | The more compact structure of the cis isomer may allow for a better fit in some binding pockets, a trend observed in some substituted cyclohexylamines. |
| trans-(1R,3R) & (1S,3S) | Potentially higher for other receptors | May be less potent | The more extended conformation of the trans isomer might be sterically hindered in some binding sites but could be optimal for others that have a more elongated binding pocket. |
| Individual Enantiomers | Expected to differ significantly | Expected to differ | Enantiomers will likely exhibit different binding affinities and potencies due to the chiral nature of biological targets. One enantiomer may be significantly more active (the eutomer) than the other (the distomer). |
Experimental Protocols
To experimentally validate the inferred structure-activity relationships, the following protocols for the synthesis, separation, and biological evaluation of this compound stereoisomers are provided.
Protocol 1: Stereoselective Synthesis of this compound Isomers
A. Classical Approach: Reductive Amination of 3-Methylcyclohexanone
This method typically yields a mixture of cis and trans isomers.
-
Reaction Setup: In a high-pressure reactor, combine 3-methylcyclohexanone (1 equivalent), methanol (as solvent), and a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or a ruthenium-based catalyst).
-
Ammonolysis: Introduce ammonia gas into the reactor to the desired pressure.
-
Hydrogenation: Introduce hydrogen gas and heat the mixture to the specified temperature and pressure.
-
Work-up: After the reaction is complete, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of cis- and trans-3-methylcyclohexylamine can be purified by distillation.
B. Modern Approach: Biocatalytic Reductive Amination for Enantiopure Isomers
This method allows for the synthesis of specific enantiomers.
-
Enzyme Selection: Choose an appropriate ω-transaminase (ω-TA) or imine reductase (IRED) that exhibits high stereoselectivity for the desired isomer of this compound.
-
Reaction Mixture: Prepare an aqueous buffer solution containing 3-methylcyclohexanone, the selected enzyme, a suitable amine donor (for ω-TAs) or a reducing agent like NADPH (for IREDs), and any necessary co-factors.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme, with gentle agitation.
-
Extraction: Once the reaction has reached completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the enantiomerically enriched this compound using standard chromatographic techniques.
Protocol 2: Separation of Stereoisomers
For mixtures of stereoisomers, chiral chromatography is the preferred method for separation.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amine enantiomers.
-
Mobile Phase Optimization: Develop a suitable mobile phase, which may consist of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Chromatographic Separation: Inject the mixture of this compound isomers onto the chiral column and perform the separation using an isocratic or gradient elution method.
-
Fraction Collection: Collect the separated isomers as they elute from the column.
-
Analysis: Confirm the purity and identity of each isomer using analytical techniques such as chiral HPLC and NMR spectroscopy.
Protocol 3: Biological Evaluation - Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of each stereoisomer to a specific receptor (e.g., a serotonin or dopamine receptor).
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Radioligand Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the this compound isomer being tested.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). From this, the inhibition constant (Ki) can be calculated, which is an inverse measure of the binding affinity.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Stereoisomers of this compound
Caption: Diastereomeric and enantiomeric relationships of this compound.
Experimental Workflow for Stereoselective Analysis
Caption: Workflow for the separation and biological evaluation of stereoisomers.
Conclusion and Future Directions
The stereochemistry of this compound is a critical factor that is likely to dictate its biological activity. While direct comparative data is currently lacking in the scientific literature, the principles of stereopharmacology and the structure-activity relationships of related compounds strongly suggest that the cis and trans isomers, as well as their individual enantiomers, will exhibit distinct pharmacological profiles. The absence of such data represents a significant knowledge gap and an opportunity for future research. The experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the specific biological activities of each stereoisomer of this compound, thereby contributing valuable data to the field of medicinal chemistry and drug discovery.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylcyclohexylamine
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the reagents we use to achieve our synthetic goals demand equal, if not greater, attention. 3-Methylcyclohexylamine is a valuable building block, but its hazardous properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, procedural understanding of personal protective equipment (PPE) selection, use, and disposal when handling this chemical. Our goal is to build a culture of safety that is as robust as our science.
Hazard Analysis: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of effective PPE selection. It is not merely a liquid amine; it is a multi-hazard substance. The causality for each piece of recommended equipment is directly linked to its GHS (Globally Harmonized System) classification.
This compound is classified as:
-
Highly Flammable (Liquid and Vapor): It has a low flash point of approximately 22°C (71.6°F), meaning it can be ignited by a spark or hot surface at room temperature. Its vapors are heavier than air and can travel to a distant ignition source and flash back.[1][2][3] This dictates the need for ignition source control, proper grounding, and potentially flame-resistant lab coats.
-
Corrosive (Causes Severe Skin Burns and Eye Damage): As a strong amine, it can cause immediate and severe damage to tissue upon contact.[4][5] This corrosive nature is the primary driver for selecting high-level skin and eye protection.
-
Acutely Toxic (Harmful if Swallowed): Ingestion can lead to significant health issues.[4] While less of a direct PPE issue, it underscores the importance of preventing cross-contamination via proper glove removal and hand hygiene.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Code | Description |
|---|---|---|
| Flammable Liquids | H225 | Highly flammable liquid and vapor[4][5] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[4][5] |
| Serious Eye Damage | H318 | Causes serious eye damage[4] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[4] |
The Core Protocol: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the scale and nature of the operation. The following protocol provides a tiered approach to ensure safety across different experimental workflows.
Primary Protection: Mandatory for All Handling Scenarios
This is the absolute minimum level of protection required for any task involving this compound, including weighing, transfers, and reaction setup in a certified chemical fume hood.
-
Eye and Face Protection: Due to its severe corrosivity, standard safety glasses are insufficient.
-
Requirement: Wear tight-sealing chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Causality: Goggles are essential to protect against splashes and corrosive vapors that can cause irreversible eye damage.[4]
-
Best Practice: For any task with a higher risk of splashing, such as transfers of quantities >50 mL or when working outside of a fume hood (not recommended), a full-face shield must be worn in addition to chemical splash goggles.
-
-
Hand Protection: Skin contact can cause severe chemical burns.[6]
-
Requirement: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are commonly recommended for amines.
-
Causality: These materials provide a robust barrier against corrosive liquids. It is critical to consult the glove manufacturer's compatibility and breakthrough time data for this compound or similar corrosive amines.
-
Best Practice: Double-gloving is recommended for transfers of larger volumes. Never reuse disposable gloves. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Secondary Protection: Task-Dependent Requirements
For larger scale operations or situations with increased exposure risk, additional protection is necessary.
-
Body Protection:
-
Requirement: A flame-resistant (FR) lab coat worn over non-synthetic clothing is mandatory. Ensure the lab coat is fully buttoned with sleeves rolled down.
-
Causality: This protects against accidental splashes on the skin and clothing. The flame-resistant property is crucial due to the chemical's high flammability.[5]
-
Best Practice: For large-scale transfers (>1 Liter), a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection:
-
Requirement: All handling should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Causality: Engineering controls like fume hoods are the primary method for controlling vapor exposure.
-
Best Practice: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency spill response, a NIOSH-approved respirator must be used.[3] A full-face respirator with an organic vapor/amine-specific cartridge offers the best protection for both the respiratory system and the eyes.[7] All respirator use must be in accordance with a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.[1][3]
-
Table 2: PPE Requirements by Task
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Weighing/Small Transfers (<50mL) | Chemical Fume Hood | Single pair, Nitrile/Butyl | Chemical Splash Goggles | Flame-Resistant Lab Coat | Not required with proper ventilation |
| Reaction Workup/Transfers (>50mL) | Chemical Fume Hood | Double-gloved, Nitrile/Butyl | Goggles & Face Shield | Flame-Resistant Lab Coat | Not required with proper ventilation |
| Large Scale/Bulk Transfer (>1L) | Chemical Fume Hood | Double-gloved, Nitrile/Butyl | Goggles & Face Shield | FR Lab Coat & Chemical Apron | Assess need; standby respirator |
| Spill Cleanup | N/A | Heavy-duty chemical gloves | Goggles & Face Shield | Chemical Resistant Suit/Coveralls | Required (e.g., full-face with organic vapor cartridge) |
Operational Workflow: Donning, Doffing, and Disposal
The integrity of your safety protocol relies on the correct procedure for using and disposing of PPE. A mistake here can lead to exposure even when the right equipment is worn.
Step-by-Step PPE Protocol
-
Inspection: Before starting, inspect all PPE for damage. Check gloves for pinholes, and face shields/goggles for cracks.
-
Donning Sequence:
-
Put on the inner pair of gloves.
-
Don the flame-resistant lab coat, ensuring full coverage.
-
Don chemical splash goggles.
-
Don the face shield (if required).
-
Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Removal) Sequence - The Clean-to-Dirty Principle:
-
Remove the outer, most contaminated gloves first.
-
Remove the face shield and goggles, handling them by the straps.
-
Remove the lab coat, rolling it inside-out to contain contaminants.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
-
Disposal:
-
All disposable PPE (gloves, aprons) contaminated with this compound must be considered hazardous waste.
-
Place contaminated items in a designated, sealed hazardous waste container.
-
Disposal of the chemical itself and its containers must be done through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][5] Do not pour down the drain.
-
PPE Selection and Decontamination Workflow
Caption: PPE selection workflow from task assessment to final decontamination.
Emergency Protocols: Your Self-Validating Safety Net
In the event of an exposure, immediate and correct action is critical. The presence and accessibility of emergency equipment validate the entire safety setup.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if possible. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[6] Flush the affected skin with plenty of water for at least 15 minutes, ideally under a safety shower.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Seek immediate medical attention.
For spills, evacuate the area, remove all ignition sources, and ventilate.[3] Cleanup should only be performed by trained personnel wearing the appropriate emergency PPE.[3] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[1][3]
By integrating this comprehensive understanding of the hazards with meticulous operational procedures, you can ensure that this compound remains a useful tool, not a threat, in your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6850-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. bdmaee.net [bdmaee.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
